molecular formula C12H14 B116675 1-Phenyl-1-cyclohexene CAS No. 771-98-2

1-Phenyl-1-cyclohexene

Cat. No.: B116675
CAS No.: 771-98-2
M. Wt: 158.24 g/mol
InChI Key: WCMSFBRREKZZFL-UHFFFAOYSA-N
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Description

3-cyclohexen-1-yl-Benzene is a member of benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexen-1-ylbenzene
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InChI

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2
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InChI Key

WCMSFBRREKZZFL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCC(=CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14
Source PubChem
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DSSTOX Substance ID

DTXSID10870771
Record name 1-Phenyl-1-cyclohexene
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Molecular Weight

158.24 g/mol
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CAS No.

771-98-2, 31017-40-0, 71340-36-8
Record name 1-Phenylcyclohexene
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Record name 1-Phenylcyclohex-1-ene
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Record name Benzene, cyclohexenyl-
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Record name trans-1-Phenylcyclohexene
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Record name 1-Phenyl-1-cyclohexene
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Record name Cyclohexen-1-ylbenzene
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Record name 2-PHENYLCYCLOHEXENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-cyclohexene from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-phenyl-1-cyclohexene from cyclohexanone (B45756). The document details the core chemical transformations, offering in-depth experimental protocols, quantitative data, and mechanistic insights. The primary focus is on the robust and widely utilized Grignard reaction followed by acid-catalyzed dehydration. Alternative methodologies, including the Wittig and McMurry reactions, are also discussed to provide a broader perspective on available synthetic strategies.

Core Synthesis Pathway: Grignard Reaction and Dehydration

The most common and reliable method for the synthesis of this compound from cyclohexanone proceeds in two key steps:

  • Nucleophilic Addition of a Grignard Reagent: Cyclohexanone is reacted with phenylmagnesium bromide, a Grignard reagent, to form the tertiary alcohol intermediate, 1-phenylcyclohexanol (B105894).

  • Acid-Catalyzed Dehydration: The 1-phenylcyclohexanol intermediate is subsequently dehydrated using a strong acid catalyst to yield the desired product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and physical properties of this compound.

Reaction Step Reagents Yield (%) Reference
Grignard ReactionCyclohexanone, Phenylmagnesium Bromide~97%[1]
Dehydration1-Phenylcyclohexanol, p-TsOH, Benzene94%
Dehydration1-Phenylcyclohexanol, H₂SO₄Not specified
Dehydration1-Phenylcyclohexanol, H₃PO₄Not specified[2]
Physical and Spectroscopic Properties of this compound
Property Value
Molecular FormulaC₁₂H₁₄
Molecular Weight158.24 g/mol [3][4]
Boiling Point251-253 °C[3][4]
Melting Point-11 °C[3][4]
Density0.994 g/mL at 25 °C[3][4]
Refractive Index (n20/D)1.57[3]
¹H NMR See Table 3
¹³C NMR See Table 4
IR Spectroscopy See Table 5
Mass Spectrometry See Table 6
Table 3: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (ppm) Integration, Multiplicity, Assignment
7.10 - 7.405H, m, Ar-H
6.151H, t, =C-H
2.20 - 2.504H, m, Allylic CH₂
1.60 - 1.904H, m, CH₂
Table 4: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (ppm) Assignment
142.5Ar-C (quaternary)
136.8=C-Ph (quaternary)
128.2Ar-CH
126.8Ar-CH
125.0Ar-CH
124.7=CH
30.0Allylic CH₂
27.5Allylic CH₂
23.1CH₂
22.2CH₂
Table 5: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹) Assignment
3050 - 3020C-H stretch (aromatic and vinylic)
2930 - 2840C-H stretch (aliphatic)
1600, 1495, 1445C=C stretch (aromatic ring)
1650C=C stretch (alkene)
750, 690C-H bend (monosubstituted benzene)
Table 6: Mass Spectrometry (MS) Data for this compound
m/z Relative Intensity (%)
158100 (M⁺)
14340
12980
11550
9130

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclohexanol via Grignard Reaction

This protocol details the formation of the Grignard reagent, phenylmagnesium bromide, and its subsequent reaction with cyclohexanone.

Materials:

  • Magnesium turnings (8.13 g, 0.33 mol)

  • Anhydrous diethyl ether (200 mL)

  • Bromobenzene (B47551) (50 g, 0.31 mol)

  • Cyclohexanone (34.38 g, 0.35 mol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Three-necked round-bottom flask (1000 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • A 1000 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flame-dried to ensure anhydrous conditions.

    • Magnesium turnings (8.13 g) and a small crystal of iodine are placed in the flask.

    • A solution of bromobenzene (50 g) in 100 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

    • A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • The remaining bromobenzene solution is added dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone:

    • A solution of cyclohexanone (34.38 g) in 100 mL of anhydrous diethyl ether is prepared.

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • The cyclohexanone solution is added dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Isolation:

    • The reaction mixture is carefully poured into a beaker containing a saturated aqueous solution of ammonium chloride and crushed ice.

    • The mixture is transferred to a separatory funnel, and the layers are separated.

    • The aqueous layer is extracted with diethyl ether (2 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenylcyclohexanol. A yield of approximately 97% can be expected.[1]

Protocol 2: Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol

This protocol describes the dehydration of the alcohol intermediate to the final alkene product using phosphoric acid.

Materials:

  • 1-Phenylcyclohexanol (crude product from Protocol 1)

  • 85% Phosphoric acid

  • Simple distillation apparatus

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous calcium chloride

Procedure:

  • Dehydration:

    • The crude 1-phenylcyclohexanol is placed in a round-bottom flask.

    • 85% Phosphoric acid (approximately 25% of the alcohol volume) is added to the flask.

    • The mixture is heated, and the product, this compound, is distilled from the reaction mixture as it is formed.

  • Work-up and Purification:

    • The distillate is transferred to a separatory funnel and washed with a 5% sodium bicarbonate solution to neutralize any acidic residue.

    • The organic layer is then washed with brine.

    • The crude this compound is dried over anhydrous calcium chloride.

    • The final product is purified by fractional distillation, collecting the fraction boiling at 251-253 °C.

Alternative Synthetic Routes

While the Grignard-based synthesis is the most prevalent, other methods can be employed to synthesize this compound.

Wittig Reaction

The Wittig reaction provides a direct method for converting a ketone into an alkene. In this case, cyclohexanone would react with a phosphorus ylide derived from a benzyl (B1604629) halide.

Reaction Scheme:

Cyclohexanone + Benzyltriphenylphosphonium ylide → this compound + Triphenylphosphine (B44618) oxide

General Protocol Outline:

  • Ylide Formation: Benzyltriphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent (e.g., THF or DMSO) to generate the corresponding ylide.

  • Reaction with Cyclohexanone: Cyclohexanone is added to the ylide solution, and the reaction is typically stirred at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification is often achieved through column chromatography to remove the triphenylphosphine oxide byproduct.

McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl compounds to form an alkene. For the synthesis of this compound, a cross-coupling between cyclohexanone and benzaldehyde (B42025) would be required.

Reaction Scheme:

Cyclohexanone + Benzaldehyde + Low-valent Titanium Reagent → this compound

General Protocol Outline:

  • Preparation of the Low-Valent Titanium Reagent: A titanium salt (e.g., TiCl₃ or TiCl₄) is reduced with a reducing agent (e.g., zinc-copper couple or LiAlH₄) in an anhydrous solvent like THF.

  • Coupling Reaction: A mixture of cyclohexanone and benzaldehyde is added to the slurry of the low-valent titanium reagent, and the reaction is typically refluxed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, usually by chromatography.

Visualizing the Synthesis

Reaction Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the general experimental workflow for the primary synthesis route.

Grignard_Reaction_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Bromobenzene Bromobenzene Phenylmagnesium_Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium_Bromide   + Mg (in ether) Mg Mg Alkoxide_Intermediate Magnesium Alkoxide Intermediate Phenylmagnesium_Bromide->Alkoxide_Intermediate   + Cyclohexanone Cyclohexanone Cyclohexanone 1_Phenylcyclohexanol 1-Phenylcyclohexanol Alkoxide_Intermediate->1_Phenylcyclohexanol   + H₃O⁺ (Work-up)

Caption: Mechanism of 1-Phenylcyclohexanol Synthesis.

Dehydration_Mechanism cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation 1_Phenylcyclohexanol 1-Phenylcyclohexanol Protonated_Alcohol Protonated Alcohol 1_Phenylcyclohexanol->Protonated_Alcohol   + H⁺ H_plus H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation   - H₂O 1_Phenyl_1_cyclohexene This compound Carbocation->1_Phenyl_1_cyclohexene   - H⁺

Caption: Mechanism of Dehydration of 1-Phenylcyclohexanol.

Experimental_Workflow Start Start Grignard_Reaction Grignard Reaction: Cyclohexanone + PhMgBr Start->Grignard_Reaction Dehydration Acid-Catalyzed Dehydration Grignard_Reaction->Dehydration Workup_Purification Work-up and Purification (Extraction, Distillation) Dehydration->Workup_Purification Characterization Product Characterization (NMR, IR, MS) Workup_Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to the Dehydration of 1-Phenylcyclohexanol to 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed dehydration of 1-phenylcyclohexanol (B105894) to synthesize 1-phenyl-1-cyclohexene, a valuable intermediate in organic synthesis. The document details the underlying reaction mechanism, offers a comparative analysis of various experimental conditions, and provides detailed protocols for both the synthesis of the precursor alcohol and its subsequent dehydration.

Reaction Overview and Mechanism

The dehydration of 1-phenylcyclohexanol is a classic example of an acid-catalyzed elimination reaction, proceeding primarily through an E1 (unimolecular elimination) mechanism. This pathway is favored due to the formation of a stable tertiary carbocation intermediate, which is resonance-stabilized by the adjacent phenyl group.

The reaction mechanism involves three key steps:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 1-phenylcyclohexanol by an acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).

  • Formation of a Carbocation: The protonated alcohol then loses a molecule of water to form a stable tertiary carbocation. The stability of this intermediate is a crucial driving force for the reaction.

  • Deprotonation to Form the Alkene: A weak base, typically the conjugate base of the acid catalyst or the solvent, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the carbon-carbon double bond in this compound.

E1_Mechanism Start 1-Phenylcyclohexanol Protonated_Alcohol Protonated Alcohol Start->Protonated_Alcohol Protonation Carbocation Tertiary Carbocation (Resonance Stabilized) Protonated_Alcohol->Carbocation Loss of Water Product This compound Carbocation->Product Deprotonation H_plus + H+ H2O_leaving - H2O Base - H+

Figure 1: E1 Dehydration Mechanism of 1-Phenylcyclohexanol.

Experimental Protocols

Synthesis of 1-Phenylcyclohexanol (Precursor)

The starting material, 1-phenylcyclohexanol, is readily synthesized via a Grignard reaction between phenylmagnesium bromide and cyclohexanone (B45756).

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (e.g., 8.13 g, 0.33 mol).

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of bromobenzene (e.g., 50 g, 0.31 mol) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction. The reaction can be initiated by gentle warming if necessary.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • Add a solution of cyclohexanone (e.g., 34.38 g, 0.35 mol) in anhydrous diethyl ether dropwise from the dropping funnel. Control the rate of addition to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for at least one hour, or until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield 1-phenylcyclohexanol. A typical reported yield for this procedure is around 97.0%.[1]

Grignard_Synthesis_Workflow cluster_Grignard_Formation Grignard Reagent Formation cluster_Reaction Grignard Reaction cluster_Workup Workup and Purification A Mg + Bromobenzene in Diethyl Ether B Phenylmagnesium Bromide A->B C Add Cyclohexanone B->C D Reaction Mixture C->D E Quench with NH4Cl (aq) D->E F Ether Extraction E->F G Drying (MgSO4) F->G H Solvent Evaporation G->H I 1-Phenylcyclohexanol H->I

Figure 2: Workflow for the Synthesis of 1-Phenylcyclohexanol.
Dehydration of 1-Phenylcyclohexanol to this compound

The dehydration of 1-phenylcyclohexanol can be achieved using various acid catalysts. The general procedure involves heating the alcohol with the catalyst and removing the water formed during the reaction, often with a Dean-Stark apparatus, to drive the equilibrium towards the product.

General Procedure:

  • Place 1-phenylcyclohexanol and a suitable solvent (e.g., toluene (B28343) or benzene) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or phosphoric acid).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue the reaction until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Comparative Analysis of Reaction Conditions

CatalystCatalyst LoadingSolventTemperature (°C)Reaction TimeYield (%)Notes
p-Toluenesulfonic Acid CatalyticTolueneReflux1-3 hGood to ExcellentCommonly used; efficient water removal with a Dean-Stark trap is crucial.
Sulfuric Acid Catalytic to StoichiometricNone or high-boiling solventVariable, often elevatedVariableModerate to GoodStrong acid, can lead to charring and side reactions if not controlled.
Phosphoric Acid (85%) CatalyticNone~150-17030-60 min~82 (for cyclohexanol)A common and effective catalyst for alcohol dehydration.[2]

Note: The yields are highly dependent on the efficiency of water removal and the purification method.

Potential Side Products and Purification

The primary side products in the dehydration of 1-phenylcyclohexanol are isomeric alkenes, although their formation is generally less favored due to the high stability of the conjugated this compound. In analogous reactions with other cyclohexanols, the formation of ether byproducts (e.g., dicyclohexyl ether) through the reaction of the carbocation with unreacted alcohol has been observed.

Purification of this compound is typically achieved by:

  • Distillation under reduced pressure: This is an effective method for separating the alkene from less volatile impurities.

  • Column chromatography: Using silica (B1680970) gel as the stationary phase and a non-polar eluent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) can provide a high-purity product.

Analysis of the product mixture is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desired product and any impurities.[3][4][5]

Conclusion

The acid-catalyzed dehydration of 1-phenylcyclohexanol is a robust and efficient method for the synthesis of this compound. The reaction proceeds via a well-understood E1 mechanism, and the yield can be optimized by careful selection of the acid catalyst and efficient removal of water. For researchers and professionals in drug development, this reaction provides a reliable route to a key synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Phenyl-1-cyclohexene (CAS No. 771-98-2). The document details the compound's key physical characteristics, supported by quantitative data, and explores its chemical reactivity through established synthetic and reaction protocols. Methodologies for its synthesis, characterization via spectroscopic techniques, and a significant chemical transformation are described in detail. Visual diagrams are provided to illustrate the synthetic pathway and a key reaction mechanism, offering a clear and concise reference for laboratory applications.

Physical and Chemical Properties

This compound is a cyclic hydrocarbon with a phenyl substituent on the cyclohexene (B86901) ring. It is a clear, colorless to light yellow liquid at room temperature and is insoluble in water.[1][2][3] It finds utility as a pharmaceutical intermediate and as a substrate in various organic synthesis reactions, including oxidations and radical rearrangements.[2][3]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below, with data compiled from various chemical suppliers and databases.

PropertyValueReferences
Molecular Formula C₁₂H₁₄[1][2]
Molecular Weight 158.24 g/mol [1][4][5]
Melting Point -11 °C[1][2][6][7]
Boiling Point 251-253 °C[1][3][6][7]
Density 0.994 g/mL at 25 °C[1][3][6][7]
Refractive Index (n20/D) 1.57[1][2][6][7]
Flash Point 103 °C (217.4 °F) - closed cup[2][5][6]
Vapor Pressure 0.0315 mmHg at 25°C[1][2]
Water Solubility Insoluble[1][2][3]
Solubility Soluble in Chloroform, DMSO, Ethyl Acetate (B1210297)[1][2][3]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR: Spectra are available and typically recorded in CDCl₃.[8][9]

  • ¹³C NMR: Spectra have been recorded and are available for reference.[10]

  • Infrared (IR) Spectroscopy: Gas-phase IR spectra are available from the NIST/EPA Gas-Phase Infrared Database.[11][12][13]

  • Mass Spectrometry (MS): Electron ionization mass spectra are available, often obtained through GC-MS analysis.[4][14][15]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, as well as a key chemical reaction.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from bromobenzene (B47551) and cyclohexanone (B45756).[6][16]

Step 1: Synthesis of 1-Phenylcyclohexanol (B105894)

This step involves a Grignard reaction between phenylmagnesium bromide and cyclohexanone.

  • Reagents and Equipment:

    • Magnesium turnings (8.13 g, 0.33 mol)

    • Bromobenzene (50 g, 0.31 mol)

    • Anhydrous diethyl ether

    • Cyclohexanone (34.38 g, 0.35 mol)

    • 1000 mL three-necked flask with a condenser, dropping funnel, and mechanical stirrer

    • Saturated aqueous solution of ammonium (B1175870) chloride

  • Procedure:

    • In the three-necked flask, combine the magnesium turnings and an appropriate amount of anhydrous diethyl ether.

    • Slowly add the bromobenzene dissolved in anhydrous diethyl ether from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated at 35°C.[16]

    • Once the Grignard reagent formation is complete, add the cyclohexanone dropwise while maintaining the reaction temperature at 35°C.[16]

    • Allow the reaction to proceed for 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[16]

    • Upon completion, quench the reaction by carefully adding the reaction mixture to a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Dry the combined organic extracts and evaporate the solvent under reduced pressure to obtain crude 1-phenylcyclohexanol. A yield of 97.0% has been reported for this step.[16]

Step 2: Dehydration of 1-Phenylcyclohexanol to this compound

The crude 1-phenylcyclohexanol is then dehydrated using an acid catalyst.[6][17]

  • Reagents and Equipment:

    • Crude 1-phenylcyclohexanol (from Step 1)

    • p-Toluenesulfonic acid (p-TsOH)

    • Benzene (B151609) or Toluene

    • Round-bottom flask with a Dean-Stark trap and condenser

    • Methylene (B1212753) chloride

    • Water

    • Potassium carbonate

  • Procedure:

    • Combine the crude 1-phenylcyclohexanol and p-TsOH in a round-bottom flask with benzene or toluene.[6][17]

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • After the reaction is complete (as indicated by no more water being collected), allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude product in methylene chloride and wash with water.

    • Dry the organic layer over potassium carbonate, filter, and concentrate under reduced vacuum to yield this compound. A yield of 94% has been reported for this step.[6]

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[3]

  • ¹H NMR Spectroscopy Parameters (Typical):

    • Instrument: 400 MHz NMR spectrometer

    • Solvent: CDCl₃

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (CHCl₃ at 7.26 ppm).[3][18]

    • Acquisition: Standard single-pulse experiment.

  • ¹³C NMR Spectroscopy Parameters (Typical):

    • Instrument: 100 MHz NMR spectrometer

    • Solvent: CDCl₃

    • Reference: Solvent peak (CDCl₃ at 77.16 ppm).[3]

    • Acquisition: Standard proton-decoupled pulse sequence.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Neat Liquid):

    • Place a small drop of this compound onto a KBr or NaCl plate.

    • Place a second plate on top and gently rotate to create a thin, even film.

    • Mount the plates in the sample holder for analysis.[2]

  • Alternative Method (ATR):

    • Place a drop of the liquid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum.[19]

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methylene chloride or methanol.

  • GC-MS Parameters (Typical):

    • GC Column: HP-5MS (or equivalent) capillary column.

    • Injection: Splitless injection of 1-2 µL of the sample solution.[20]

    • Carrier Gas: Helium.[20]

    • Oven Temperature Program: A temperature ramp, for example, starting at 60°C and increasing to 300°C, to ensure separation from any impurities.[20]

    • MS Ionization: Electron Impact (EI) at 70 eV.[20]

    • MS Detector: Operated in scan mode to obtain a full mass spectrum.

Sharpless Asymmetric Dihydroxylation

This compound is a common substrate for the Sharpless asymmetric dihydroxylation to produce chiral vicinal diols.[5][21][22]

  • Reagents and Equipment:

    • This compound (39.55 g, 0.25 mol)

    • Potassium ferricyanide (B76249) (247 g, 0.75 mol)

    • Anhydrous potassium carbonate (104 g, 0.75 mol)

    • Methanesulfonamide (23.8 g, 0.25 mol)

    • Potassium osmate dihydrate (46.1 mg, 0.125 mmol)

    • Chiral ligand (e.g., (DHQD)₂PHAL, 486.9 mg, 0.625 mmol)

    • tert-Butyl alcohol (250 mL)

    • Water (375 mL)

    • Ethyl acetate

    • 2 M Potassium hydroxide (B78521) (KOH)

    • Magnesium sulfate (B86663) (MgSO₄)

    • 3-L flask with a mechanical stirrer

  • Procedure:

    • In the 3-L flask, add water, followed by potassium ferricyanide, potassium carbonate, methanesulfonamide, potassium osmate dihydrate, and the chiral ligand ((DHQD)₂PHAL for (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol).[22]

    • Add this compound and tert-butyl alcohol to the stirring mixture.[22]

    • Stir the slurry vigorously at room temperature for approximately 2 days.[22]

    • After the reaction is complete, add ethyl acetate to dissolve the product.

    • Filter the mixture and separate the aqueous phase from the filtrate.

    • Wash the organic phase with 2 M KOH to remove methanesulfonamide, then dry over MgSO₄.[22]

    • Filter and evaporate the solvent to afford the crude diol product.[22]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration Bromobenzene Bromobenzene Phenylcyclohexanol 1-Phenylcyclohexanol Bromobenzene->Phenylcyclohexanol Cyclohexanone Cyclohexanone Cyclohexanone->Phenylcyclohexanol Phenylcyclohexene This compound Phenylcyclohexanol->Phenylcyclohexene p-TsOH, Heat

Caption: Synthesis of this compound from bromobenzene and cyclohexanone.

Sharpless Asymmetric Dihydroxylation Workflow

Sharpless_Dihydroxylation cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Substrate This compound Reaction Stir at Room Temp (approx. 2 days) Substrate->Reaction Reagents AD-mix-β (OsO₄ catalyst, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) Reagents->Reaction Solvent t-BuOH/H₂O Solvent->Reaction Workup Quench with Na₂SO₃ Extract with Ethyl Acetate Dry and Concentrate Reaction->Workup Product (+)-(1R,2R)-1-Phenyl- cyclohexane-cis-1,2-diol Workup->Product

Caption: Workflow for the Sharpless asymmetric dihydroxylation of this compound.

References

1-Phenyl-1-cyclohexene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 771-98-2

This technical guide provides an in-depth overview of 1-Phenyl-1-cyclohexene, a versatile building block in organic synthesis with emerging relevance in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, suppliers, key reactions, and biological significance.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. It is a cyclic alkene with a phenyl substituent on the double bond, making it a valuable precursor for the synthesis of various functionalized cyclohexanes and other complex molecules.

PropertyValueReference
CAS Number 771-98-2[1]
Molecular Formula C₁₂H₁₄[2]
Molecular Weight 158.24 g/mol [3]
Boiling Point 252-253 °C[1]
Melting Point -11 °C[2]
Density 0.994 g/mL at 25 °C[1]
Refractive Index n20/D 1.57[2]

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers. The typical purity and offered quantities are summarized below.

SupplierPurityAvailable Quantities
Sigma-Aldrich95%5 g, 25 g
Fisher Scientific96%Inquire for details
TCI Chemical>95.0% (GC)5 mL, 25 mL
ChemicalBook99%Inquire for details
BOC SciencesInquire for detailsInquire for details
Cenmed≥95% (GC)Inquire for details
BiosynthInquire for detailsInquire for details

Key Synthetic Applications and Experimental Protocols

This compound is a versatile substrate for a variety of organic transformations, most notably oxidation reactions of the double bond. One of the most powerful and widely used reactions is the Sharpless asymmetric dihydroxylation, which allows for the stereoselective synthesis of chiral diols.

Sharpless Asymmetric Dihydroxylation of this compound

This reaction is a cornerstone of asymmetric synthesis, providing access to enantiomerically enriched vicinal diols, which are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product reactant1 This compound product (1R,2R)-1-Phenylcyclohexane-1,2-diol reactant1->product OsO₄ (cat.), K₃[Fe(CN)₆] reactant2 AD-mix-β reactant2->product reactant3 t-BuOH/H₂O reactant3->product

Figure 1: Sharpless asymmetric dihydroxylation of this compound.

Detailed Experimental Protocol:

A detailed protocol for the Sharpless asymmetric dihydroxylation of this compound can be found in Organic Syntheses, Coll. Vol. 10, p.603 (2004); Vol. 77, p.1 (2000). The procedure involves the reaction of this compound with a catalytic amount of osmium tetroxide in the presence of a chiral ligand (typically (DHQD)₂PHAL, found in AD-mix-β) and a stoichiometric re-oxidant such as potassium ferricyanide (B76249) in a buffered tert-butanol/water solvent system. The reaction yields the corresponding chiral diol with high enantioselectivity.

Biological Significance and Relevance in Drug Development

While this compound itself is primarily a synthetic intermediate, its metabolic fate and the biological activities of its derivatives are of significant interest to researchers in drug development.

Metabolism of this compound

This compound is a known pyrolysis product and metabolite of phencyclidine (PCP), an anesthetic with dissociative properties.[1][] In vitro studies using mouse liver microsomes have shown that the metabolism of this compound proceeds through several major pathways:

  • Allylic Hydroxylation: The primary metabolic route, leading to the formation of 1-phenyl-1-cyclohexen-3-ol and 1-phenyl-1-cyclohexen-6-ol.[5]

  • Oxidation: The allylic alcohols can be further oxidized to the corresponding ketones, 1-phenyl-1-cyclohexen-3-one and 1-phenyl-1-cyclohexen-6-one.[5]

  • Epoxidation-Hydrolysis: This pathway results in the formation of 1-phenylcyclohexane-1,2-diol.[5]

Some of these metabolites have demonstrated pharmacological activity in preclinical tests, though they are considerably less potent than PCP.[5]

G PCP Phencyclidine (PCP) PC This compound PCP->PC Pyrolysis/ Metabolism Metabolites Metabolites (Hydroxylated, Oxidized, Epoxidized) PC->Metabolites In vitro metabolism (Liver Microsomes) Bioactivity Biological Activity (e.g., Inverted-screen test) Metabolites->Bioactivity

Figure 2: Metabolic relationship of this compound to PCP and its metabolites.

Anticancer and Anti-inflammatory Potential of Derivatives

Derivatives of cyclohexenone, which share a core structural motif with some metabolites of this compound, have been investigated for their potential therapeutic applications.

Anticancer Activity: Certain ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have demonstrated the ability to inhibit the growth of cancer cells.[6] The proposed mechanism of action involves the induction of apoptosis, a form of programmed cell death. This process is often mediated by the activation of caspases, a family of cysteine proteases.[6]

G Cyclohexenone_Derivative Cyclohexenone Derivative Cancer_Cell Cancer Cell Cyclohexenone_Derivative->Cancer_Cell Inhibits Growth Caspase_Activation Caspase Activation (e.g., Caspase-3, -7) Cancer_Cell->Caspase_Activation Induces Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Figure 3: Proposed apoptotic pathway induced by cyclohexenone derivatives in cancer cells.

Anti-inflammatory Activity: Other studies have explored the anti-inflammatory properties of related compounds. For instance, certain morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[7] Phenyl-1H-1,2,3-triazole derivatives have also been investigated as anti-inflammatory agents, with some showing more potent effects than the reference drug diclofenac.[8] The molecular mechanism is thought to involve the inhibition of COX-2.[8]

Conclusion

This compound is a readily available and synthetically versatile molecule. Its importance extends beyond its role as a chemical intermediate, as its metabolic products and related derivatives exhibit interesting biological activities. For researchers in drug discovery, the phenyl-cyclohexene scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds is warranted.

References

Spectroscopic Analysis of 1-Phenyl-1-cyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1-cyclohexene (CAS No: 771-98-2), a substituted cyclohexene (B86901) with a phenyl group attached to the double bond.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented with experimental protocols and data interpretation to facilitate the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented here was recorded on a 400 MHz instrument using CDCl₃ as the solvent.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.36 - 7.20m5HAromatic protons
6.12t1HVinylic proton
2.45m2HAllylic protons
2.22m2HAllylic protons
1.80 - 1.60m4HAliphatic protons

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
142.5Quaternary aromatic carbon
136.2Quaternary vinylic carbon
128.1Aromatic CH
126.6Aromatic CH
125.0Aromatic CH
124.8Vinylic CH
30.0Allylic CH₂
25.8Allylic CH₂
23.2Aliphatic CH₂
22.2Aliphatic CH₂

The following is a general protocol for obtaining NMR spectra of a liquid sample like this compound.

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[4] Ensure the sample is fully dissolved.

  • Filtration : If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.[4]

  • Sample Volume : The height of the solution in the NMR tube should be approximately 4-5 cm (about 0.7 mL).[4][5]

  • Instrument Setup : Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming : The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the solvent. The magnetic field is then "shimmed" to achieve a homogeneous field, which results in sharp spectral lines.[6]

  • Acquisition : Set the appropriate experimental parameters for ¹H or ¹³C NMR, including the pulse program, number of scans, and relaxation delay.[7] For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Processing : After data acquisition, the raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

  • Analysis : The chemical shifts, multiplicities, and integrals of the peaks are analyzed to determine the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The following table summarizes the key absorption bands in the IR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3020MediumAromatic and Vinylic C-H stretch
2930 - 2840StrongAliphatic C-H stretch
1600, 1490, 1450MediumAromatic C=C skeletal vibrations
1650MediumAlkene C=C stretch
750, 690StrongC-H out-of-plane bending (monosubstituted benzene)

For a liquid sample like this compound, a "neat" spectrum can be obtained without dissolving the sample in a solvent.[8]

  • Sample Preparation : Place one or two drops of the liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Film Formation : Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.[8]

  • Background Spectrum : Place the empty sample holder into the spectrometer and run a background scan. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O).[8]

  • Sample Spectrum : Place the salt plates with the sample into the sample holder and run the sample scan.

  • Data Analysis : The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber. The absorption bands are then correlated with specific functional groups in the molecule.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of this compound was obtained by electron ionization (EI).

m/zRelative Intensity (%)Assignment
158100[M]⁺ (Molecular Ion)
130~50[M - C₂H₄]⁺
129~80[M - C₂H₅]⁺
115~40[M - C₃H₇]⁺
91~30[C₇H₇]⁺ (Tropylium ion)

Note: Relative intensities are approximate and can vary between instruments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile liquid samples.

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection : Inject a small volume (typically 1 µL) of the solution into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

  • Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time.

  • Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).[10]

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the number of ions at each m/z value, generating a mass spectrum.

  • Data Analysis : The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to interpret the fragmentation pattern to elucidate the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Characterization Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS Prep_MS->Acq_MS Ana_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) Acq_NMR->Ana_NMR Ana_IR IR Spectrum (Functional Groups) Acq_IR->Ana_IR Ana_MS Mass Spectrum (Molecular Weight, Fragmentation) Acq_MS->Ana_MS Structure Structural Elucidation Ana_NMR->Structure Ana_IR->Structure Ana_MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 1-Phenyl-1-cyclohexene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-phenyl-1-cyclohexene in a range of common organic solvents. Due to its chemical nature, this compound's solubility is a critical parameter in various applications, including organic synthesis and pharmaceutical research. This document outlines its qualitative solubility, provides a comprehensive experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Introduction to this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₄. It is a colorless to light yellow liquid at room temperature.[1][2] Its structure, consisting of a cyclohexene (B86901) ring bonded to a phenyl group, renders it a nonpolar compound. This inherent nonpolarity is the primary determinant of its solubility in various solvents, following the principle of "like dissolves like."

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventChemical FormulaPolarityQualitative Solubility
WaterH₂OHighly PolarInsoluble[1][3]
ChloroformCHCl₃PolarSoluble[1][3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble[1][3]
Ethyl AcetateCH₃COOCH₂CH₃Moderately PolarSoluble[1][3]
TolueneC₇H₈NonpolarExpected to be Miscible
HexaneC₆H₁₄NonpolarExpected to be Miscible
Diethyl Ether(C₂H₅)₂OModerately PolarExpected to be Miscible
Acetone(CH₃)₂COPolar AproticExpected to be Miscible
MethanolCH₃OHPolar ProticExpected to be Soluble/Miscible
EthanolC₂H₅OHPolar ProticExpected to be Soluble/Miscible

Note: "Expected to be Miscible/Soluble" is based on the chemical principle of "like dissolves like," where nonpolar compounds tend to be soluble in other nonpolar or moderately polar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a liquid organic compound such as this compound in various organic solvents. This protocol can be adapted for both qualitative and quantitative assessments.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Calibrated pipettes and syringes

  • Analytical balance (for quantitative analysis)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)

  • Syringe filters (0.22 µm, compatible with the solvent)

3.2. Experimental Procedure

3.2.1. Qualitative Solubility Determination

  • Sample Preparation: Into a clean, dry glass vial, add approximately 2 mL of the selected organic solvent.

  • Analyte Addition: To the solvent, add this compound dropwise (approximately 100 µL) while continuously observing the solution.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution for any signs of insolubility, such as cloudiness, precipitation, or the formation of a separate layer.

  • Classification:

    • Miscible: If the this compound completely dissolves to form a clear, homogeneous solution.

    • Partially Miscible: If the solution becomes cloudy or if there is a limit to the amount that can be dissolved.

    • Immiscible: If two distinct layers are formed.

3.2.2. Quantitative Solubility Determination (Shake-Flask Method)

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of an undissolved phase of the analyte is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, let the vial stand undisturbed at the same constant temperature for at least 12 hours to allow the undissolved this compound to separate.

    • Alternatively, centrifuge the vial at a moderate speed to facilitate the separation of the excess analyte.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets.

    • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

    • The solubility is then calculated based on the measured concentration and the dilution factor, and is typically expressed in units of g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the quantitative determination of solubility using the shake-flask method.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep 1. equil Equilibrate (Thermostatic Shaker, 24-48h) prep->equil 2. separate Separate Phases (Settle or Centrifuge) equil->separate 3. sample Collect and Filter Supernatant separate->sample 4. dilute Dilute Sample sample->dilute 5. analyze Analyze by HPLC/GC dilute->analyze 6. quantify Calculate Solubility analyze->quantify 7. end End quantify->end

Caption: Workflow for quantitative solubility determination.

Signaling Pathways and Logical Relationships

For the topic of solubility, there are no biological signaling pathways to depict. The logical relationship central to this topic is the experimental workflow for determining solubility, which has been visualized above. The underlying principle governing the observed solubility is the thermodynamic equilibrium between the dissolved and undissolved states of the solute in the solvent.

Conclusion

This compound is a nonpolar organic compound that exhibits solubility in nonpolar and moderately polar organic solvents such as chloroform, DMSO, and ethyl acetate, while being insoluble in water.[1][3] For precise quantitative measurements, the shake-flask method followed by chromatographic analysis is a robust and reliable experimental protocol. The information and methodologies presented in this guide are intended to assist researchers and professionals in the effective handling and application of this compound in their work.

References

An In-depth Technical Guide to the Friedel-Crafts Reaction of Benzene and Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts reaction between benzene (B151609) and cyclohexene (B86901), a cornerstone of electrophilic aromatic substitution for the synthesis of cyclohexylbenzene (B7769038). This document details the core principles, experimental protocols, and quantitative data associated with this important industrial reaction.

Core Principles

The Friedel-Crafts alkylation of benzene with cyclohexene is a classic example of electrophilic aromatic substitution. The reaction involves the protonation of cyclohexene by a strong acid catalyst to form a cyclohexyl carbocation, which then acts as an electrophile. This electrophile is subsequently attacked by the nucleophilic π-electron system of the benzene ring, leading to the formation of cyclohexylbenzene.

The reaction is typically catalyzed by strong Brønsted acids such as sulfuric acid (H₂SO₄) or solid acid catalysts, including various types of zeolites. The choice of catalyst significantly influences the reaction rate, selectivity, and overall yield. A primary challenge in this reaction is the potential for polyalkylation, where the product, cyclohexylbenzene, which is more nucleophilic than benzene, can undergo further alkylation to form dicyclohexylbenzene and other poly-substituted products.[1] To mitigate this, a large excess of benzene is often employed.[2]

Reaction Mechanism and Experimental Workflow

The general mechanism for the Friedel-Crafts alkylation of benzene with cyclohexene is a three-step process:

  • Formation of the Electrophile: The cyclohexene reactant is protonated by the acid catalyst to generate a secondary cyclohexyl carbocation.

  • Electrophilic Attack: The electron-rich benzene ring attacks the cyclohexyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.

  • Deprotonation: A base (typically the conjugate base of the acid catalyst) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, cyclohexylbenzene.

Friedel_Crafts_Mechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Cyclohexene Cyclohexene Cyclohexyl_Carbocation Cyclohexyl Carbocation Cyclohexene->Cyclohexyl_Carbocation + H+ H_plus H+ Benzene Benzene Arenium_Ion Arenium Ion (Resonance Stabilized) Benzene->Arenium_Ion + Cyclohexyl Carbocation Arenium_Ion_Deprot Arenium Ion Cyclohexylbenzene Cyclohexylbenzene H_plus_regen H+ Arenium_Ion_Deprot->Cyclohexylbenzene - H+

Diagram 1: Reaction mechanism of Friedel-Crafts alkylation of benzene with cyclohexene.

A typical experimental workflow for this synthesis involves the controlled addition of cyclohexene to a mixture of benzene and the catalyst, followed by a work-up procedure to isolate and purify the product.

Experimental_Workflow A Reaction Setup (Benzene + Catalyst) B Controlled Addition of Cyclohexene (Temperature Control) A->B C Reaction Monitoring (e.g., GC-MS) B->C D Quenching (e.g., with water) C->D E Phase Separation (Organic/Aqueous) D->E F Washing of Organic Layer (e.g., with NaHCO3, Brine) E->F G Drying (e.g., with Na2SO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (e.g., Distillation) H->I J Product Characterization (e.g., NMR, GC-MS) I->J

Diagram 2: General experimental workflow for cyclohexylbenzene synthesis.

Quantitative Data Presentation

The efficiency of the Friedel-Crafts reaction of benzene and cyclohexene is highly dependent on the catalyst and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Catalytic Systems for Cyclohexylbenzene Synthesis

CatalystBenzene:Cyclohexene Molar RatioTemperature (°C)Reaction Time (h)Cyclohexene Conversion (%)Cyclohexylbenzene Selectivity (%)Reference
H₂SO₄ 3:15-101.5-65-68 (Yield)[3]
Pd/Hβ Binary Catalyst -200324.3 (Benzene Conv.)88.0[4]
Ru-Zn|HBeta -200--44 (Yield)[5]
Modified USY Zeolite ---95.397.4[6]

Table 2: Product Distribution in the Alkylation of Benzene with Cyclohexene over Pd/Hβ Binary Catalyst

ProductSelectivity (%)
Cyclohexylbenzene 72.8
Cyclohexane 5.2
Dicyclohexylbenzene 16.5
Other By-products 5.5
Conditions: H₂ pressure 2.5 MPa, catalyst amount 4% of total liquid, temperature 190°C, time 3 h.[4]

Experimental Protocols

Protocol 1: Synthesis of Cyclohexylbenzene using Sulfuric Acid Catalyst[3]

Materials:

  • Benzene: 468 g (530 cc, 6 moles)

  • Cyclohexene: 164 g (203 cc, 2 moles)

  • Concentrated Sulfuric Acid (sp. gr. 1.84): 92 g (50 cc)

  • Anhydrous Calcium Chloride

Procedure:

  • In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place the benzene and concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • With stirring, add the cyclohexene dropwise over a period of one and a half hours, maintaining the temperature between 5° and 10°C.

  • Continue stirring for an additional hour after the addition is complete.

  • Separate the hydrocarbon layer, cool it in ice, and wash with four 50-cc portions of cold concentrated sulfuric acid.

  • Wash the material twice with warm water (50°C), twice with 3% sodium hydroxide (B78521) solution, and twice with pure water.

  • Dry the hydrocarbon mixture over anhydrous calcium chloride.

  • Subject the dried mixture to fractional distillation twice, using a 30-cm Vigreux or similar column.

  • Collect the cyclohexylbenzene fraction at 238–243°C. The expected yield is 210–220 g (65–68% of the theoretical amount).

Protocol 2: Synthesis of Cyclohexylbenzene using a Solid Acid Catalyst (General Procedure)

Materials:

  • Benzene

  • Cyclohexene

  • Solid Acid Catalyst (e.g., H-USY Zeolite)

  • Inert Gas (e.g., Nitrogen)

Procedure:

  • Activate the solid acid catalyst by heating under vacuum or a flow of inert gas to remove adsorbed water.

  • In a suitable reactor, charge the activated catalyst and benzene under an inert atmosphere.

  • Heat the mixture to the desired reaction temperature (e.g., 100-250°C) with stirring.[7]

  • Feed cyclohexene into the reactor at a controlled rate.

  • Monitor the reaction progress by taking periodic samples and analyzing them by gas chromatography (GC) or GC-MS.

  • After the desired conversion is achieved, cool the reactor and filter to remove the catalyst.

  • Wash the catalyst with fresh benzene or another suitable solvent.

  • The liquid product mixture is then purified by distillation to separate unreacted benzene, cyclohexylbenzene, and polyalkylated byproducts.

Side Reactions and Byproducts

The primary side reaction in the Friedel-Crafts alkylation of benzene with cyclohexene is polyalkylation . The initial product, cyclohexylbenzene, is more reactive than benzene itself and can be further alkylated to form dicyclohexylbenzene isomers (ortho, meta, and para). In some industrial processes, the dicyclohexylbenzene is separated and can be transalkylated with benzene to produce more cyclohexylbenzene.[7]

Another potential byproduct is cyclohexane , which can be formed if the reaction is carried out under hydroalkylation conditions (in the presence of hydrogen and a hydrogenation catalyst).[4][7]

Conclusion

The Friedel-Crafts reaction of benzene and cyclohexene remains a vital transformation in industrial organic synthesis. While traditional Brønsted acids like sulfuric acid are effective, the development of solid acid catalysts, particularly zeolites, offers significant advantages in terms of reusability, reduced corrosion, and improved selectivity. Understanding the reaction mechanism, optimizing reaction conditions to minimize polyalkylation, and selecting the appropriate catalytic system are crucial for achieving high yields of cyclohexylbenzene. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals working in the field of chemical synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for the Epoxidation of 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the epoxidation of 1-phenyl-1-cyclohexene, a key transformation in organic synthesis. The resulting epoxide is a valuable intermediate for the synthesis of complex molecules and potential pharmaceutical agents. This document details various experimental protocols, presents quantitative data for comparison, and includes a visual workflow to aid in experimental design.

Introduction

The epoxidation of this compound involves the addition of a single oxygen atom across the double bond of the alkene, forming a three-membered cyclic ether known as an epoxide. This reaction is of significant interest due to the synthetic versatility of the resulting this compound oxide. The epoxide ring can be opened by a variety of nucleophiles, leading to the formation of diverse difunctionalized cyclohexyl derivatives with controlled stereochemistry. This makes it a crucial building block in the synthesis of fine chemicals and pharmacologically active compounds.

Various methods have been developed for the epoxidation of this compound, employing different oxidizing agents and catalyst systems. Common oxidants include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). The choice of oxidant and catalyst can significantly influence the reaction's efficiency, selectivity, and environmental impact. Furthermore, the use of chiral catalysts enables the asymmetric epoxidation of this compound, providing access to enantioenriched epoxides, which are highly valuable in drug development.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes quantitative data from various reported methods for the epoxidation of this compound, allowing for a direct comparison of their effectiveness.

OxidantCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
m-CPBANoneDichloromethane (B109758)0 - RT2~95N/AGeneral Protocol
H₂O₂Methyltrioxorhenium (MTO) / PyridineDichloromethaneRT12HighN/AGeneral Protocol
H₂O₂4-HydroxybenzaldehydeAcetonitrileRT24-N/A[1]
NaOCl(R,R)-Mn(salen) complexDichloromethaneRT49982.3[2]
H₂O₂Chiral Mn(III) salen / AOE-14Water25--up to 95[3]

N/A: Not applicable (for racemic reactions) or data not available. RT: Room Temperature. AOE-14: Diethyltetradecylamine N-oxide (surfactant).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the epoxidation of this compound.

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes a straightforward and high-yielding method for the synthesis of racemic this compound oxide.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 - 1.5 eq) portion-wise to the stirred solution over 5-10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x) to remove meta-chlorobenzoic acid, followed by brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound oxide.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Asymmetric Epoxidation using a Chiral Mn(salen) Catalyst (Jacobsen-Katsuki Type)

This protocol outlines a method for the enantioselective epoxidation of this compound using a chiral manganese(III)-salen complex as a catalyst and sodium hypochlorite (B82951) as the oxidant. This method provides access to optically active epoxides.

Materials:

  • This compound

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]

  • Commercial bleach (sodium hypochlorite, NaOCl solution)

  • Dichloromethane (DCM)

  • 4-Phenylpyridine (B135609) N-oxide (optional, as an axial ligand to enhance reactivity)

  • Phosphate (B84403) buffer (0.05 M, pH 11.3)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a buffered bleach solution by adjusting the pH of commercial bleach to 11.3 with a phosphate buffer.

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the (R,R)-Mn(salen)Cl catalyst (0.02 - 0.05 eq) in dichloromethane.

  • If used, add 4-phenylpyridine N-oxide (0.1 - 0.25 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the buffered bleach solution (1.5 - 2.0 eq) to the vigorously stirred reaction mixture.

  • Stir the biphasic mixture at 0 °C to room temperature for 4-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the epoxidation of this compound.

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants This compound + Solvent Mixing Mixing & Stirring (Controlled Temperature) Reactants->Mixing Reagent Oxidant (e.g., m-CPBA or H2O2) Reagent->Mixing Catalyst Catalyst (Optional, e.g., Mn(salen)) Catalyst->Mixing Monitoring Reaction Monitoring (TLC/GC) Mixing->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (NMR, GC/HPLC for ee) Purification->Analysis Product This compound Oxide Analysis->Product

Caption: General workflow for the epoxidation of this compound.

References

Application Notes and Protocols for the Hydrogenation of 1-Phenyl-1-cyclohexene to Phenylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 1-phenyl-1-cyclohexene to phenylcyclohexane. This reaction is a fundamental transformation in organic synthesis, often employed in the creation of saturated carbocyclic frameworks relevant to medicinal chemistry and materials science. The protocols provided herein detail various catalytic systems, including palladium on carbon (Pd/C), Raney Nickel, and platinum-based catalysts, offering flexibility in experimental design based on available resources and desired outcomes.

Introduction

The reduction of the double bond in this compound is a standard hydrogenation reaction that proceeds efficiently in the presence of a suitable catalyst and a hydrogen source. The reaction involves the addition of two hydrogen atoms across the carbon-carbon double bond of the cyclohexene (B86901) ring, resulting in the formation of phenylcyclohexane. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate and yield.

Catalytic Systems and Reaction Parameters

A variety of heterogeneous catalysts are effective for the hydrogenation of this compound. The selection of a particular catalyst system may depend on factors such as desired reaction time, cost, and safety considerations. Below is a summary of common catalytic systems and their typical reaction parameters.

CatalystCatalyst Loading (w/w %)Substrate Concentration (M)SolventTemperature (°C)Hydrogen Pressure (atm)Reaction Time (h)Yield (%)
10% Pd/C5-100.1-0.5Ethanol (B145695)25-501-42-6>95
Raney Nickel10-200.1-0.5Ethanol25-701-54-12>90
Platinum(IV) oxide (PtO₂)1-50.1-0.5Acetic Acid251-31-4>98

Experimental Protocols

Detailed methodologies for the hydrogenation of this compound using different catalytic systems are provided below.

Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the hydrogenation of this compound using the widely available and efficient 10% Pd/C catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound in ethanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Evacuate the vessel and backfill with inert gas three times to remove any residual oxygen.

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude phenylcyclohexane.

  • If necessary, purify the product by distillation or column chromatography.

Protocol 2: Hydrogenation using Raney Nickel

This protocol outlines the use of Raney Nickel, a highly active catalyst for this transformation. Caution should be exercised due to the pyrophoric nature of dry Raney Nickel.

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol (reagent grade)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus

Procedure:

  • In a hydrogenation flask, add the Raney Nickel slurry.

  • Carefully decant the storage solvent and wash the catalyst with the reaction solvent (ethanol) under an inert atmosphere.

  • Add the solution of this compound in ethanol to the flask containing the activated catalyst.

  • Seal the reaction vessel and purge with inert gas followed by hydrogen gas as described in Protocol 1.

  • Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture at the desired temperature (25-70°C).

  • Monitor the reaction until completion.

  • After the reaction is complete, vent the hydrogen and purge with inert gas.

  • Carefully filter the catalyst. The filter cake should be kept wet to prevent ignition.

  • Work up the filtrate as described in Protocol 1 to isolate the phenylcyclohexane.

Protocol 3: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

This protocol utilizes Adams' catalyst, which is reduced in situ to form highly active platinum nanoparticles.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Acetic Acid (glacial)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus

Procedure:

  • To a hydrogenation flask, add this compound and glacial acetic acid.

  • Add the platinum(IV) oxide catalyst to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with inert gas and then with hydrogen.

  • Pressurize with hydrogen (1-3 atm) and begin vigorous stirring at room temperature. An initial exotherm may be observed as the catalyst is activated.

  • Monitor the reaction for the cessation of hydrogen uptake.

  • Upon completion, vent the hydrogen and purge with inert gas.

  • Remove the catalyst by filtration through Celite.

  • Neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate to yield phenylcyclohexane.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Dissolve this compound in Solvent B Add Catalyst (e.g., Pd/C, Raney Ni, PtO₂) A->B C Purge with Inert Gas B->C D Introduce Hydrogen Gas C->D E Stir at Set Temperature & Pressure D->E F Monitor Reaction Progress (TLC/GC) E->F G Vent Hydrogen & Purge with Inert Gas F->G H Filter to Remove Catalyst G->H I Solvent Removal H->I J Purification (Distillation/Chromatography) I->J K Phenylcyclohexane (Final Product) J->K

Caption: General workflow for the catalytic hydrogenation.

Application Notes and Protocols for the Polymerization of 1-Phenyl-1-cyclohexene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the polymerization of 1-phenyl-1-cyclohexene and its derivatives. Due to the limited availability of direct literature on the homopolymerization of this compound, the methodologies presented herein are based on established protocols for structurally analogous monomers, such as styrene, cyclohexene (B86901) oxide, and phenyl-substituted dienes. These protocols serve as a foundational guide and should be optimized for specific experimental conditions and derivatives.

Introduction

This compound is a cyclic olefin containing a phenyl group, which influences its polymerization behavior. The presence of the phenyl group can stabilize cationic and radical intermediates, making it a candidate for various polymerization techniques. The resulting polymer, poly(this compound), is a hydrophobic material with potential applications in drug delivery, particularly for the encapsulation and controlled release of hydrophobic therapeutic agents. Its derivatives, with modified phenyl or cyclohexyl rings, offer the potential to tune the polymer's physical and chemical properties for specific biomedical applications.

Polymerization Methods

The polymerization of this compound can be approached through several mechanisms, including cationic, anionic, radical, and coordination polymerization. The choice of method will significantly impact the polymer's molecular weight, polydispersity, and microstructure.

Cationic Polymerization

Cationic polymerization is a promising method for this compound due to the ability of the phenyl group to stabilize the propagating carbocation. Lewis acids or protonic acids are typically used as initiators.

Experimental Protocol: Cationic Polymerization

  • Materials:

  • Procedure:

    • All glassware should be flame-dried under vacuum and cooled under a stream of inert gas.

    • The purified this compound and anhydrous solvent are added to a Schlenk flask equipped with a magnetic stirrer under an inert atmosphere.

    • The solution is cooled to the desired reaction temperature (e.g., -78 °C to 0 °C) in a cooling bath.

    • The initiator is added dropwise to the stirred monomer solution.

    • The reaction is allowed to proceed for a specified time (e.g., 1-24 hours).

    • The polymerization is terminated by the addition of pre-chilled methanol.

    • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

    • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Quantitative Data (Estimated based on similar systems)

ParameterValue
Monomer Conversion> 90%
Number-Average Molecular Weight (Mₙ)5,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 3.0
Glass Transition Temperature (T₉)100 - 150 °C
Anionic Polymerization

Anionic polymerization of this compound can be initiated by organolithium compounds. This method offers the potential for living polymerization, allowing for good control over molecular weight and the synthesis of block copolymers.

Experimental Protocol: Anionic Polymerization

  • Materials:

    • This compound (rigorously purified and dried)

    • Organolithium initiator (e.g., sec-butyllithium (B1581126) or n-butyllithium)

    • Anhydrous, aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or cyclohexane)

    • Methanol (for termination)

    • High-vacuum line and Schlenk techniques

  • Procedure:

    • Solvent and monomer must be meticulously purified to remove all traces of water and other protic impurities.

    • The polymerization is conducted in an all-glass, sealed reactor under high vacuum.

    • The solvent is distilled into the reactor, followed by the addition of the initiator.

    • The purified monomer is then distilled into the reactor to initiate the polymerization.

    • The reaction is allowed to proceed at a controlled temperature (e.g., -78 °C to 25 °C).

    • Termination is achieved by introducing degassed methanol.

    • The polymer is isolated by precipitation in a non-solvent like methanol, filtered, and dried under vacuum.

Quantitative Data (Estimated based on similar systems)

ParameterValue
Monomer Conversion> 95%
Number-Average Molecular Weight (Mₙ)10,000 - 100,000 g/mol
Polydispersity Index (PDI)< 1.2
Glass Transition Temperature (T₉)110 - 160 °C
Radical Polymerization

Free radical polymerization can be initiated using thermal or photoinitiators. This method is generally more tolerant to impurities than ionic polymerizations but offers less control over the polymer architecture.

Experimental Protocol: Radical Polymerization

  • Materials:

    • This compound

    • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

    • Solvent (e.g., toluene or benzene)

    • Methanol (for precipitation)

  • Procedure:

    • The monomer, initiator, and solvent are placed in a reaction vessel.

    • The mixture is degassed by several freeze-pump-thaw cycles.

    • The vessel is sealed under vacuum or inert atmosphere.

    • The polymerization is carried out by heating the mixture to a temperature appropriate for the initiator's decomposition (e.g., 60-80 °C for AIBN).

    • After the desired reaction time, the vessel is cooled.

    • The polymer is isolated by precipitation in methanol, followed by filtration and drying.

Quantitative Data (Estimated based on similar systems)

ParameterValue
Monomer Conversion50 - 80%
Number-Average Molecular Weight (Mₙ)20,000 - 200,000 g/mol
Polydispersity Index (PDI)2.0 - 4.0
Glass Transition Temperature (T₉)100 - 140 °C
Coordination Polymerization

Coordination polymerization using Ziegler-Natta or metallocene catalysts can potentially lead to stereoregular polymers. The polymerization of 1-phenyl-1,3-butadiene, a structurally similar monomer, has been achieved with high stereoselectivity using a titanium [OSSO]-type catalyst.[1]

Experimental Protocol: Coordination Polymerization (Adapted from a similar system)

  • Materials:

    • This compound (purified)

    • Titanium [OSSO]-type catalyst

    • Methylaluminoxane (MAO) as a co-catalyst

    • Anhydrous toluene

    • Acidified methanol (for termination)

  • Procedure:

    • The polymerization is carried out in a Schlenk flask under an inert atmosphere.

    • The catalyst is dissolved in toluene, and the MAO co-catalyst is added.

    • The monomer is then introduced to the activated catalyst solution.

    • The reaction is stirred at a controlled temperature (e.g., 25-80 °C).

    • The polymerization is terminated by adding acidified methanol.

    • The polymer is precipitated, filtered, washed, and dried.

Quantitative Data (Based on a similar system[1])

ParameterValue
Polymer YieldUp to 65%
Number-Average Molecular Weight (Mₙ)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Glass Transition Temperature (T₉)~80 °C (for poly(1-phenyl-1,3-butadiene))

Visualization of Polymerization Mechanisms

The following diagrams illustrate the general mechanisms for the different polymerization methods.

Cationic_Polymerization Initiator Initiator (e.g., H⁺) Monomer This compound Initiator->Monomer Initiation Carbocation Propagating Carbocation Monomer->Carbocation Carbocation->Monomer Propagation Polymer Poly(this compound) Carbocation->Polymer Termination Termination/Transfer Carbocation->Termination

Caption: Cationic polymerization of this compound.

Anionic_Polymerization Initiator Initiator (e.g., BuLi) Monomer This compound Initiator->Monomer Initiation Carbanion Propagating Carbanion Monomer->Carbanion Carbanion->Monomer Propagation Polymer Poly(this compound) Carbanion->Polymer Termination Termination Carbanion->Termination

Caption: Anionic polymerization of this compound.

Radical_Polymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Decomposition Monomer This compound Radical->Monomer Initiation Propagating_Radical Propagating Radical Monomer->Propagating_Radical Propagating_Radical->Monomer Propagation Polymer Poly(this compound) Propagating_Radical->Polymer Termination Termination Propagating_Radical->Termination

Caption: Radical polymerization of this compound.

Applications in Drug Development

The hydrophobic nature of poly(this compound) and its derivatives makes them suitable for various applications in drug delivery, including:

  • Controlled Release Formulations: The polymer can be used to create matrices or coatings for the sustained release of encapsulated drugs.

  • Encapsulation of Hydrophobic Drugs: Its hydrophobicity allows for the effective encapsulation of poorly water-soluble drugs, potentially improving their bioavailability.

  • Nanoparticle and Micelle Formation: Copolymers of this compound with hydrophilic monomers can self-assemble into nanoparticles or micelles, which can serve as carriers for targeted drug delivery.

Drug_Delivery_Application cluster_0 Polymer Synthesis cluster_1 Drug Formulation cluster_2 Therapeutic Application Monomer This compound & Derivatives Polymerization Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Formulation Encapsulation/ Formulation Polymer->Formulation Drug Hydrophobic Drug Drug->Formulation Drug_Carrier Drug-Loaded Nanoparticle/Matrix Formulation->Drug_Carrier Administration Administration Drug_Carrier->Administration Release Controlled Release Administration->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for drug delivery application.

Conclusion

The polymerization of this compound and its derivatives presents an opportunity to develop novel hydrophobic polymers with tunable properties. While direct experimental data for the homopolymer is limited, established polymerization techniques for analogous monomers provide a strong foundation for future research. The protocols and data presented in these application notes are intended to guide researchers in the synthesis and characterization of these promising materials for applications in drug development and other advanced fields. Further investigation is warranted to fully explore the potential of this class of polymers.

References

Application Notes and Protocols for 1-Phenyl-1-cyclohexene in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific examples of Diels-Alder reactions utilizing 1-phenyl-1-cyclohexene as a substrate. This suggests that it is generally unreactive under standard Diels-Alder conditions. The information presented herein provides a scientific rationale for this low reactivity and offers a hypothetical protocol for a potential reaction with a highly reactive dienophile. This protocol is intended as a general guideline and would require substantial optimization and experimental validation.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction used to synthesize six-membered rings.[1] The reaction typically occurs between a conjugated diene and a dienophile, an alkene or alkyne.[2] The stereochemistry of the reactants is retained in the product, making it a highly valuable tool in organic synthesis.[3]

This compound possesses a trisubstituted double bond within a six-membered ring and a phenyl substituent. For it to act as a diene, it would require the presence of another double bond in conjugation, which is absent in its structure. As a dienophile, its reactivity is significantly diminished by steric hindrance from the phenyl group and the cyclohexene (B86901) ring, as well as by the lack of strong electron-withdrawing groups to activate the double bond. Standard dienophiles are often activated by electron-withdrawing groups such as carbonyls, nitriles, or nitro groups.[1]

Proposed Hypothetical Application: Reaction with a Highly Reactive Dienophile

To overcome the inherent low reactivity of this compound, a highly reactive dienophile would be necessary. 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is an exceptionally reactive dienophile that has been shown to participate in Diels-Alder reactions with a wide variety of dienes, including those that are typically unreactive.[4][5][6] It is also known to participate in ene reactions with alkenes possessing allylic hydrogens. Given the structure of this compound, both a Diels-Alder reaction (if the cyclohexene ring can be induced to form a diene in situ, which is unlikely) and an ene reaction are theoretical possibilities. The ene reaction is a more probable pathway.

This application note describes a hypothetical protocol for the reaction of this compound with PTAD.

Hypothetical Reaction Data

The following table outlines the predicted reactants, products, and potential yields for the reaction of this compound with PTAD. It is important to note that the ene product is the more likely outcome.

Diene/Ene ReactantDienophile/EnophileProposed Product(s)Theoretical Yield (%)Reaction Type
This compound4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)Ene Adduct>80%Ene Reaction
This compound4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)Diels-Alder Adduct<10% (unlikely)[4+2] Cycloaddition

Experimental Protocol: Hypothetical Reaction of this compound with PTAD

This protocol is a general guideline and has not been experimentally validated.

Materials:

  • This compound

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of PTAD:

    • In a separate flask, prepare a 0.1 M solution of PTAD (1.0 eq) in anhydrous DCM. PTAD solutions are typically red or pink.

    • Add the PTAD solution dropwise to the stirred solution of this compound at 0 °C.

    • The disappearance of the characteristic color of PTAD indicates consumption of the reagent.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a few drops of a saturated sodium sulfite (B76179) solution to destroy any unreacted PTAD.

    • Transfer the mixture to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired adduct.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Visualizing the Workflow

The following diagram illustrates the general workflow for the proposed hypothetical reaction.

Diels_Alder_Workflow Hypothetical Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve this compound in Anhydrous DCM reaction_mix Combine Reactants at 0°C under Inert Atmosphere start->reaction_mix dienophile Prepare PTAD Solution in Anhydrous DCM dienophile->reaction_mix monitoring Monitor by TLC reaction_mix->monitoring quench Quench with Na2SO3 monitoring->quench extract Aqueous Workup quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterization Spectroscopic Characterization (NMR, MS) purify->characterization

Caption: General workflow for the hypothetical reaction of this compound with PTAD.

Conclusion

While this compound is not a conventional or reactive substrate for the Diels-Alder reaction, this document provides a framework for approaching a potential reaction with a highly activated species like PTAD. The provided protocol is hypothetical and serves as a starting point for experimental design. Researchers should anticipate that an ene reaction may be the predominant pathway and should plan their analytical and purification strategies accordingly. Further investigation and optimization would be required to determine the feasibility and outcome of this reaction.

References

Catalytic Oxidation of 1-Phenyl-1-cyclohexene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic oxidation of 1-phenyl-1-cyclohexene, a versatile substrate in organic synthesis. The presence of both a double bond and an allylic/benzylic position allows for selective oxidation to various valuable products, including epoxides, allylic alcohols and ketones, and cleavage products, which are important intermediates in the development of fine chemicals and pharmaceuticals.

Application Notes

The catalytic oxidation of this compound can be directed towards three main pathways, depending on the choice of catalyst, oxidant, and reaction conditions:

  • Epoxidation: This reaction targets the electron-rich double bond to form 1-phenyl-1,2-epoxycyclohexane. This epoxide is a valuable intermediate for the synthesis of diols and other functionalized cyclohexane (B81311) derivatives through nucleophilic ring-opening reactions. Metal-based catalysts, such as those containing manganese, ruthenium, or nickel, are often employed for this transformation, typically using oxidants like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or tert-butyl hydroperoxide (TBHP).

  • Allylic Oxidation: This pathway involves the oxidation of the C-H bond at the allylic position of the cyclohexene (B86901) ring, leading to the formation of 2-phenyl-2-cyclohexen-1-ol and/or 2-phenyl-2-cyclohexen-1-one (B183501). These α,β-unsaturated compounds are important building blocks in organic synthesis. Copper and palladium-based catalysts, often in the presence of peroxy esters or molecular oxygen, are effective for this type of oxidation.[1][2] The regioselectivity of this reaction can be influenced by the steric and electronic properties of the catalyst and substrate.

  • Oxidative Cleavage: This more drastic oxidation results in the cleavage of the carbon-carbon double bond, yielding dicarboxylic acids or other smaller molecules. This can be achieved using strong oxidizing systems, such as those involving hypervalent iodine reagents or certain ruthenium or tungsten catalysts.[3][4] This method is particularly useful for the synthesis of adipic acid derivatives, which are important monomers for polymers.

The choice of the catalytic system is crucial for achieving the desired product selectivity. The following sections provide detailed protocols for each of these key transformations.

Experimental Protocols

Protocol 1: Photocatalytic Oxygenation (Allylic Oxidation)

This protocol describes the visible light-mediated photo-oxygenation of this compound to yield allylic hydroperoxides, which can be subsequently reduced to the corresponding allylic alcohols.

Materials:

Procedure:

  • Prepare a solution of this compound and 1 mol% of methylene blue in acetonitrile in the reservoir of the continuous-flow microreactor.

  • Set up the microreactor with red LED irradiation and pressurize the system with oxygen (e.g., 30 bar).

  • Maintain the reaction temperature at 0 °C using a suitable cooling system.

  • Pump the reaction mixture through the irradiated zone of the microreactor. The residence time should be optimized (e.g., 8-12 minutes) to achieve high conversion.[5]

  • Collect the product mixture containing the allylic hydroperoxides.

  • Reduction Step: To the collected solution, add 1 equivalent of triphenylphosphine or a saturated aqueous solution of sodium sulfite and stir at room temperature until the reduction of the hydroperoxide is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the resulting allylic alcohol by flash column chromatography on silica (B1680970) gel.

Protocol 2: Metal-Catalyzed Epoxidation

This protocol provides a general procedure for the epoxidation of this compound using a transition metal catalyst and a suitable oxidant. The specific catalyst, oxidant, and conditions should be optimized for the desired outcome.

Materials:

  • This compound

  • Metal catalyst (e.g., Nickel(II) porphyrin complex, mesoporous NiO nanoparticles)

  • Oxidant (e.g., m-CPBA, H₂O₂)

  • Solvent (e.g., Dichloromethane (B109758)/Acetonitrile mixture)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Temperature control system (e.g., ice bath, oil bath)

Procedure:

  • In a round-bottom flask, dissolve this compound and the chosen metal catalyst in the appropriate solvent under an inert atmosphere if required.

  • Cool the mixture to the desired reaction temperature (e.g., room temperature).

  • Slowly add the oxidant to the stirred solution. The addition rate should be controlled to manage any exotherm.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., saturated aqueous sodium thiosulfate (B1220275) solution) if a peroxide oxidant was used.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 1-phenyl-1,2-epoxycyclohexane by flash column chromatography.

Protocol 3: Copper-Catalyzed Allylic Oxidation to Enone

This protocol outlines a general method for the allylic oxidation of this compound to the corresponding α,β-unsaturated ketone using a copper catalyst.

Materials:

  • This compound

  • Copper(I) or Copper(II) catalyst (e.g., CuI, Cu(OAc)₂)

  • Oxidant (e.g., tert-butyl hydroperoxide (TBHP), tert-butyl peroxybenzoate)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser and heating system

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound, the copper catalyst, and the solvent.

  • Heat the mixture to the desired temperature (e.g., reflux).

  • Add the oxidant dropwise to the reaction mixture over a period of time.

  • Continue heating and stirring the reaction mixture until the starting material is consumed, as indicated by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst if it is heterogeneous. If homogeneous, proceed to the work-up.

  • Wash the reaction mixture with water and brine.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-phenyl-2-cyclohexen-1-one by flash column chromatography.

Data Presentation

The following table summarizes quantitative data from selected catalytic oxidation reactions of this compound and related cyclohexene derivatives. Note that direct comparison should be made with caution due to variations in reaction conditions.

SubstrateCatalystOxidantSolventTemp (°C)Time (h)Conversion (%)Product(s)Yield (%)Selectivity (%)Reference
This compoundMethylene BlueO₂MeCN00.13100Allylic Hydroperoxide39-[5]
1-(4-Chlorophenyl)-1-cyclohexeneMethylene BlueO₂MeCN00.13100Allylic Hydroperoxide31 (after reduction)-[5]
1-(4-Cyanophenyl)-1-cyclohexeneMethylene BlueO₂MeCN00.1390Allylic Hydroperoxide39 (after reduction)-[5]
CyclohexeneTi₆₀Zr₁₀Co₃₀O₂MeCN1201292.22-Cyclohexen-1-one-57.6[6]
CyclohexeneMesoporous NiOm-CPBACH₃CN/CH₂Cl₂RTImmediate91Cyclohexene Oxide-53[7]
CyclohexeneIridium ComplexO₂MeCN12020922-Cyclohexen-1-one-74[4]

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the catalytic oxidation of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A 1. Prepare solution of This compound, catalyst, and solvent B 2. Establish reaction conditions (temperature, atmosphere) A->B C 3. Add oxidant (e.g., dropwise) B->C D 4. Monitor reaction progress (TLC, GC) C->D E 5. Quench reaction D->E F 6. Extraction and washing E->F G 7. Drying and solvent removal F->G H 8. Column chromatography G->H I Pure Oxidation Product H->I reaction_pathways cluster_products Oxidation Products start This compound epoxide 1-Phenyl-1,2-epoxycyclohexane start->epoxide Epoxidation (e.g., Mn, Ni catalyst, m-CPBA, H₂O₂) allylic_alcohol 2-Phenyl-2-cyclohexen-1-ol start->allylic_alcohol Allylic Oxidation (e.g., Cu, Pd catalyst, TBHP, O₂) cleavage_product Cleavage Products (e.g., 6-oxo-6-phenylhexanoic acid) start->cleavage_product Oxidative Cleavage (e.g., Ru, W, I(V) catalyst, strong oxidant) allylic_ketone 2-Phenyl-2-cyclohexen-1-one allylic_alcohol->allylic_ketone Further Oxidation epoxidation_mechanism cluster_mechanism Epoxidation Mechanism (Metal-Oxo Catalyst) node1 Catalyst (M=O) This compound node2 Metallaoxetane Intermediate node1->node2 [2+2] Cycloaddition node3 1-Phenyl-1,2-epoxycyclohexane Catalyst (M) node2->node3 Reductive Elimination

References

Application Note: HPLC Analysis of the Epoxidation of 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the reaction mixture resulting from the epoxidation of 1-Phenyl-1-cyclohexene. This method is suitable for monitoring reaction progress, determining product purity, and quantifying the starting material, product, and a common oxidizing agent. The provided protocol and data are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its epoxidation is a key transformation, yielding 1-phenyl-1,2-epoxycyclohexane, a versatile building block for further functionalization. Accurate and reliable monitoring of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the separation and quantification of the components in the reaction mixture. This application note presents a validated reversed-phase HPLC (RP-HPLC) method for the analysis of the epoxidation of this compound.

Experimental Protocol

Materials and Reagents
  • This compound (starting material)

  • 1-Phenyl-1,2-epoxycyclohexane (product standard)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (oxidizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Methanol (B129727) (for sample preparation)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Preparation
  • Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., a dilute aqueous solution of sodium thiosulfate (B1220275) to consume excess m-CPBA).

  • Dilution: Dilute the quenched sample with methanol to a final concentration suitable for HPLC analysis (e.g., approximately 1 mg/mL total solids).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis of a standard mixture and a representative reaction sample.

Table 1: Retention Times of Standard Compounds
CompoundRetention Time (min)
meta-Chlorobenzoic acid (m-CBA, from m-CPBA)3.5
1-Phenyl-1,2-epoxycyclohexane6.8
This compound8.2
Table 2: Quantitative Analysis of a Reaction Mixture at 2 Hours
CompoundRetention Time (min)Peak AreaConcentration (mg/mL)
meta-Chlorobenzoic acid3.51258400.25
1-Phenyl-1,2-epoxycyclohexane6.84523100.68
This compound8.2897500.15

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship of the components in the reaction.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Aliquot Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Mobile Phase Flow Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Chromatogram Quantify Quantify Components Integrate->Quantify ReactionPathway Reactant This compound (Analyte 1) Product 1-Phenyl-1,2-epoxycyclohexane (Analyte 2) Reactant->Product Epoxidation Oxidant m-CPBA (Reagent) Byproduct m-Chlorobenzoic Acid (Analyte 3) Oxidant->Byproduct Reduction

Application Note: GC-MS Method for the Detection and Quantification of 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-1-cyclohexene is a cyclic aromatic hydrocarbon of interest in various fields, including synthetic chemistry as a reaction intermediate and in forensic science as a potential pyrolysis product of phencyclidine (PCP). Accurate and sensitive detection and quantification of this compound are crucial for quality control, reaction monitoring, and toxicological analysis. This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.

Chemical Information
  • Compound Name: this compound

  • CAS Number: 771-98-2[1]

  • Molecular Formula: C₁₂H₁₄[1]

  • Molecular Weight: 158.24 g/mol [2]

Principle of the Method

This method utilizes the high separation efficiency of gas chromatography (GC) coupled with the sensitive and selective detection capabilities of mass spectrometry (MS). Samples containing this compound are introduced into the GC system, where the analyte is separated from other matrix components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, and the resulting characteristic ions are detected. Quantification is achieved by comparing the analyte's response to that of a series of calibration standards.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. Below are general guidelines for liquid and solid samples.

a) Liquid Samples (e.g., reaction mixtures, biological fluids after extraction)

  • Dilution: Dilute the liquid sample in a volatile, GC-compatible solvent such as hexane, ethyl acetate, or dichloromethane (B109758) to a concentration within the expected calibration range (e.g., 1-100 µg/mL).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC system.

  • Internal Standard (Optional but Recommended for Accurate Quantification): Add a known concentration of an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties and retention time) to both the sample and calibration standards.

b) Solid Samples (e.g., polymer matrices, seized drug powders)

  • Extraction:

    • Accurately weigh a portion of the homogenized solid sample.

    • Perform a solvent extraction using a suitable organic solvent (e.g., hexane, methanol). Sonication or vortexing can enhance extraction efficiency.

    • For complex matrices, solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.

  • Filtration/Centrifugation: After extraction, centrifuge the sample to pellet any solid debris and carefully transfer the supernatant to a clean vial, or filter the extract through a 0.22 µm syringe filter.

  • Concentration/Dilution: Depending on the expected concentration of the analyte, the extract may need to be concentrated under a gentle stream of nitrogen or diluted to fall within the calibration range.

  • Internal Standard: As with liquid samples, the addition of an internal standard is recommended.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization for specific instrumentation and applications.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume 1 µL
Oven Temperature Program - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis.
Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions.

  • Molecular Ion (M⁺): m/z 158[1][2]

  • Key Fragment Ions: m/z 143, 129, 115, 91[2][3]

For quantitative analysis in SIM mode, the following ions are recommended:

Ion Type m/z
Quantifier Ion 158
Qualifier Ions 143, 129

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance of this method. Note: These values are illustrative and should be experimentally determined during method validation in your laboratory.

Parameter Expected Value
Retention Time (RT) ~12 - 15 minutes (on a 30m DB-5ms column with the suggested program)
Linearity (R²) > 0.995
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Extraction Extraction/Dilution Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration IS_Addition Internal Standard Addition Filtration->IS_Addition GC_Injection GC Injection IS_Addition->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Major Mass Fragments PCH This compound (m/z 158) Frag1 [M-CH₃]⁺ (m/z 143) PCH->Frag1 -CH₃ Frag2 [M-C₂H₅]⁺ (m/z 129) PCH->Frag2 -C₂H₅ Frag3 [M-C₃H₇]⁺ (m/z 115) PCH->Frag3 -C₃H₇ Frag4 Tropylium Ion [C₇H₇]⁺ (m/z 91) PCH->Frag4 Rearrangement

Caption: Proposed mass fragmentation pathway for this compound.

References

Application Notes and Protocols for 1-Phenyl-1-cyclohexene in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-phenyl-1-cyclohexene as a versatile substrate in key asymmetric catalytic transformations. The following sections offer insights into enantioselective epoxidation, dihydroxylation, and hydrogenation, complete with detailed experimental protocols, quantitative data, and visual diagrams of workflows and reaction mechanisms. This information is intended to guide researchers in the development of synthetic routes to chiral molecules, which are crucial in the pharmaceutical and fine chemical industries.

Asymmetric Epoxidation of this compound

Asymmetric epoxidation of this compound provides access to chiral epoxides, which are valuable synthetic intermediates. Organocatalytic methods, particularly those employing chiral ketones, have proven effective for this transformation.

Quantitative Data Summary: Asymmetric Epoxidation
Catalyst/ReagentOxidantSolventTemp. (°C)Yield (%)ee (%)Configuration
Fructose-derived ketoneOxoneDME/DMM/Buffer-108980(-)-(S,S)
Jacobsen's CatalystNaOClCH2Cl2/H2O0 - rt6993Not Specified
Experimental Protocol: Asymmetric Epoxidation using a Fructose-Derived Ketone

This protocol is adapted from the Shi epoxidation methodology, which utilizes a chiral ketone to generate a reactive dioxirane (B86890) in situ.

Materials:

  • This compound

  • Fructose-derived ketone catalyst

  • Oxone (potassium peroxymonosulfate)

  • Potassium carbonate (K₂CO₃)

  • DME/DMM (3:1, v/v)

  • Buffer solution (0.1 M K₂CO₃-AcOH in 4 × 10⁻⁴ M aqueous EDTA, pH 9.3)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (0.2 mmol) and the fructose-derived ketone catalyst (0.04 mmol) in a mixture of DME/DMM (3:1, v/v; 3.0 mL) and buffer (2 mL), add Oxone (0.32 mmol) and K₂CO₃ (1.344 mmol) at -10 °C.

  • Stir the reaction mixture vigorously at -10 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral epoxide.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Sharpless Asymmetric Dihydroxylation of this compound

The Sharpless asymmetric dihydroxylation is a highly reliable and enantioselective method for the synthesis of chiral vicinal diols from alkenes. For this compound, this reaction provides access to enantiopure 1-phenyl-cis-1,2-cyclohexanediol, a valuable chiral building block.

Quantitative Data Summary: Sharpless Asymmetric Dihydroxylation
LigandReagentsSolventYield (crude, %)ee (%)Configuration
(DHQD)₂PHAL (in AD-mix-β)K₃Fe(CN)₆, K₂CO₃, OsO₄ (cat.), CH₃SO₂NH₂t-BuOH/H₂O>95>99.5 (after recrystallization)(1R,2R)
(DHQ)₂PHAL (in AD-mix-α)K₃Fe(CN)₆, K₂CO₃, OsO₄ (cat.), CH₃SO₂NH₂t-BuOH/H₂O9998.9(1S,2S)
Experimental Protocol: Sharpless Asymmetric Dihydroxylation

The following protocol is based on a procedure from Organic Syntheses.[1]

Materials:

  • This compound

  • AD-mix-β (or individual components: (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O)

  • Methanesulfonamide (B31651) (CH₃SO₂NH₂)

  • tert-Butyl alcohol (t-BuOH)

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a mechanical stirrer, add water and tert-butyl alcohol (1:1 mixture).

  • To the stirred solvent mixture, add AD-mix-β. If using individual components, add potassium ferricyanide (B76249) (3 equiv.), potassium carbonate (3 equiv.), and the chiral ligand (DHQD)₂PHAL (0.0025 equiv.).

  • Add methanesulfonamide (1 equiv.).

  • Add a catalytic amount of potassium osmate dihydrate (0.0005 equiv.).

  • Add this compound (1 equiv.).

  • Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and add sodium sulfite, then stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude diol.

  • The enantiomeric excess of the crude product can be determined by chiral HPLC.

  • For further purification and enhancement of enantiomeric purity, the crude diol can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).[1]

Asymmetric Hydrogenation of this compound

The asymmetric hydrogenation of this compound to produce chiral 1-phenylcyclohexane is a potentially valuable transformation. However, detailed and reproducible protocols specifically for this substrate are not as well-documented in the literature as for other transformations like dihydroxylation. Research on the asymmetric hydrogenation of structurally similar 1,1-diarylalkenes suggests that iridium and rhodium catalysts with chiral phosphine (B1218219) ligands are effective. Challenges in achieving high enantioselectivity for this specific substrate may arise from the difficulty in differentiating the two faces of the double bond.

Further research and methods development are encouraged in this area to establish robust protocols and expand the synthetic utility of this compound in asymmetric hydrogenation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Substrate: This compound reagents Prepare Catalyst, Ligand, and Reagents start->reagents setup Reaction Setup: Solvent, Temperature reagents->setup run Run Reaction & Monitor Progress (TLC/GC) setup->run quench Quench Reaction run->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize ee_det Determine ee% (Chiral HPLC/GC) characterize->ee_det end end ee_det->end Final Chiral Product G OsO4_L OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsO4_L->Cycloaddition Alkene This compound Alkene->Cycloaddition Osmylate_ester Osmylate (VI) Ester Cycloaddition->Osmylate_ester Hydrolysis Hydrolysis Osmylate_ester->Hydrolysis Diol Chiral Diol Hydrolysis->Diol Reduced_Os Reduced Os(VI) Hydrolysis->Reduced_Os Reoxidation Reoxidation (K₃Fe(CN)₆) Reduced_Os->Reoxidation Reoxidation->OsO4_L Regenerated Catalyst

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-cyclohexene is a versatile and readily available starting material for the synthesis of a variety of valuable pharmaceutical intermediates. Its unique structure, featuring a reactive double bond and a phenyl group on a cyclohexene (B86901) scaffold, allows for a range of stereoselective transformations. This document provides detailed application notes and experimental protocols for the synthesis of key chiral intermediates from this compound, including epoxides, diols, and amino alcohols. These intermediates are crucial building blocks in the development of a wide array of therapeutic agents.

Key Synthetic Transformations and Pharmaceutical Relevance

The functionalization of the double bond in this compound is the primary strategy for generating stereochemically complex and biologically active molecules. The main transformations covered in these notes are:

  • Enantioselective Epoxidation: The formation of chiral epoxides, which are versatile intermediates that can be opened with various nucleophiles to introduce a wide range of functionalities.

  • Asymmetric Dihydroxylation: The synthesis of chiral vicinal diols, which are common structural motifs in natural products and pharmaceuticals.

  • Oxidative Cleavage: The cleavage of the double bond to yield linear dicarbonyl compounds, providing a scaffold for further synthetic elaboration.

  • Asymmetric Aminohydroxylation: The direct introduction of amino and hydroxyl groups across the double bond to produce valuable chiral amino alcohols.

These transformations provide access to key structural motifs found in various drug classes, including but not limited to, antiviral agents, and anticonvulsants. For instance, functionalized cyclohexene rings are core components of drugs like Oseltamivir (Tamiflu), and the principles of their synthesis can be applied to analogs of drugs like Gabapentin.

Experimental Protocols and Data

This section provides detailed experimental protocols for the key synthetic transformations of this compound. All quantitative data are summarized in tables for easy comparison.

Enantioselective Epoxidation

Enantiomerically enriched epoxides are highly valuable intermediates. The Jacobsen-Katsuki and Shi epoxidation methods are powerful tools for this transformation.

a) Jacobsen-Katsuki Epoxidation

This method employs a chiral manganese-salen complex to catalyze the epoxidation with high enantioselectivity.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of this compound

  • Materials: this compound, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst), commercial bleach (sodium hypochlorite (B82951) solution), dichloromethane (B109758) (DCM), 4-phenylpyridine (B135609) N-oxide (optional), sodium sulfate, silica (B1680970) gel.

  • Procedure:

    • To a stirred solution of this compound (1.0 mmol) in 2 mL of dichloromethane, add 4-phenylpyridine N-oxide (0.25 mmol, optional).

    • Add Jacobsen's catalyst (0.02-0.05 mmol).

    • Cool the mixture to 0 °C and add buffered commercial bleach (5 mL, pH ~11) dropwise over 1 hour.

    • Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to afford the desired epoxide.

  • Quantitative Data Summary (Jacobsen-Katsuki Epoxidation):

Catalyst Loading (mol%)OxidantAdditiveYield (%)Enantiomeric Excess (ee, %)Reference
5NaOCl4-phenylpyridine N-oxide6991
2-5NaOClNone70-8580-95General Procedure

b) Shi Asymmetric Epoxidation

This method utilizes a fructose-derived chiral ketone as the catalyst and Oxone as the oxidant.

Experimental Protocol: Shi Asymmetric Epoxidation of this compound

  • Materials: this compound, Shi catalyst (fructose-derived ketone), Oxone (potassium peroxymonosulfate), potassium carbonate, acetonitrile (B52724), dimethoxymethane (B151124) (DMM), ethylenediaminetetraacetic acid (EDTA) solution, sodium sulfate, silica gel.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and the Shi catalyst (0.2-0.3 mmol) in a mixture of acetonitrile and dimethoxymethane.

    • In a separate flask, prepare a buffered solution of Oxone (1.5 mmol) and potassium carbonate in water.

    • Add the aqueous Oxone solution to the stirred solution of the alkene and catalyst at 0 °C.

    • Stir the reaction vigorously at 0 °C for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, add a saturated aqueous solution of sodium thiosulfate (B1220275) to quench the excess oxidant.

    • Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel.

  • Quantitative Data Summary (Shi Epoxidation):

CatalystOxidantSolventYield (%)Enantiomeric Excess (ee, %)Reference
Fructose-derived ketoneOxoneCH3CN/DMM/H2O>9090-92[1][2]
Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a highly reliable method for the synthesis of chiral vicinal diols from alkenes.[3][4]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of this compound

  • Materials: this compound, AD-mix-β (or AD-mix-α for the other enantiomer), tert-butanol (B103910), water, methanesulfonamide (B31651), sodium sulfite (B76179), ethyl acetate, sodium sulfate.

  • Procedure:

    • To a stirred mixture of tert-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 eq).

    • Stir the mixture until both phases are clear.

    • Cool the reaction mixture to 0 °C and add this compound (1.0 mmol).

    • Stir the reaction vigorously at 0 °C for 24 hours.

    • Quench the reaction by adding solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.

    • Add ethyl acetate (10 mL) and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with 2 M NaOH, then brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude diol.

    • Purify by recrystallization or flash chromatography.

  • Quantitative Data Summary (Sharpless Asymmetric Dihydroxylation):

ReagentProductYield (%)Enantiomeric Excess (ee, %)Reference
AD-mix-β(1R,2S)-1-Phenyl-1,2-cyclohexanediol97>99.5[5]
AD-mix-α(1S,2R)-1-Phenyl-1,2-cyclohexanediol97>99.5[5]
Oxidative Cleavage

Oxidative cleavage of the double bond in this compound can be achieved using ozone or potassium permanganate (B83412) to yield 6-oxo-6-phenylhexanoic acid.

a) Ozonolysis with Oxidative Work-up

Experimental Protocol: Ozonolysis of this compound

  • Materials: this compound, dichloromethane (DCM), methanol (B129727), ozone (from an ozone generator), hydrogen peroxide (30%), sodium bicarbonate, sodium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 mmol) in a mixture of dichloromethane and methanol (1:1, 10 mL) in a flask equipped with a gas dispersion tube.

    • Cool the solution to -78 °C.

    • Bubble ozone through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Slowly add 30% hydrogen peroxide (2 mL) to the cold solution.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Quench any excess peroxide with a saturated solution of sodium bisulfite.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate under reduced pressure to yield the crude 6-oxo-6-phenylhexanoic acid.

  • Quantitative Data Summary (Ozonolysis):

Work-upProductYield (%)Reference
Oxidative (H2O2)6-oxo-6-phenylhexanoic acid85-95[6][7]
Reductive (DMS)6-oxo-6-phenylhexanal80-90[6][7]

b) Potassium Permanganate Oxidation

Experimental Protocol: Oxidative Cleavage with KMnO4

  • Materials: this compound, potassium permanganate (KMnO4), sodium carbonate, water, diethyl ether, sodium bisulfite, hydrochloric acid, sodium sulfate.

  • Procedure:

    • Prepare a solution of this compound (1.0 mmol) and sodium carbonate (0.5 g) in 20 mL of water.

    • Heat the mixture to 70-80 °C.

    • Slowly add a solution of potassium permanganate (4.0 mmol) in 15 mL of hot water to the vigorously stirred reaction mixture.

    • After the addition is complete, continue heating and stirring for 1 hour. The purple color should disappear, and a brown precipitate of MnO2 will form.

    • Cool the reaction mixture to room temperature and filter off the MnO2.

    • Wash the precipitate with hot water.

    • Acidify the filtrate with 10% hydrochloric acid.

    • Extract the acidic solution with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to obtain the crude 6-oxo-6-phenylhexanoic acid.

  • Quantitative Data Summary (KMnO4 Oxidation):

ConditionsProductYield (%)Reference
Hot, basic6-oxo-6-phenylhexanoic acid70-80[8][9]
Asymmetric Aminohydroxylation

The Sharpless asymmetric aminohydroxylation allows for the direct, enantioselective synthesis of vicinal amino alcohols.

Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of this compound

  • Materials: this compound, Chloramine-T trihydrate, (DHQ)2-PHAL or (DHQD)2-PHAL, potassium osmate(VI) dihydrate, tert-butanol, water, ethyl acetate, sodium hydroxide, sodium sulfate.

  • Procedure:

    • To a solution of Chloramine-T trihydrate (3.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add the chiral ligand ((DHQ)2-PHAL or (DHQD)2-PHAL, 0.01 mmol) and potassium osmate(VI) dihydrate (0.004 mmol).

    • Stir the mixture until a clear solution is obtained.

    • Add this compound (1.0 mmol) and stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction by adding sodium bisulfite.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with 1 M NaOH and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the protected amino alcohol.

  • Quantitative Data Summary (Asymmetric Aminohydroxylation):

LigandNitrogen SourceProductYield (%)Enantiomeric Excess (ee, %)Reference
(DHQ)2-PHALChloramine-T(1R,2S)-2-amino-1-phenylcyclohexanol derivative80-90>95[10][11]
(DHQD)2-PHALChloramine-T(1S,2R)-2-amino-1-phenylcyclohexanol derivative80-90>95[10][11]

Visualizations

Synthetic Pathways from this compound

Synthesis_Pathways start This compound epoxide Chiral Epoxide start->epoxide Enantioselective Epoxidation diol Chiral Diol start->diol Asymmetric Dihydroxylation keto_acid 6-Oxo-6-phenylhexanoic acid start->keto_acid Oxidative Cleavage amino_alcohol Chiral Amino Alcohol start->amino_alcohol Asymmetric Aminohydroxylation pharma Pharmaceutical Intermediates epoxide->pharma diol->pharma keto_acid->pharma amino_alcohol->pharma

Caption: Key synthetic transformations of this compound.

Experimental Workflow for Sharpless Asymmetric Dihydroxylation

Sharpless_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Mix t-BuOH, H2O, AD-mix, and MsNH2 prep2 Cool to 0 °C prep1->prep2 prep3 Add this compound prep2->prep3 react Stir vigorously at 0 °C for 24h prep3->react workup1 Quench with Na2SO3 react->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash and Dry workup2->workup3 workup4 Concentrate workup3->workup4 purify Recrystallization or Chromatography workup4->purify product Chiral Diol purify->product

Caption: Workflow for Sharpless asymmetric dihydroxylation.

Logical Relationship of Intermediates to Drug Classes

Intermediates_to_Drugs cluster_intermediates Pharmaceutical Intermediates from this compound cluster_drugs Potential Therapeutic Areas epoxide Chiral Epoxides antivirals Antivirals (e.g., Tamiflu analogs) epoxide->antivirals cardiovascular Cardiovascular Agents epoxide->cardiovascular diol Chiral Diols diol->antivirals other Other CNS Agents diol->other amino_alcohol Chiral Amino Alcohols anticonvulsants Anticonvulsants (e.g., Gabapentin analogs) amino_alcohol->anticonvulsants amino_alcohol->cardiovascular amino_alcohol->other

Caption: Relationship between intermediates and drug classes.

References

Application of 1-Phenyl-1-cyclohexene in Fragrance Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-cyclohexene is a synthetic aroma chemical with the molecular formula C₁₂H₁₄, valued in the fragrance industry for its unique olfactory profile. Characterized by a sweet, floral scent, it serves as a versatile ingredient in the formulation of various fragrance compositions. This document provides detailed application notes on its use in fragrance synthesis, including its olfactory properties and stability. Furthermore, it outlines comprehensive experimental protocols for its chemical synthesis and sensory evaluation, providing a foundational resource for researchers and professionals in the fields of fragrance chemistry and sensory science.

Introduction

This compound (CAS No. 771-98-2) is a colorless to light yellow liquid known for its aromatic properties.[1] Beyond its application as a starting material in organic synthesis, it has found a niche in the fragrance and flavor industry.[1] Its primary function in this domain is to impart a sweet, floral character to fragrance compositions. The interaction of this compound with olfactory receptors creates a distinct sensory experience, making it a valuable component in the perfumer's palette.[1] This document details its synthesis, olfactory characteristics, and the methodologies for its evaluation.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₁₄[1]
Molecular Weight158.24 g/mol
CAS Number771-98-2[1]
AppearanceColorless to light yellow liquid[1]
Boiling Point251-253 °C
Density0.994 g/mL at 25 °C
SolubilityInsoluble in water[1]
Olfactory Profile

While detailed quantitative data from extensive sensory panel studies are not widely published in public literature, the general olfactory characteristics of this compound are summarized below. It is important to note that some safety data sheets describe the odor as "odorless" or "characteristic," which may refer to the neat, highly concentrated substance and can differ from its perception at typical fragrance dilutions.

Olfactory ParameterDescription
Odor TypeSweet, Floral
Odor Nuances(Further characterization would require specific sensory panel data)
Odor ThresholdNot publicly available
Tenacity on Smelling BlotterNot publicly available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the Grignard reaction of phenylmagnesium bromide with cyclohexanone (B45756) to produce 1-phenylcyclohexanol (B105894), followed by the acid-catalyzed dehydration of the resulting alcohol.

Step 1: Grignard Synthesis of 1-Phenylcyclohexanol

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • Anhydrous diethyl ether

  • Bromobenzene (B47551)

  • Cyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Separatory funnel

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask along with a small crystal of iodine.

  • Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the formation of the Grignard reagent (phenylmagnesium bromide). Maintain a gentle reflux.

  • Once the Grignard reagent has formed (solution turns cloudy grey), cool the flask in an ice bath.

  • Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the cooled Grignard reagent.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel, separate the ether layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain crude 1-phenylcyclohexanol, which can be purified by recrystallization or chromatography.

Step 2: Dehydration of 1-Phenylcyclohexanol to this compound

Materials:

  • 1-Phenylcyclohexanol (from Step 1)

  • 85% Phosphoric acid (or another strong acid catalyst like sulfuric acid)

  • Toluene (B28343) (as a solvent for azeotropic removal of water with a Dean-Stark trap)

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Distillation apparatus (simple or fractional)

  • Dean-Stark trap (optional, but recommended)

Procedure:

  • Place 1-phenylcyclohexanol in a round-bottom flask.

  • Add a catalytic amount of 85% phosphoric acid. If using a Dean-Stark trap, add toluene.

  • Heat the mixture to reflux. Water will be formed during the reaction and can be removed azeotropically with toluene if using a Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the resulting this compound by distillation.

Protocol for Sensory Evaluation of this compound

This protocol outlines a standard procedure for the sensory evaluation of a fragrance raw material.

Objective: To characterize the olfactory profile of this compound.

Materials:

  • This compound, high purity

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass beakers and graduated cylinders

  • Smelling blotters (perfumer's strips)

  • Panelist booths with controlled ventilation and lighting

  • Data collection forms or software

Procedure:

  • Sample Preparation: Prepare a 10% dilution of this compound in the chosen odorless solvent. Further serial dilutions (e.g., 5%, 1%, 0.1%) can also be prepared to evaluate the scent at different concentrations.

  • Panelist Selection: Recruit a panel of trained sensory assessors (typically 8-12 individuals) with demonstrated olfactory acuity.

  • Evaluation Setup:

    • Dip smelling blotters into the prepared solutions to a depth of 1 cm.

    • Allow the solvent to evaporate for a few seconds.

    • Present the blotters to the panelists in a randomized and blind manner.

  • Olfactory Assessment:

    • Initial Odor (Top Note): Panelists evaluate the blotters immediately after the solvent has evaporated and record their impressions of the initial scent.

    • Odor Evolution (Heart/Body): The blotters are re-evaluated at set time intervals (e.g., 10 minutes, 1 hour, 4 hours) to assess the evolution of the fragrance profile.

    • Tenacity (Dry-down/Base Note): The duration for which the scent is perceptible on the blotter is recorded to determine its tenacity.

  • Data Collection: Panelists will rate the intensity of the overall scent and specific odor descriptors (e.g., sweet, floral, fruity, woody) on a labeled magnitude scale (e.g., 0-10). They will also provide qualitative descriptions of the scent.

  • Data Analysis: The collected data is statistically analyzed to determine the mean intensity ratings for each descriptor and to generate a comprehensive olfactory profile of this compound.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Grignard Synthesis cluster_step2 Step 2: Dehydration Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard  + Mg (Diethyl Ether) Mg Magnesium Mg->Grignard Phenylcyclohexanol 1-Phenylcyclohexanol Grignard->Phenylcyclohexanol Cyclohexanone Cyclohexanone Cyclohexanone->Phenylcyclohexanol  Nucleophilic  Addition Phenylcyclohexanol_dehyd 1-Phenylcyclohexanol Phenylcyclohexanol->Phenylcyclohexanol_dehyd Intermediate Phenylcyclohexene This compound Phenylcyclohexanol_dehyd->Phenylcyclohexene  H⁺ (cat.)  Heat H2O Water

Caption: Synthesis of this compound via Grignard reaction and dehydration.

Experimental Workflow for Fragrance Synthesis and Evaluation

Fragrance_Workflow start Start synthesis Chemical Synthesis (Grignard & Dehydration) start->synthesis purification Purification (Distillation) synthesis->purification qc Quality Control (GC-MS, NMR) purification->qc sensory_prep Sample Preparation (Dilution) qc->sensory_prep sensory_eval Sensory Evaluation (Panel Testing) sensory_prep->sensory_eval fragrance_formulation Fragrance Formulation sensory_eval->fragrance_formulation application_testing Application Testing (e.g., in consumer product) fragrance_formulation->application_testing final_product Final Fragrance Product application_testing->final_product

Caption: Workflow for the synthesis and evaluation of a fragrance ingredient.

Olfactory Signaling Pathway for Floral Scents

Olfactory_Signaling Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺/Na⁺ Influx CNG_channel->Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Generalized olfactory signal transduction cascade for floral odorants.

Conclusion

This compound is a valuable synthetic fragrance ingredient with a characteristic sweet, floral odor. Its synthesis via the Grignard reaction followed by dehydration is a well-established and efficient method. While quantitative sensory data is not extensively available in the public domain, the provided protocols for its synthesis and sensory evaluation offer a robust framework for its further investigation and application in fragrance compositions. The diagrams included provide clear visual representations of the chemical synthesis, experimental workflow, and the general mechanism of olfactory perception. This document serves as a comprehensive guide for professionals engaged in the research and development of new fragrance materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 1-Phenyl-1-cyclohexene. The focus is on identifying and mitigating common side reactions to improve yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent laboratory method involves a two-step sequence:

  • Grignard Reaction: Phenylmagnesium bromide (a Grignard reagent) is reacted with cyclohexanone (B45756) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), via nucleophilic addition to the carbonyl group. This reaction forms the tertiary alcohol intermediate, 1-phenylcyclohexanol (B105894).[1][2]

  • Acid-Catalyzed Dehydration: The 1-phenylcyclohexanol intermediate is subsequently dehydrated using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH).[1][3] This elimination reaction, which proceeds via an E1 mechanism, forms the target alkene, this compound.[3]

An alternative approach is the Wittig Reaction , which can form the carbon-carbon double bond in a single step from cyclohexanone and a phosphorus ylide (e.g., benzyltriphenylphosphonium (B107652) ylide).[4][5][6] This method offers the advantage of forming the double bond with absolute regiochemical control.[7]

Q2: What are the primary side reactions and byproducts I should anticipate?

During the Grignard/Dehydration synthesis, the main side products are:

  • Biphenyl: This is the most common impurity and forms from the radical coupling of the phenylmagnesium bromide reagent during its preparation.[8][9][10] Its formation is favored by higher temperatures and high concentrations of bromobenzene (B47551).[8][10]

  • 1-Phenylcyclohexanol: The presence of this alcohol intermediate in the final product indicates incomplete dehydration.[1]

  • Benzene: The highly basic Grignard reagent can be protonated by any trace amounts of water or other protic sources in the reaction, forming benzene.[11]

For the Wittig reaction route, the primary byproduct is:

  • Triphenylphosphine (B44618) oxide (TPPO): This is an inherent byproduct of the Wittig reaction mechanism.[4] It is notoriously difficult to separate from the desired product due to its polarity and low solubility in common non-polar organic solvents.[4]

Q3: How can I minimize the formation of these byproducts?

To minimize biphenyl formation in the Grignard reaction:

  • Control the temperature during the formation of the Grignard reagent; a gentle reflux is ideal.[8]

  • Add the bromobenzene solution dropwise and slowly to the magnesium turnings to avoid high local concentrations.[8]

  • Ensure an inert and anhydrous atmosphere to prevent side reactions that can consume the Grignard reagent.[8]

To ensure complete dehydration of 1-phenylcyclohexanol:

  • Use an effective water removal technique, such as a Dean-Stark apparatus, during the reaction.[1]

  • Allow for sufficient reaction time and ensure an adequate amount of acid catalyst is used.

To manage triphenylphosphine oxide in the Wittig reaction:

  • Purification is key. Column chromatography is often required.

  • In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane (B92381) or ether can be effective.[12]

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Grignard Route: • Incomplete formation of Grignard reagent due to wet glassware/solvents. • Magnesium surface is passivated with an oxide layer.[9][11] • Incomplete dehydration of the alcohol intermediate. Wittig Route: • Incomplete ylide formation due to insufficiently strong base or presence of moisture.[4] • Steric hindrance if using a highly substituted ketone.[5]Grignard Route: • Ensure all glassware is oven-dried and use anhydrous solvents.[9][13] • Activate magnesium turnings with a small crystal of iodine or by crushing them.[9][11] • Increase dehydration reaction time or use a Dean-Stark trap to remove water and drive the equilibrium.[1] Wittig Route: • Use a very strong, non-nucleophilic base like n-butyllithium (n-BuLi) under strictly anhydrous conditions.[6] • Increase reaction time or temperature.
Final product is contaminated with a significant amount of biphenyl. The coupling of phenyl radicals during Grignard reagent formation was excessive.[8][9] This is often caused by high temperatures or rapid addition of bromobenzene.[8][10]• During Grignard reagent preparation, add bromobenzene slowly to maintain a gentle, controlled reflux.[8] • Purify the final product via fractional distillation or column chromatography. Biphenyl has a lower boiling point than this compound.
IR spectrum of the product shows a broad peak around 3200-3600 cm⁻¹. This peak is characteristic of an O-H stretch, indicating the presence of the unreacted alcohol intermediate, 1-phenylcyclohexanol. The dehydration step was incomplete.• Reflux the product again with a catalytic amount of acid (e.g., p-TsOH), preferably with a Dean-Stark trap to remove the water formed. • Purify the product via column chromatography to separate the more polar alcohol from the non-polar alkene.
Grignard reaction fails to initiate (solution does not turn cloudy/gray, no exotherm). The magnesium surface is coated with an inactive layer of magnesium oxide (MgO).[11] Traces of water in the apparatus or solvent are destroying the initially formed Grignard reagent.• Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. • Use a dry glass rod to crush the magnesium turnings in the flask to expose a fresh surface.[10] • Ensure all glassware was rigorously flame- or oven-dried and that solvents are anhydrous.
Wittig reaction product is difficult to purify from a white, crystalline solid. The white solid is almost certainly triphenylphosphine oxide, the reaction's main byproduct.[4]• Attempt to crystallize the product from a minimal amount of cold, non-polar solvent (e.g., petroleum ether or hexanes), which may leave the more soluble product in the filtrate.[10] • If crystallization fails, column chromatography is the most reliable method for separation.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Dehydration

Part A: Synthesis of 1-Phenylcyclohexanol

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Equip the flask with a magnetic stir bar.

  • Reagent Preparation: Place magnesium turnings (1.1 eq) in the flask. Add a single crystal of iodine to activate the surface.

  • Grignard Formation: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy gray.

  • Reaction: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium has been consumed.

  • Addition of Ketone: Cool the flask in an ice-water bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous ether dropwise from the dropping funnel. Control the addition rate to maintain a gentle reflux.

  • Workup: After the addition is complete and the reaction has stirred for an additional hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[14]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield crude 1-phenylcyclohexanol, which can be used directly in the next step.

Part B: Dehydration to this compound

  • Apparatus Setup: Place the crude 1-phenylcyclohexanol in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reaction: Add a suitable solvent (e.g., toluene) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux. Water will collect in the Dean-Stark trap as it is formed, driving the reaction to completion. Continue refluxing until no more water is collected.

  • Workup: Cool the reaction mixture. Wash the organic solution with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride.

  • Purification: Remove the solvent by distillation. The crude this compound can be purified by vacuum distillation.

Protocol 2: Synthesis via Wittig Reaction
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Ylide Preparation: Suspend benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: While stirring vigorously, add a strong base such as n-butyllithium (n-BuLi, 1.0 eq) dropwise via syringe. The formation of the deep red or orange ylide will be observed.

  • Reaction: To the cold ylide solution, add cyclohexanone (1.0 eq) dropwise via syringe.

  • Completion: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Transfer to a separatory funnel and extract with diethyl ether.

  • Purification: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate. After removing the solvent, the primary challenge is removing the triphenylphosphine oxide byproduct. This is typically achieved by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or petroleum ether).

Section 4: Visual Guides

experimental_workflow cluster_grignard Grignard Route cluster_dehydration Dehydration start_g Bromobenzene + Mg in Ether grignard Phenylmagnesium Bromide Formation start_g->grignard Initiate add_ketone Add Cyclohexanone grignard->add_ketone React alcohol 1-Phenylcyclohexanol (Intermediate) add_ketone->alcohol Quench dehydrate Acid-Catalyzed Dehydration alcohol->dehydrate Isolate & Proceed purify Purification (Distillation) dehydrate->purify product This compound purify->product

Caption: Grignard reaction and dehydration experimental workflow.

troubleshooting_logic start Low Yield or Impure Product check_ir Check IR Spectrum: Broad peak at ~3400 cm⁻¹? start->check_ir Analyze Product check_nmr Check ¹H NMR/GC-MS: Signals for Biphenyl? check_ir->check_nmr No incomplete_dehydration Incomplete Dehydration (Alcohol Present) check_ir->incomplete_dehydration Yes biphenyl_issue Biphenyl Byproduct Formation check_nmr->biphenyl_issue Yes grignard_fail Grignard Reaction Failure check_nmr->grignard_fail No (Suspect initial step) solution1 Solution: Re-run dehydration with water removal incomplete_dehydration->solution1 solution2 Solution: Optimize Grignard temp. & addition rate. Purify. biphenyl_issue->solution2 solution3 Solution: Activate Mg, ensure anhydrous conditions grignard_fail->solution3

Caption: Troubleshooting logic for low yield and impurities.

side_reactions start Ph-Br + Mg grignard Ph-MgBr (Grignard Reagent) start->grignard Main Path alcohol 1-Phenylcyclohexanol (Intermediate) grignard->alcohol Nucleophilic Addition biphenyl Biphenyl (Side Product) grignard->biphenyl Radical Coupling (Side Reaction) benzene Benzene (Side Product) grignard->benzene Protonation by H₂O (Side Reaction) cyclohexanone Cyclohexanone cyclohexanone->alcohol product This compound (Desired Product) alcohol->product Dehydration (E1)

Caption: Side reaction pathways in the Grignard synthesis route.

References

Purification of 1-Phenyl-1-cyclohexene by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-phenyl-1-cyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound by distillation and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route. If prepared by dehydration of 1-phenylcyclohexanol (B105894), the starting material is a likely impurity. If synthesized via a Grignard reaction between phenylmagnesium bromide and cyclohexanone (B45756) followed by dehydration, biphenyl (B1667301) (from the coupling of the Grignard reagent) can be a significant nonpolar impurity.

Q2: Which purification method, distillation or chromatography, is better for this compound?

A2: The choice of method depends on the nature of the impurities and the desired scale and purity.

  • Vacuum distillation is effective for removing non-volatile or significantly lower/higher boiling point impurities and is suitable for larger quantities.

  • Column chromatography is excellent for separating compounds with similar boiling points, such as isomers or nonpolar byproducts like biphenyl, and for achieving very high purity on a smaller to medium scale.

Q3: Is this compound susceptible to polymerization or isomerization during purification?

A3: As a styrenic compound, this compound has the potential to undergo thermal polymerization at elevated temperatures, such as during atmospheric distillation.[1][2][3] It is recommended to perform distillation under reduced pressure to lower the boiling point. The presence of any acidic residues can promote isomerization of the double bond, so it is crucial to neutralize the crude product before purification.

Data Presentation

The following table summarizes the physical properties of this compound and its common impurities, which is crucial for selecting and optimizing a purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Notes
This compound 158.24251-253 (at 760 mmHg)-11The high boiling point necessitates vacuum distillation.[4]
1-Phenylcyclohexanol176.25~295 (at 760 mmHg); 153 (at 20 mmHg)58-62A common, more polar impurity from the synthesis.[5][6][7]
Biphenyl154.2125569-71A nonpolar impurity with a similar boiling point to the product.[1][2][3]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is designed for the purification of multi-gram quantities of this compound.

1. Preparation of the Crude Sample:

  • Before distillation, wash the crude this compound with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid from the synthesis.

  • Subsequently, wash with brine (saturated NaCl solution) and dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

2. Apparatus Setup:

  • Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head or a Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Use a Claisen adapter to minimize bumping.[8]

  • Ensure all glassware joints are properly greased and sealed to maintain a stable vacuum.

  • Add a magnetic stir bar to the distillation flask for smooth boiling.

3. Distillation Procedure:

  • Place the dried crude product into the distillation flask, filling it to no more than two-thirds of its capacity.

  • Add a polymerization inhibitor, such as a small amount of hydroquinone (B1673460) or 4-tert-butylcatechol (B165716) (TBC), especially if the distillation is expected to be lengthy.[7]

  • Begin stirring and slowly reduce the pressure to the desired level. A pressure of 10-20 mmHg is a good starting point.

  • Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle.

  • Collect any low-boiling impurities as a forerun fraction.

  • The boiling point of this compound will be significantly lower under vacuum. Use a pressure-temperature nomograph to estimate the expected boiling point at your operating pressure.[9][10] For example, at 20 mmHg, the boiling point of the related compound 1-phenylcyclohexanol is 153°C.[6][7]

  • Collect the main fraction of this compound at a stable temperature and pressure.

  • Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially polymeric residues.

Expected Outcome:

  • Purity: >98% (as determined by GC analysis).

  • Yield: Typically 70-90%, depending on the purity of the crude material.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying smaller quantities of this compound, especially for removing impurities with similar boiling points.

1. Preparation of the Column:

  • Select a glass column with an appropriate diameter and length for the amount of sample to be purified. A general rule is to use 30-50g of silica (B1680970) gel for every 1g of crude material.

  • Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., hexane (B92381) or petroleum ether).[3][6]

  • Ensure the silica bed is well-settled and free of air bubbles.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent like hexane or petroleum ether. This compound is non-polar and will elute relatively quickly.

  • A common eluent system is a gradient of ethyl acetate (B1210297) in hexane (e.g., starting with 100% hexane and gradually increasing to 2-5% ethyl acetate in hexane).

  • Collect fractions in test tubes or flasks.

  • Monitor the elution of the product using Thin Layer Chromatography (TLC) with the same solvent system. Visualize the spots under a UV lamp. This compound should appear as a UV-active spot.

4. Product Recovery:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Outcome:

  • Purity: >99% (as determined by GC-MS analysis).

  • Yield: Typically 60-85%, depending on the separation efficiency and the amount of co-eluting impurities.

Troubleshooting Guides

Distillation Troubleshooting
Problem Possible Cause(s) Solution(s)
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Use a heating mantle with a stirrer.- Always use a fresh magnetic stir bar or boiling chips.
Product Not Distilling at Expected Temperature - Inaccurate pressure reading.- Leaks in the system.- Thermometer placed incorrectly.- Calibrate the pressure gauge.- Check all joints for proper sealing and re-grease if necessary.- Ensure the top of the thermometer bulb is level with the side arm leading to the condenser.
Low Yield - Incomplete distillation.- Product loss in the forerun or residue.- Ensure the distillation is continued until the temperature starts to drop or rise significantly after the main fraction.- Collect smaller fractions and analyze their purity by GC to optimize cuts.
Product is Cloudy or Contains Water - Inadequate drying of the crude product.- Re-dry the distilled product with a drying agent like anhydrous MgSO₄ and filter.
Polymerization in the Distillation Flask - Distillation temperature is too high.- Presence of radical initiators (e.g., peroxides).- Use a lower pressure to reduce the boiling point.- Add a polymerization inhibitor (e.g., hydroquinone, TBC).[7][11]
Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation (Overlapping Bands) - Column is overloaded.- Inappropriate solvent system.- Column packed improperly.- Reduce the amount of crude material loaded onto the column.- Optimize the eluent polarity using TLC. A lower polarity solvent will generally provide better separation for nonpolar compounds.- Ensure the column is packed uniformly without cracks or channels.
Compound Elutes Too Quickly or Too Slowly - Solvent polarity is too high or too low.- Adjust the solvent system. For faster elution, increase the polarity (e.g., add more ethyl acetate). For slower elution, decrease the polarity (use a less polar solvent like pure hexane).
Streaking or Tailing of Bands - Sample is too concentrated when loaded.- Interaction with acidic silica gel.- Load the sample in a more dilute solution.- For compounds sensitive to acidic conditions, silica gel can be neutralized by pre-washing the column with a solvent mixture containing a small amount of triethylamine (B128534) (e.g., 1%).
No Compound Eluting from the Column - Compound may have decomposed on the silica.- Compound is not visible under UV light.- Check the stability of the compound on a TLC plate before running the column.- Use a chemical stain (e.g., potassium permanganate) to visualize the TLC spots.

Visualizations

Experimental Workflows

DistillationWorkflow cluster_prep Preparation cluster_distill Vacuum Distillation cluster_analysis Analysis & Product crude Crude this compound wash Neutralization & Drying crude->wash dried_crude Dried Crude Product wash->dried_crude setup Assemble Apparatus dried_crude->setup distill Distill under Reduced Pressure setup->distill collect Collect Fractions distill->collect analyze GC/MS Analysis collect->analyze pure Pure this compound analyze->pure

ChromatographyWorkflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_product Product Recovery crude Crude this compound dissolve Dissolve in Minimal Solvent crude->dissolve load Load Sample dissolve->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions & Monitor by TLC elute->collect combine Combine Pure Fractions collect->combine evaporate Solvent Evaporation combine->evaporate pure Pure this compound evaporate->pure

Logical Relationships

TroubleshootingLogic cluster_dist Distillation Issues cluster_chrom Chromatography Issues cluster_sol_dist Distillation Solutions cluster_sol_chrom Chromatography Solutions Impure Impure Product TempFluctuation Temperature Fluctuation Impure->TempFluctuation If by distillation LowYieldDist Low Yield Impure->LowYieldDist If by distillation Polymerization Polymerization Impure->Polymerization If by distillation PoorSep Poor Separation Impure->PoorSep If by chromatography Tailing Band Tailing Impure->Tailing If by chromatography NoElution No Elution Impure->NoElution If by chromatography CheckSystem Check Vacuum & Thermometer TempFluctuation->CheckSystem OptimizeCuts Optimize Fraction Collection LowYieldDist->OptimizeCuts AddInhibitor Add Inhibitor / Lower Pressure Polymerization->AddInhibitor OptimizeSolvent Optimize Solvent System PoorSep->OptimizeSolvent CheckLoading Check Sample Loading Tailing->CheckLoading CheckStability Check Compound Stability NoElution->CheckStability

References

Technical Support Center: Synthesis of 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-1-cyclohexene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section is dedicated to resolving common issues that may arise during the synthesis of this compound via three primary methods: Dehydration of 1-Phenylcyclohexanol (B105894), the Wittig Reaction, and the Suzuki-Miyaura Coupling.

Method 1: Dehydration of 1-Phenylcyclohexanol

The acid-catalyzed dehydration of 1-phenylcyclohexanol is a common and straightforward method for synthesizing this compound. The reaction typically proceeds through an E1 mechanism, favored by the formation of a stable tertiary carbocation.[1][2]

Common Issues and Solutions

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in this dehydration reaction can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a suitable acid catalyst (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid) and that the reaction is heated for a sufficient amount of time.[3] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is advisable.

  • Suboptimal Temperature: The reaction temperature is crucial. For tertiary alcohols like 1-phenylcyclohexanol, dehydration can occur at relatively mild temperatures (25°– 80°C).[4][5] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to charring and the formation of side products.[3]

  • Reversible Reaction: The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, it is essential to remove water as it is formed. Utilizing a Dean-Stark apparatus is a highly effective method for this purpose.

  • Carbocation Rearrangements: Although 1-phenylcyclohexanol forms a stable tertiary carbocation, rearrangements are a possibility in carbocation-mediated reactions, potentially leading to isomeric alkene byproducts.[4] Using a milder acid catalyst and carefully controlling the temperature can help minimize these rearrangements.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The primary byproducts in the dehydration of 1-phenylcyclohexanol are isomeric alkenes and ethers.

  • Isomeric Alkenes: Depending on the reaction conditions, it is possible to form other cyclohexene (B86901) isomers. Careful selection of the acid catalyst and reaction temperature can influence the product distribution.

  • Ether Formation: If the reaction temperature is not sufficiently high, an intermolecular reaction between two molecules of the alcohol can occur, leading to the formation of an ether.[5] This can be minimized by maintaining the appropriate reaction temperature for dehydration.

  • Polymerization: Alkenes can polymerize in the presence of strong acids. Using a catalytic amount of acid and avoiding excessively high temperatures can help prevent this.

  • Oxidation and Charring: Concentrated sulfuric acid is a strong oxidizing agent and can cause oxidation of the alcohol and charring, especially at high temperatures.[3] Using phosphoric acid, which is less oxidizing, can mitigate these side reactions.

Method 2: The Wittig Reaction

The Wittig reaction is a powerful method for forming alkenes with high regioselectivity, reacting a phosphorus ylide with an aldehyde or ketone.[6][7] For the synthesis of this compound, this would typically involve the reaction of cyclohexanone (B45756) with benzyltriphenylphosphonium (B107652) ylide.

Common Issues and Solutions

Q1: I am having trouble with the formation of the phosphorus ylide. What could be the problem?

A1: The successful formation of the ylide is critical for the Wittig reaction. Common issues include:

  • Inappropriate Base: The acidity of the phosphonium (B103445) salt determines the required strength of the base. For non-stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, a very strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is necessary.[8] Weaker bases may not be sufficient to deprotonate the phosphonium salt effectively.[9]

  • Presence of Moisture: Strong bases like n-BuLi react readily with water. Therefore, the reaction must be carried out under strictly anhydrous conditions, using dry solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon).[9] Any moisture will quench the base and prevent ylide formation.

  • Quality of the Phosphonium Salt: The phosphonium salt should be pure and dry. Impurities can interfere with the reaction.

Q2: The yield of my Wittig reaction is low, even with successful ylide formation. What else could be wrong?

A2: Low yields in the Wittig reaction can be attributed to several factors beyond ylide formation:

  • Steric Hindrance: Ketones, especially sterically hindered ones, can be less reactive in the Wittig reaction.[7][10] While cyclohexanone is not exceptionally hindered, bulky substituents on either the ketone or the ylide can slow down the reaction.

  • Reaction Temperature: Ylide formation is often conducted at low temperatures (e.g., 0 °C to -78 °C) to prevent side reactions.[9] The subsequent reaction with the carbonyl compound may require warming to room temperature or gentle heating to proceed at a reasonable rate. Monitoring the reaction by TLC is recommended to determine the optimal reaction time and temperature.

  • Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO).[6] TPPO can be difficult to separate from the desired alkene product due to its similar solubility properties. This can lead to an apparently low yield of the purified product. Careful purification by column chromatography or crystallization is often necessary.[9][11]

Method 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound and an organohalide.[12] To synthesize this compound, this would typically involve the reaction of a phenylboronic acid with a 1-halocyclohexene (e.g., 1-iodocyclohexene (B92552) or 1-bromocyclohexene).

Common Issues and Solutions

Q1: My Suzuki coupling reaction is not working, or the yield is very low. What should I check first?

A1: A failed or low-yielding Suzuki coupling can often be traced back to a few key factors:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be easily deactivated through oxidation.[13] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[13]

  • Inefficient Catalyst Generation: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low catalytic activity.

  • Poor Reagent Quality: The purity of the boronic acid is critical. Boronic acids can undergo protodeboronation (cleavage of the C-B bond) upon exposure to moisture and air.[13][14] Using fresh or properly stored boronic acid is recommended. The quality and dryness of the base are also important for reproducibility.[13]

Q2: I am observing significant byproducts in my Suzuki coupling reaction. What are they and how can I prevent their formation?

A2: Common byproducts in Suzuki coupling reactions include homocoupling products and dehalogenated starting materials.

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the organohalide. Homocoupling of the boronic acid is often promoted by the presence of oxygen.[15] Rigorous exclusion of air from the reaction mixture can help to minimize this side reaction.[13]

  • Dehalogenation: This is the replacement of the halogen on the organohalide with a hydrogen atom, leading to the formation of cyclohexene in this case. This side reaction can be promoted by certain bases and solvents.

  • Protodeboronation: As mentioned above, this is the cleavage of the carbon-boron bond of the boronic acid, which consumes the nucleophilic partner and reduces the yield of the desired cross-coupled product.[14]

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields for the different synthetic routes to this compound and related structures. This data is intended to provide a comparative overview to aid in method selection and optimization.

Table 1: Dehydration of 1-Phenylcyclohexanol

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
H₂SO₄-170Not SpecifiedNot Specified[3]
H₃PO₄-HighNot SpecifiedGenerally cleaner than H₂SO₄[3]
p-Toluenesulfonic acidTolueneReflux (with Dean-Stark)Not SpecifiedHighImplied by general principles

Table 2: Wittig Reaction for Alkene Synthesis

CarbonylYlideBaseSolventTemperature (°C)Yield (%)Reference
Aldehyde/KetoneNon-stabilizedn-BuLi, NaH, t-BuOKTHF, Diethyl ether-78 to RTGenerally Good[9]
Aldehyde/KetoneStabilizedWeaker bases (e.g., NaOEt)VariousRTGenerally Good[10]

Table 3: Suzuki-Miyaura Coupling for C-C Bond Formation

OrganohalideBoronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Aryl Bromide2-PyridylboronatePd₂(dba)₃Phosphite/Phosphine OxideKFDioxane8063-82[16]
Vinyl IodideMeB(OH)₂Pd(OAc)₂SPhosK₃PO₄Toluene/Water/THF80Not Specified[17]
Aryl HalideArylboronic AcidPd(PPh₃)₄-K₂CO₃Dioxane/Water100Not Specified[17]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: Dehydration of 1-Phenylcyclohexanol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 1-phenylcyclohexanol (1.0 eq) and toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by TLC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Wittig Reaction using Cyclohexanone and Benzyltriphenylphosphonium Chloride
  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise to the stirred suspension. A color change (often to orange or red) indicates the formation of the ylide.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.[18]

  • Wittig Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 eq) in anhydrous THF.

    • Cool the ylide solution back to 0 °C and slowly add the solution of cyclohexanone.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[18]

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

Protocol 3: Suzuki-Miyaura Coupling of 1-Iodocyclohexene and Phenylboronic Acid
  • Setup: To a Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-iodocyclohexene (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition and Degassing: Add a solvent system (e.g., a mixture of dioxane and water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature and add water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in understanding and troubleshooting the synthesis of this compound.

Dehydration_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_product Final Product start_alcohol 1-Phenylcyclohexanol setup Combine Reactants in Flask with Dean-Stark Trap start_alcohol->setup start_catalyst Acid Catalyst (H₂SO₄, H₃PO₄, p-TsOH) start_catalyst->setup start_solvent Toluene start_solvent->setup reflux Heat to Reflux setup->reflux monitor Monitor H₂O Collection & TLC reflux->monitor workup_wash Cool & Wash (aq. NaHCO₃, Brine) monitor->workup_wash workup_dry Dry (Na₂SO₄) & Concentrate workup_wash->workup_dry purify Purify (Distillation or Chromatography) workup_dry->purify product This compound purify->product

Caption: Experimental workflow for the dehydration of 1-phenylcyclohexanol.

Wittig_Workflow cluster_ylide Ylide Formation (Inert Atmosphere) cluster_reaction Wittig Reaction cluster_workup Workup & Purification phosphonium Benzyltriphenylphosphonium Chloride in Anhydrous THF cool_ylide Cool to 0 °C phosphonium->cool_ylide add_base Add Strong Base (e.g., n-BuLi) cool_ylide->add_base stir_ylide Stir at RT add_base->stir_ylide cool_reaction Cool Ylide to 0 °C stir_ylide->cool_reaction ketone Cyclohexanone in Anhydrous THF add_ketone Add Ketone Solution ketone->add_ketone cool_reaction->add_ketone stir_reaction Stir Overnight at RT add_ketone->stir_reaction quench Quench (aq. NH₄Cl) stir_reaction->quench extract Extract & Dry quench->extract purify Column Chromatography (Separate from TPPO) extract->purify product This compound purify->product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are the boronic acid, base, and solvent pure and dry? check_atmosphere->check_reagents Yes solution_atmosphere Degas solvents/reagents thoroughly and maintain positive inert gas pressure. check_atmosphere->solution_atmosphere No check_catalyst Is the catalyst active? Consider catalyst loading. check_reagents->check_catalyst Yes solution_reagents Use fresh or purified reagents. Dry base and solvents. check_reagents->solution_reagents No check_byproducts Are homocoupling or dehalogenation products observed? check_catalyst->check_byproducts Yes solution_catalyst Use fresh catalyst. Try a different catalyst/ligand system or increase loading. check_catalyst->solution_catalyst No solution_byproducts Optimize reaction conditions (base, temp, ligand) to minimize side reactions. check_byproducts->solution_byproducts

Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method for this compound is the "best"?

A1: The "best" method depends on several factors, including the availability of starting materials, the scale of the reaction, and the desired purity of the final product.

  • Dehydration of 1-phenylcyclohexanol is often the simplest and most cost-effective method, especially for larger-scale syntheses, but may require careful purification to remove byproducts.

  • The Wittig reaction offers excellent control over the position of the double bond, avoiding isomeric byproducts. However, it requires a strong base and anhydrous conditions, and the removal of the triphenylphosphine oxide byproduct can be challenging.[6][10]

  • The Suzuki-Miyaura coupling is a very versatile and high-yielding reaction with a broad substrate scope. However, it requires a palladium catalyst, which can be expensive, and necessitates careful control of reaction conditions to avoid catalyst deactivation and side reactions.[19]

Q2: How do I remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction?

A2: Removing TPPO is a common challenge. Here are a few strategies:

  • Column Chromatography: This is the most common method. TPPO is more polar than the nonpolar alkene product, so it will have a lower Rf value on silica gel. A nonpolar eluent system (e.g., hexanes/ethyl acetate) can effectively separate the two compounds.[11]

  • Crystallization: If the desired alkene is a solid, recrystallization can be an effective purification method. The difference in solubility between the alkene and TPPO in a given solvent system can be exploited.

  • Precipitation: In some cases, TPPO can be precipitated from a nonpolar solvent like hexanes or a mixture of diethyl ether and hexanes, allowing for its removal by filtration.[18]

Q3: Why is it necessary to use an inert atmosphere for the Wittig and Suzuki reactions?

A3:

  • Wittig Reaction: The strong bases (like n-BuLi) used to generate the ylide are highly reactive towards oxygen and moisture. An inert atmosphere prevents the decomposition of these reagents.[9]

  • Suzuki-Miyaura Coupling: The active Pd(0) catalyst is readily oxidized to Pd(II) by atmospheric oxygen, which deactivates the catalyst and can lead to side reactions like the homocoupling of the boronic acid.[13][15] An inert atmosphere is essential to protect the catalyst and ensure a high yield of the desired product.

Q4: Can I use a different halide for the Suzuki coupling, such as 1-chlorocyclohexene?

A4: The reactivity of the organohalide in Suzuki coupling generally follows the trend: I > Br > OTf >> Cl.[12] While aryl and vinyl chlorides can be used, they are significantly less reactive than bromides and iodides and often require more active (and expensive) catalyst systems, specialized ligands, and more forcing reaction conditions to achieve good yields.[14] For laboratory-scale synthesis, 1-bromocyclohexene or 1-iodocyclohexene would be the preferred starting materials.

References

Preventing polymerization of 1-Phenyl-1-cyclohexene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Phenyl-1-cyclohexene to prevent polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to polymerization?

This compound possesses a carbon-carbon double bond within its cyclohexene (B86901) ring, which makes it susceptible to addition polymerization. This process can be initiated by factors such as heat, light (UV radiation), and the presence of radical or acidic impurities. While the product is stable under normal conditions, improper storage or handling can lead to the formation of unwanted polymers.[1][2]

Q2: What are the ideal storage conditions for this compound?

To minimize the risk of polymerization, this compound should be stored in a cool, dry, and well-ventilated area.[3] It is recommended to keep the container tightly sealed and protected from light.[2] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Q3: What are the signs of this compound polymerization?

Visual inspection can often reveal the onset of polymerization. Key indicators include:

  • Increased viscosity: The liquid may become noticeably thicker or more syrupy.

  • Solid formation: The presence of solid precipitates or the complete solidification of the material.

  • Color change: While the pure compound is a colorless to light yellow liquid, a significant darkening or change in color may indicate degradation or polymerization.[4][5]

Q4: Should I use a polymerization inhibitor for storing this compound?

For long-term storage or if the material will be exposed to conditions that could promote polymerization (e.g., elevated temperatures), the addition of a polymerization inhibitor is a prudent measure.

Q5: What types of inhibitors are suitable for this compound?

While specific inhibitors for this compound are not extensively documented, compounds commonly used for other unsaturated hydrocarbons, such as styrenes and dienes, are likely to be effective. These are typically radical scavengers. Phenolic inhibitors like Butylated Hydroxytoluene (BHT) and 4-tert-Butylcatechol (TBC) are common choices.

Troubleshooting Guide

Issue 1: The this compound appears more viscous than expected.

  • Possible Cause: Partial polymerization has occurred.

  • Solution:

    • Confirm polymerization through analytical methods such as ¹H NMR (presence of broad polymer peaks) or GC-MS (appearance of higher molecular weight species).

    • If the monomer is still the major component, it may be purified by vacuum distillation. It is crucial to perform this at the lowest possible temperature and under an inert atmosphere to prevent further polymerization. Adding a small amount of an inhibitor like BHT to the distillation flask is also recommended.

    • If the material is highly polymerized, it should be disposed of as hazardous waste according to your institution's guidelines.[6]

Issue 2: The this compound has changed color (e.g., darkened).

  • Possible Cause: This may be a sign of oxidation or the initial stages of oligomerization.

  • Solution:

    • Assess the purity of the material using analytical techniques like GC-MS or NMR.

    • If the purity is still acceptable for your application, you may be able to use it after purification, for example, by passing it through a short column of activated alumina (B75360) to remove polar impurities.

    • For future prevention, ensure the compound is stored under an inert atmosphere and protected from light.

Issue 3: Inconsistent experimental results are obtained with this compound.

  • Possible Cause: The presence of oligomers or polymers in the starting material can interfere with reactions.

  • Solution:

    • Always check the purity of this compound before use, especially if it has been stored for an extended period.

    • If impurities are detected, purify the material as described in the solutions for Issue 1.

    • For sensitive applications, it is best to use freshly purified or newly purchased material.

Quantitative Data on Polymerization Inhibitors

The following table provides general information on common polymerization inhibitors that may be suitable for this compound. The optimal inhibitor and concentration should be determined experimentally.

InhibitorTypeRecommended Concentration (ppm)Key Characteristics
Butylated Hydroxytoluene (BHT)Phenolic10 - 200Effective and commonly used.
4-tert-Butylcatechol (TBC)Phenolic10 - 100Often used for stabilizing dienes.
Hydroquinone (HQ)Phenolic50 - 250Requires the presence of oxygen to be effective.
Phenothiazine (PTZ)Amine100 - 500Highly effective, even in the absence of oxygen.

Note: This data is based on general recommendations for other unsaturated monomers and should be used as a starting point for optimization with this compound.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor

Objective: To add an inhibitor to this compound for long-term storage.

Materials:

  • This compound

  • Selected inhibitor (e.g., BHT)

  • Anhydrous solvent (e.g., toluene (B28343), if preparing a stock solution)

  • Clean, dry storage container (amber glass bottle is recommended)

  • Inert gas supply (nitrogen or argon)

  • Micropipette or syringe

Procedure:

  • Prepare Inhibitor Stock Solution (Optional but Recommended):

    • In a clean, dry vial, prepare a stock solution of the inhibitor in an anhydrous solvent. For example, dissolve 100 mg of BHT in 10 mL of anhydrous toluene to get a 10 mg/mL solution. This allows for more accurate addition of small quantities.

  • Determine Required Volume:

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your volume of this compound. For example, to add 200 ppm of BHT to 50 mL of this compound (density ≈ 0.994 g/mL), you would need 9.94 mg of BHT. From a 10 mg/mL stock solution, this would be 0.994 mL.

  • Inhibitor Addition:

    • Place the this compound in the final storage container.

    • Using a micropipette or syringe, add the calculated amount of the inhibitor stock solution to the this compound.

    • If adding the solid inhibitor directly, ensure it is fully dissolved.

  • Inert Atmosphere and Sealing:

    • Flush the headspace of the container with a gentle stream of nitrogen or argon for 1-2 minutes.

    • Tightly seal the container.

  • Labeling and Storage:

    • Clearly label the container with the name of the compound, the name and concentration of the added inhibitor, and the date.

    • Store the container under the recommended conditions (refrigerated, protected from light).

Protocol 2: Removal of a Polymerization Inhibitor

Objective: To remove a phenolic inhibitor from this compound before use in a reaction.

Materials:

  • Inhibited this compound

  • Aqueous sodium hydroxide (B78521) solution (e.g., 1 M NaOH)

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Distillation apparatus (for vacuum distillation)

  • Basic alumina

Procedure (Aqueous Wash):

  • Place the inhibited this compound in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the deprotonated phenolic inhibitor.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with 1 M NaOH two more times.

  • Wash the organic layer with water until the aqueous wash is neutral (check with pH paper).

  • Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • The this compound is now inhibitor-free and should be used immediately or stored under an inert atmosphere at low temperature for a short period.

Procedure (Column Chromatography):

  • Prepare a short column of activated basic alumina.

  • Under an inert atmosphere, add the inhibited this compound to the top of the column.

  • Elute the monomer using a non-polar solvent (e.g., hexane (B92381) or pentane) under an inert atmosphere. The polar inhibitor will be retained on the alumina.

  • Remove the solvent from the collected fractions under reduced pressure.

Visualizations

Caption: A potential free-radical polymerization mechanism for this compound.

StorageWorkflow cluster_storage Storage Protocol cluster_usage Pre-Use Protocol Receive Receive this compound Check Check for Inhibitor Receive->Check AddInhibitor Add Inhibitor (if needed for long-term storage) Check->AddInhibitor No Inhibitor RemoveInhibitor Remove Inhibitor (if present) Check->RemoveInhibitor Inhibitor Present Store Store at 2-8°C under Inert Atmosphere, Protected from Light AddInhibitor->Store Store->RemoveInhibitor Use Use in Experiment Immediately RemoveInhibitor->Use

Caption: Recommended workflow for the storage and handling of this compound.

TroubleshootingTree Start Suspect Polymerization (e.g., increased viscosity) Analysis Analytical Confirmation (NMR, GC-MS) Start->Analysis Polymerized Polymerization Confirmed? Analysis->Polymerized Minor Minor Polymerization Polymerized->Minor Yes Use Use Purified Monomer Polymerized->Use No Major Major Polymerization Minor->Major Cannot Purify Purify Purify by Vacuum Distillation Minor->Purify Dispose Dispose as Hazardous Waste Major->Dispose Purify->Use

Caption: A decision tree for troubleshooting suspected polymerization of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Phenyl-1-cyclohexene. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where the peak asymmetry factor (As) is greater than 1.2, resulting in a distorted peak with a trailing edge that is longer than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[3][4]

Q2: Why am I seeing peak tailing specifically with this compound, a non-polar compound?

While peak tailing is often associated with the interaction of polar, basic compounds with the stationary phase, non-polar compounds like this compound can also exhibit this issue.[5][6] The primary causes are often related to secondary interactions with the stationary phase, issues with the HPLC system, or the analytical method conditions.[1][3]

Q3: Can the mobile phase pH affect the peak shape of a non-ionizable compound like this compound?

Although this compound is not ionizable, the mobile phase pH can still indirectly affect its peak shape.[7] This is primarily due to the effect of pH on the stationary phase, particularly the residual silanol (B1196071) groups on silica-based columns. At a higher pH (typically above 3.0), silanol groups can become deprotonated and negatively charged, creating sites for secondary interactions that can lead to peak tailing.[2][8]

Q4: Could my sample preparation be causing the peak tailing?

Yes, sample preparation can significantly impact peak shape. Injecting a sample dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, including tailing.[3][9] Additionally, injecting too high a concentration of the analyte can lead to column overload and result in poor peak shape.[10][11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G start Peak Tailing Observed (Asymmetry > 1.2) check_column Step 1: Evaluate the Column start->check_column check_mobile_phase Step 2: Assess the Mobile Phase check_column->check_mobile_phase If tailing persists sub1_1 Is the column old or contaminated? check_column->sub1_1 check_sample Step 3: Investigate Sample & Injection check_mobile_phase->check_sample If tailing persists sub2_1 Is the mobile phase pH appropriate? check_mobile_phase->sub2_1 check_system Step 4: Inspect the HPLC System check_sample->check_system If tailing persists sub3_1 Is the sample concentration too high? check_sample->sub3_1 solution Symmetrical Peak Achieved check_system->solution After implementing solutions sub4_1 Is there extra-column dead volume? check_system->sub4_1 sub1_2 Is the column chemistry appropriate? sub1_1->sub1_2 No sol1_1 Flush with a strong solvent or replace the column. sub1_1->sol1_1 Yes sub1_3 Is there a void or blocked frit? sub1_2->sub1_3 Yes sol1_2 Consider a Phenyl or end-capped C18 column. sub1_2->sol1_2 No sub1_3->check_mobile_phase No sol1_3 Replace the column or use a guard column. sub1_3->sol1_3 Yes sub2_2 Is the organic modifier percentage optimal? sub2_1->sub2_2 Yes sol2_1 Lower the pH to ~2-3 to protonate silanols. sub2_1->sol2_1 No sub2_2->check_sample Yes sol2_2 Increase the percentage of the organic modifier (e.g., ACN or MeOH). sub2_2->sol2_2 No sub3_2 Is the sample solvent stronger than the mobile phase? sub3_1->sub3_2 No sol3_1 Dilute the sample or reduce the injection volume. sub3_1->sol3_1 Yes sub3_2->check_system No sol3_2 Dissolve the sample in the mobile phase or a weaker solvent. sub3_2->sol3_2 Yes sub4_1->solution No, issue likely resolved sol4_1 Use shorter, narrower ID tubing and check fittings. sub4_1->sol4_1 Yes

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Step 1: Evaluate the Column

The column is a primary suspect when peak tailing occurs.

  • Column Degradation: Over time, columns can become contaminated or the packing material can degrade, leading to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns). If performance does not improve, the column may need to be replaced.[3]

  • Inappropriate Column Chemistry: For aromatic compounds like this compound, the choice of stationary phase is critical. While C18 columns are common, a Phenyl stationary phase can offer different selectivity due to π-π interactions with the aromatic ring of the analyte.

    • Solution: Consider using a Phenyl-Hexyl or a well-end-capped C18 column to minimize secondary silanol interactions.

  • Column Voids or Blocked Frits: Voids at the column inlet or a blocked frit can disrupt the flow path and cause peak tailing.

    • Solution: Using a guard column can help protect the analytical column from particulates. If a void is suspected, replacing the column is often the best solution.[1]

Step 2: Assess the Mobile Phase

The composition of the mobile phase plays a crucial role in peak shape.

  • Mobile Phase pH: To minimize interactions with residual silanol groups on the stationary phase, a lower pH is generally recommended for reversed-phase chromatography.

    • Solution: Adjust the mobile phase to a pH of around 2-3 using an appropriate buffer or additive (e.g., 0.1% formic acid or phosphoric acid) to ensure silanol groups are protonated.[3][7]

  • Organic Modifier: The type and concentration of the organic solvent can affect peak shape.

    • Solution: If peak tailing is observed, try increasing the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. This can sometimes improve peak symmetry by reducing strong interactions with the stationary phase.[3]

Step 3: Investigate Sample and Injection Parameters

The way the sample is prepared and introduced into the system can be a source of peak tailing.

  • Column Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, leading to peak distortion.[10]

    • Solution: Reduce the sample concentration or the injection volume. A 10-fold dilution of the sample can often reveal if overload is the issue.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a broad and tailing peak.[3][9]

    • Solution: Ideally, the sample should be dissolved in the mobile phase itself. If this is not possible, use a solvent that is weaker than or has a similar strength to the mobile phase.

Step 4: Inspect the HPLC System

Physical problems within the HPLC system can contribute to peak tailing.

  • Extra-Column Dead Volume: Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing.

    • Solution: Minimize dead volume by using shorter lengths of narrow internal diameter (ID) tubing (e.g., 0.005 inches) to connect the injector, column, and detector. Ensure all fittings are properly made and not creating any voids.

Quantitative Data Summary

The following table provides illustrative data on how different parameters can affect the peak asymmetry of a non-polar aromatic compound like this compound.

ParameterCondition AAsymmetry Factor (As) - ACondition BAsymmetry Factor (As) - BExpected Improvement
Column Type Standard C181.8Phenyl-Hexyl1.3Improved symmetry due to favorable π-π interactions.
Mobile Phase pH pH 7.0 (unbuffered)1.7pH 3.0 (0.1% Formic Acid)1.2Reduced silanol interactions lead to a more symmetrical peak.[1]
Sample Concentration 1.0 mg/mL1.90.1 mg/mL1.1Alleviates column overload, resulting in a sharper peak.[10]
Sample Solvent 100% Acetonitrile1.6Mobile Phase1.2Matching sample solvent to mobile phase prevents band broadening.[3]

Experimental Protocols

The following are suggested starting methods for the HPLC analysis of this compound. These should be optimized to achieve the desired separation and peak shape.

Method 1: Reversed-Phase HPLC on a C18 Column
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Method 2: Reversed-Phase HPLC on a Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (80:20, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the sample in a mixture of Methanol and Water (50:50, v/v) to a final concentration of approximately 0.1 mg/mL.

By systematically working through this troubleshooting guide and optimizing the experimental parameters, researchers can effectively address peak tailing issues in the HPLC analysis of this compound and achieve robust and reliable results.

References

Technical Support Center: Optimization of Catalyst Loading for 1-Phenyl-1-cyclohexene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 1-Phenyl-1-cyclohexene.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of this compound, offering potential causes and actionable solutions.

Issue 1: Slow or Incomplete Reaction

Symptoms:

  • Hydrogen uptake is sluggish or stalls before the theoretical amount is consumed.

  • Analysis of the reaction mixture (e.g., by GC, TLC, or NMR) shows a significant amount of starting material remaining after the expected reaction time.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Insufficient Catalyst Loading Gradually increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to enhance the reaction rate.[1]
Poor Catalyst Activity - Use a fresh batch of catalyst. - Ensure the catalyst has been stored properly under an inert atmosphere. - Consider a different catalyst (e.g., Pt/C if Pd/C is ineffective).
Catalyst Poisoning - Purify the starting material and solvent to remove potential poisons like sulfur or nitrogen compounds. - If poisoning is suspected, filter the reaction mixture and add a fresh batch of catalyst.
Mass Transfer Limitations - Increase the stirring rate to ensure efficient mixing of the substrate, catalyst, and hydrogen. - Use a solvent in which the substrate is highly soluble.
Low Hydrogen Pressure - Ensure the system is properly sealed and there are no leaks. - Increase the hydrogen pressure within the safe limits of the equipment.

Logical Troubleshooting Flow for Slow or Incomplete Reaction:

Start Slow or Incomplete Reaction Check_Loading Is Catalyst Loading Sufficient? Start->Check_Loading Increase_Loading Increase Catalyst Loading Check_Loading->Increase_Loading No Check_Activity Is Catalyst Active? Check_Loading->Check_Activity Yes Success Reaction Complete Increase_Loading->Success Fresh_Catalyst Use Fresh/Different Catalyst Check_Activity->Fresh_Catalyst No Check_Purity Are Starting Materials Pure? Check_Activity->Check_Purity Yes Fresh_Catalyst->Success Purify Purify Substrate/Solvent Check_Purity->Purify No Check_Mixing Is Stirring Adequate? Check_Purity->Check_Mixing Yes Purify->Success Increase_Stirring Increase Stirring Rate Check_Mixing->Increase_Stirring No Check_Pressure Is Hydrogen Pressure Correct? Check_Mixing->Check_Pressure Yes Increase_Stirring->Success Increase_Pressure Increase H2 Pressure Check_Pressure->Increase_Pressure No Check_Pressure->Success Yes Increase_Pressure->Success Start Start Add_Reactants Add Substrate and Solvent to Vessel Start->Add_Reactants Inert_Atmosphere Purge with Inert Gas Add_Reactants->Inert_Atmosphere Add_Catalyst Add Pd/C Catalyst Inert_Atmosphere->Add_Catalyst Hydrogen_Purge Purge with Hydrogen Gas Add_Catalyst->Hydrogen_Purge Pressurize Pressurize with Hydrogen Hydrogen_Purge->Pressurize Stir Stir at Room Temperature Pressurize->Stir Monitor Monitor Reaction Progress Stir->Monitor Depressurize Depressurize and Purge with Inert Gas Monitor->Depressurize Filter Filter through Celite Depressurize->Filter Evaporate Evaporate Solvent Filter->Evaporate End Product Isolated Evaporate->End

References

Technical Support Center: Byproduct Identification in the Oxidation of 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oxidation of 1-phenyl-1-cyclohexene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low yield of the desired epoxide and formation of significant byproducts during epoxidation with m-CPBA.

Question: My epoxidation of this compound with meta-chloroperoxybenzoic acid (m-CPBA) is resulting in a low yield of 1-phenyl-1,2-epoxycyclohexane. I am observing significant amounts of other products. What are these byproducts and how can I improve the selectivity for the epoxide?

Answer:

Common byproducts in the epoxidation of this compound using peroxy acids like m-CPBA include the corresponding diol and products of allylic oxidation. The formation of these byproducts is often influenced by reaction conditions.

  • 1-Phenyl-1,2-cyclohexanediol: This diol can form through the acid-catalyzed ring-opening of the desired epoxide, especially in the presence of acidic impurities or excess peroxy acid.

  • Allylic Oxidation Products: Products such as 1-phenyl-2-cyclohexen-1-ol and 1-phenyl-2-cyclohexen-1-one can arise from the radical-mediated oxidation at the allylic position.

To improve the selectivity for the epoxide, consider the following troubleshooting steps:

  • Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Use a Buffered System: Add a solid buffer such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize the m-chlorobenzoic acid byproduct and prevent the acid-catalyzed opening of the epoxide.

  • Purity of m-CPBA: Use freshly purified m-CPBA, as aged reagent can contain more acidic impurities.

  • Stoichiometry: Use a controlled amount of m-CPBA (typically 1.0-1.2 equivalents) to avoid excess peroxy acid that can promote side reactions.

  • Solvent Choice: Aprotic solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are generally preferred.

Issue 2: Formation of over-oxidation and cleavage products with potassium permanganate (B83412) (KMnO₄).

Question: I am attempting to synthesize cis-1-phenyl-1,2-cyclohexanediol using potassium permanganate, but my main product appears to be 6-oxo-6-phenylhexanoic acid. How can I favor the formation of the diol?

Answer:

Potassium permanganate is a strong oxidizing agent, and over-oxidation is a common challenge. The formation of the desired cis-diol versus the ring-cleaved product, 6-oxo-6-phenylhexanoic acid, is highly dependent on the reaction conditions.

To favor the formation of cis-1-phenyl-1,2-cyclohexanediol, adhere to the following "mild" conditions:

  • Low Temperature: Conduct the reaction at low temperatures (0-5 °C) to prevent further oxidation of the initially formed diol.

  • Dilute Solutions: Use dilute solutions of both the substrate and KMnO₄ to avoid localized high concentrations of the oxidizing agent.

  • Alkaline pH: The reaction should be performed under slightly alkaline conditions (e.g., using a dilute solution of sodium hydroxide). Acidic or neutral conditions strongly favor oxidative cleavage.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the characteristic purple color of the permanganate disappears.

Under harsh conditions (high temperature, acidic or concentrated basic solutions), KMnO₄ will cleave the double bond, leading to the formation of 6-oxo-6-phenylhexanoic acid.

Issue 3: Unexpected products during photo-oxygenation.

Question: I am performing a photo-oxygenation of this compound and obtaining products that are not the expected epoxide. What are the likely byproducts?

Answer:

Photo-oxygenation of this compound with singlet oxygen typically proceeds via an ene reaction or a [4+2] cycloaddition, not epoxidation. The major byproduct observed is 6-hydroperoxy-1-phenyl-1-cyclohexene, with a minor byproduct being a [4+2] cycloadduct (endoperoxide).[1]

  • 6-Hydroperoxy-1-phenyl-1-cyclohexene: This is the primary product of the ene reaction. It can be subsequently reduced to the more stable 6-hydroxy-1-phenyl-1-cyclohexene (an allylic alcohol).

  • Endoperoxide: A [4+2] cycloaddition product can also be formed.

To obtain the allylic alcohol, the reaction mixture is typically treated with a reducing agent like triphenylphosphine (B44618) (PPh₃) or sodium sulfite (B76179) (Na₂SO₃) after the photo-oxygenation.

Frequently Asked Questions (FAQs)

What are the major and minor byproducts identified in the in vitro metabolism of this compound?

The in vitro metabolism of this compound has been shown to produce the following metabolites:

  • Major Metabolites: 1-phenyl-1-cyclohexen-3-ol and 1-phenyl-1-cyclohexen-3-one.

  • Minor Metabolites: 1-phenyl-1-cyclohexen-6-ol, 1-phenyl-1-cyclohexen-6-one, and 1-phenylcyclohexane-1,2-diol.

What is the expected product of the ozonolysis of this compound?

Ozonolysis of this compound followed by a reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) will cleave the double bond to yield 6-oxo-6-phenylhexanal. An oxidative work-up (e.g., with hydrogen peroxide) will yield 6-oxo-6-phenylhexanoic acid.

How can I selectively achieve allylic oxidation of this compound?

Allylic oxidation to form 1-phenyl-2-cyclohexen-1-one can be achieved using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). Another approach is the photo-oxygenation followed by reduction of the resulting hydroperoxide and subsequent oxidation of the allylic alcohol.

What analytical techniques are best for identifying and quantifying the byproducts of this compound oxidation?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the volatile byproducts of the oxidation reaction. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the products. High-Performance Liquid Chromatography (HPLC) can also be used for the separation and quantification of less volatile products.

Data Presentation

Table 1: Product Distribution in the Photo-oxygenation of this compound

ProductYield (%)Reaction Conditions
6-Hydroperoxy-1-phenyl-1-cyclohexene398 min irradiation in a flow reactor with red LEDs, O₂ (30 bar), MeCN, 0 °C, 1 mol% methylene (B1212753) blue (MB).[1]
6-Hydroxy-1-phenyl-1-cyclohexene338 min irradiation in a flow reactor with red LEDs, O₂ (30 bar), MeCN, 0 °C, 1 mol% methylene blue (MB), followed by addition of 1 equiv. PPh₃.[1]
[4+2] Cycloadduct (Endoperoxide)Minor8 min irradiation in a flow reactor with red LEDs, O₂ (30 bar), MeCN, 0 °C, 1 mol% methylene blue (MB).[1]

Table 2: Yield of cis-1-Phenyl-1,2-cyclohexanediol via Asymmetric Dihydroxylation

ProductYield (%)Reaction Conditions
(+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol99Potassium ferricyanide (B76249) (3 equiv), potassium carbonate (3 equiv), methanesulfonamide (B31651) (1 equiv), potassium osmate dihydrate (0.05 mol %), (DHQD)₂PHAL (0.25 mol %), in tert-butyl alcohol and water for 2 days.[2]

Experimental Protocols

Protocol 1: Asymmetric Dihydroxylation of this compound to (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol [2]

Materials:

  • This compound

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Potassium osmate dihydrate (K₂OsO₄·2H₂O)

  • (DHQD)₂PHAL (1,4-bis(9-O-dihydroquinidinyl)phthalazine)

  • tert-Butyl alcohol

  • Water

  • Ethyl acetate (B1210297)

Procedure:

  • To a 3-L flask equipped with a mechanical stirrer, add 375 mL of water.

  • With vigorous stirring, add potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), methanesulfonamide (23.8 g, 0.25 mol), potassium osmate dihydrate (46.1 mg, 0.125 mmol), and (DHQD)₂PHAL (486.9 mg, 0.625 mmol).

  • Add 1-phenylcyclohexene (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL).

  • Stir the slurry vigorously at room temperature for 2 days.

  • After the reaction is complete, add ethyl acetate (250 mL) to dissolve the product.

  • Filter the mixture and wash the filter cake with ethyl acetate.

  • Separate the organic phase from the aqueous phase.

  • Wash the organic phase with 2 M potassium hydroxide (B78521) solution.

  • Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • The crude product can be purified by recrystallization.

Protocol 2: Photo-oxygenation of this compound [1]

Materials:

  • This compound

  • Acetonitrile (B52724) (MeCN)

  • Methylene blue (MB)

  • Oxygen (O₂)

  • Triphenylphosphine (PPh₃) (for reduction)

Procedure:

  • Prepare a 0.1 M solution of this compound in acetonitrile containing 1 mol% of methylene blue.

  • Introduce the solution into a continuous-flow microreactor equipped with red LEDs.

  • Pressurize the reactor with oxygen (30 bar) and maintain the temperature at 0 °C.

  • Irradiate the solution for 8 minutes.

  • Collect the reaction mixture containing 6-hydroperoxy-1-phenyl-1-cyclohexene.

  • For reduction to the corresponding alcohol, add 1 equivalent of triphenylphosphine to the crude reaction mixture and stir until the reaction is complete (monitored by TLC or GC-MS).

Mandatory Visualization

Oxidation_Pathways cluster_start Starting Material cluster_products Oxidation Products This compound This compound 1-Phenyl-1,2-epoxycyclohexane 1-Phenyl-1,2-epoxycyclohexane This compound->1-Phenyl-1,2-epoxycyclohexane m-CPBA cis-1-Phenyl-1,2-cyclohexanediol cis-1-Phenyl-1,2-cyclohexanediol This compound->cis-1-Phenyl-1,2-cyclohexanediol KMnO4 (cold, dilute) 1-Phenyl-2-cyclohexen-1-one 1-Phenyl-2-cyclohexen-1-one This compound->1-Phenyl-2-cyclohexen-1-one CrO3, PCC 6-Oxo-6-phenylhexanoic acid 6-Oxo-6-phenylhexanoic acid This compound->6-Oxo-6-phenylhexanoic acid KMnO4 (hot, acidic) / O3, H2O2 6-Hydroperoxy-1-phenyl-1-cyclohexene 6-Hydroperoxy-1-phenyl-1-cyclohexene This compound->6-Hydroperoxy-1-phenyl-1-cyclohexene ¹O₂, hv

Caption: Reaction pathways for the oxidation of this compound.

Troubleshooting_Epoxidation Start Low Epoxide Yield Problem Identify Byproducts Start->Problem Diol 1-Phenyl-1,2-cyclohexanediol Problem->Diol Diol Formation AllylicOx Allylic Oxidation Products Problem->AllylicOx Allylic Oxidation Solution_Diol Add Buffer (e.g., NaHCO3) Use Pure m-CPBA Low Temperature (0 °C) Diol->Solution_Diol Solution_AllylicOx Low Temperature (0 °C) Control Stoichiometry AllylicOx->Solution_AllylicOx

Caption: Troubleshooting workflow for low epoxide yield.

References

Technical Support Center: Monitoring the Synthesis of 1-Phenyl-1-cyclohexene by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 1-phenyl-1-cyclohexene using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound that can be monitored by TLC?

A1: Two common and effective synthetic routes are the Wittig reaction and the acid-catalyzed dehydration of an alcohol.

  • Wittig Reaction: This involves the reaction of cyclohexanone (B45756) with a phosphorus ylide, specifically benzyltriphenylphosphonium (B107652) ylide. The progress can be monitored by observing the consumption of the cyclohexanone starting material and the appearance of the this compound product.

  • Dehydration of 1-Phenylcyclohexanol (B105894): This method involves the acid-catalyzed elimination of water from 1-phenylcyclohexanol. The reaction is monitored by the disappearance of the starting alcohol and the formation of the alkene product.

Q2: How do I choose an appropriate solvent system for TLC analysis of this reaction?

A2: A common and effective solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio depends on the specific reaction being monitored. A good starting point is a 9:1 or 4:1 hexane to ethyl acetate ratio. The goal is to achieve good separation between the starting materials and the product, ideally with Rf values between 0.2 and 0.8 for the compounds of interest.

Q3: How can I visualize the spots on the TLC plate?

A3: this compound and the related starting materials are UV-active due to the presence of the phenyl group. Therefore, the primary method of visualization is using a UV lamp at 254 nm. Staining with potassium permanganate (B83412) can also be used as a secondary method, which will show the alkene as a yellow spot on a purple background.

Q4: What do the relative Rf values of the starting materials and product tell me about the reaction progress?

A4: The less polar a compound is, the higher its Rf value will be. In the synthesis of this compound:

  • This compound is a non-polar hydrocarbon and will have the highest Rf value.

  • Cyclohexanone is more polar than the alkene product and will have a lower Rf.

  • 1-Phenylcyclohexanol is an alcohol and thus more polar than the alkene, resulting in a lower Rf value.

  • Benzyltriphenylphosphonium bromide is a salt and is highly polar, so it will remain at the baseline (Rf ≈ 0).

  • Triphenylphosphine (B44618) oxide , a byproduct of the Wittig reaction, is polar and will have a low to moderate Rf value.

By spotting the reaction mixture alongside the starting material(s) as a reference, you can monitor the disappearance of the starting material spot(s) and the appearance of the product spot.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate. - The sample is too dilute.- The compound is not UV-active (unlikely for these compounds).- The solvent level in the developing chamber was above the spotting line.- Concentrate the sample and re-spot.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a different visualization technique, such as a potassium permanganate stain.- Ensure the solvent level is below the spotting line when placing the plate in the chamber.
The spots are streaking or elongated. - The sample is too concentrated.- The compound is acidic or basic.- The compound is degrading on the silica (B1680970) plate.- Dilute the sample before spotting.[1]- For acidic compounds, add a small amount of acetic acid to the eluent (e.g., 1%).- For basic compounds, add a small amount of triethylamine (B128534) to the eluent (e.g., 1%).[2]- Consider using an alternative stationary phase like alumina.
The solvent front is uneven or crooked. - The bottom of the TLC plate is not level in the developing chamber.- The adsorbent has been disturbed on the edges of the plate.- The chamber is not properly saturated with solvent vapor.- Ensure the plate is placed vertically and evenly in the chamber.- Handle the TLC plate carefully by the edges.- Place a piece of filter paper in the chamber to aid in solvent vapor saturation.
The spots are too close to the baseline (low Rf). - The eluent is not polar enough.- Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).
The spots are too close to the solvent front (high Rf). - The eluent is too polar.- Decrease the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).
Reactant and product spots are not well-separated. - The polarity of the eluent is not optimal for separation.- Experiment with different solvent ratios (e.g., try 9:1, 4:1, and 1:1 hexane:ethyl acetate).- Consider a different solvent system altogether (e.g., dichloromethane/hexane).

Data Presentation

The following table provides typical Rf values for the compounds involved in the synthesis of this compound. Note that these values can vary depending on the exact experimental conditions.

CompoundStructureTypical Rf Value (9:1 Hexane:Ethyl Acetate)Notes
This compound C₁₂H₁₄~ 0.8Non-polar product.
Cyclohexanone C₆H₁₀O~ 0.4[1]More polar starting material.
1-Phenylcyclohexanol C₁₂H₁₆O~ 0.3Polar starting material.
Benzyltriphenylphosphonium bromide C₂₅H₂₂BrP~ 0.0Highly polar salt, remains at the baseline.
Triphenylphosphine oxide C₁₈H₁₅OP~ 0.1 - 0.2Polar byproduct of the Wittig reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted from standard Wittig reaction procedures.

Materials:

  • Benzyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (1.0 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour. The formation of a characteristic orange-red color indicates ylide formation.

  • Wittig Reaction: In a separate dry flask under an inert atmosphere, dissolve cyclohexanone (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Slowly add the freshly prepared ylide solution to the stirred cyclohexanone solution via cannula or syringe.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). Spot the starting material (cyclohexanone) and the reaction mixture on the TLC plate. The reaction is complete when the cyclohexanone spot has disappeared and a new spot corresponding to this compound is prominent.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to isolate the pure product.

Protocol 2: Synthesis of this compound via Dehydration of 1-Phenylcyclohexanol

This protocol is adapted from standard alcohol dehydration procedures.

Materials:

  • 1-Phenylcyclohexanol

  • 85% Phosphoric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylcyclohexanol and 85% phosphoric acid.

  • Heating and Monitoring: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). Spot the starting material (1-phenylcyclohexanol) and the reaction mixture on the TLC plate. The reaction is complete when the 1-phenylcyclohexanol spot has disappeared and a new, higher Rf spot corresponding to this compound has appeared.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Visualizations

TLC_Troubleshooting_Workflow start Start TLC Analysis run_tlc Spot Plate & Develop in Chamber start->run_tlc visualize Visualize under UV Light run_tlc->visualize analyze Analyze Spots visualize->analyze no_spots No Spots Visible? analyze->no_spots streaking Streaking or Elongated Spots? no_spots->streaking No concentrate Concentrate Sample or Re-spot no_spots->concentrate Yes check_solvent_level Check Solvent Level no_spots->check_solvent_level Yes use_stain Use a Stain (e.g., KMnO4) no_spots->use_stain Yes rf_issue Rf Value Issue? streaking->rf_issue No dilute Dilute Sample streaking->dilute Yes add_acid_base Add Acid/Base to Eluent streaking->add_acid_base Yes separation_issue Poor Separation? rf_issue->separation_issue No too_high Rf Too High? rf_issue->too_high Yes too_low Rf Too Low? rf_issue->too_low Yes change_ratio Change Solvent Ratio separation_issue->change_ratio Yes end Successful Analysis separation_issue->end No concentrate->run_tlc check_solvent_level->run_tlc use_stain->run_tlc dilute->run_tlc add_acid_base->run_tlc decrease_polarity Decrease Eluent Polarity too_high->decrease_polarity increase_polarity Increase Eluent Polarity too_low->increase_polarity decrease_polarity->run_tlc increase_polarity->run_tlc change_ratio->run_tlc

Caption: Troubleshooting workflow for common TLC issues.

Reaction_Monitoring_Logic start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot spot_tlc Spot TLC Plate: 1. Starting Material (SM) 2. Co-spot (SM + Reaction) 3. Reaction Mixture take_aliquot->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize Visualize under UV Light develop_tlc->visualize analyze Analyze TLC Plate visualize->analyze sm_present Is Starting Material Spot Present in Reaction Lane? analyze->sm_present product_present Is Product Spot Present and Well-Formed? sm_present->product_present No continue_reaction Continue Reaction and Monitor sm_present->continue_reaction Yes product_present->continue_reaction No/Faint workup Reaction Complete, Proceed to Work-up product_present->workup Yes continue_reaction->take_aliquot

Caption: Logical workflow for monitoring reaction progress using TLC.

References

Removal of unreacted starting materials from 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Phenyl-1-cyclohexene.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials and byproducts I might encounter when synthesizing this compound?

A1: The impurities present in your crude product depend heavily on your synthetic route. The two most common routes are the acid-catalyzed dehydration of 1-phenylcyclohexanol (B105894) and the Wittig reaction between cyclohexanone (B45756) and a phosphorus ylide.

  • From Dehydration of 1-phenylcyclohexanol: You can expect to find unreacted 1-phenylcyclohexanol, the acid catalyst (e.g., phosphoric acid, p-toluenesulfonic acid), and water.

  • From a Wittig Reaction: Common impurities include unreacted cyclohexanone and the significant byproduct, triphenylphosphine (B44618) oxide (TPPO), which is notoriously difficult to remove.[1]

Q2: What is the most effective method for purifying this compound?

A2: The optimal purification strategy depends on the impurities present.

  • Fractional Distillation: This is the most effective method when dealing with unreacted starting materials that have significantly different boiling points from the product, such as removing cyclohexanone (b.p. ~156°C) or unreacted 1-phenylcyclohexanol (b.p. ~295°C) from this compound (b.p. ~252°C).[2][3][4][5]

  • Column Chromatography: This technique is particularly useful for removing byproducts with similar boiling points or non-volatile impurities like triphenylphosphine oxide (TPPO) that are not easily separated by distillation.[1][6]

  • Aqueous Workup: An essential first step to remove acid catalysts, salts, and other water-soluble impurities before proceeding to distillation or chromatography.[7]

Q3: How can I ensure complete removal of the acid catalyst after a dehydration reaction?

A3: To remove an acid catalyst, you should perform an aqueous workup. Transfer the crude organic layer to a separatory funnel and wash it with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the acid. Follow this with one or two washes with brine (saturated NaCl solution) to help break up any emulsions and remove excess water. Finally, dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[7][8]

Q4: I am struggling to remove triphenylphosphine oxide (TPPO) from my Wittig reaction product. What are my options?

A4: Triphenylphosphine oxide (TPPO) is a common and challenging byproduct of the Wittig reaction.[1] Here are a few strategies for its removal:

  • Recrystallization: TPPO can sometimes be removed by recrystallizing the crude product from a suitable solvent system.[9]

  • Column Chromatography: Flash column chromatography is a highly effective method for separating this compound from the more polar TPPO.[1] A non-polar eluent, such as a hexane (B92381)/ethyl acetate (B1210297) mixture, is typically used.

  • Precipitation: In some cases, TPPO can be precipitated out of a non-polar solvent (like hexane or diethyl ether) by cooling the solution, as TPPO has limited solubility in these solvents.

Q5: My final distilled product appears cloudy. What is the cause and how can it be resolved?

A5: A cloudy appearance in your final product typically indicates the presence of water.[10] This can happen if the crude product was not dried sufficiently before distillation or if water co-distilled with the product (azeotropic distillation). To resolve this, dry the product using an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent to the liquid, allow it to sit for 10-15 minutes while occasionally swirling, and then filter or decant the clear liquid away from the solid drying agent.[10]

Data Presentation

For effective purification, it is crucial to know the physical properties of the desired product and potential impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compound (Product) 158.24251-253[11][12]-11[2][11][12]0.994 (at 25°C)[11][12]
1-Phenylcyclohexanol (Starting Material) 176.26~29558-62[4][13]~1.061[4]
Cyclohexanone (Starting Material) 98.14155.6[14][15][16][17]-47[14][15][16]0.948 (at 20°C)[14][16]
Bromobenzene (Precursor) 157.01156[18][19]-30.8[18]1.491 (at 25°C)
Triphenylphosphine oxide (Byproduct) 278.28360154-1581.21

Experimental Protocols

Protocol 1: General Aqueous Workup and Drying

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • If an acid catalyst was used, add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it, making sure to vent frequently to release any pressure from CO₂ evolution. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break any emulsions. Allow the layers to separate and discard the aqueous layer.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to the flask. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.

  • Allow the mixture to stand for 10-15 minutes.[7]

  • Filter the dried organic solution through a fluted filter paper or a cotton plug into a clean, dry round-bottom flask, ready for solvent removal or distillation.

Protocol 2: Purification by Fractional Distillation

  • Assemble a fractional distillation apparatus. For compounds with close boiling points, use a column with a high number of theoretical plates (e.g., a Vigreux or packed column).[5][10]

  • Place the dried, crude this compound into the distillation flask. Do not fill the flask more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Insulate the distillation column and head with glass wool or aluminum foil to maintain an efficient temperature gradient.[10]

  • Begin heating the distillation flask gently.

  • Collect any low-boiling impurities (forerun) in a separate receiving flask.

  • When the temperature at the distillation head stabilizes near the boiling point of this compound (~252°C), switch to a clean, pre-weighed receiving flask.

  • Maintain a slow, steady distillation rate (approximately 1-2 drops per second) to ensure proper separation.

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

Protocol 3: Purification by Column Chromatography

  • Prepare the Column: Secure a glass chromatography column vertically. Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column, allowing the solvent to drain until it is just above the silica level.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin adding the eluent (e.g., a mixture of hexane and ethyl acetate) to the top of the column. The less polar this compound will travel down the column faster than the more polar triphenylphosphine oxide (TPPO).

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Workflow Dehydration Dehydration of 1-Phenylcyclohexanol Workup Aqueous Workup (Neutralize & Wash) Dehydration->Workup Wittig Wittig Reaction Wittig->Workup Drying Drying (e.g., MgSO4) Workup->Drying Distillation Fractional Distillation Drying->Distillation Primary Method Chromatography Column Chromatography Drying->Chromatography for TPPO FinalProduct Pure this compound Distillation->FinalProduct Chromatography->FinalProduct G Start What is the primary impurity? Impurity1 Unreacted Starting Material (e.g., Cyclohexanone, 1-Phenylcyclohexanol) Start->Impurity1 Boiling Point Difference > 25°C Impurity2 Triphenylphosphine Oxide (TPPO) Start->Impurity2 Solid Byproduct Method1 Use Fractional Distillation Impurity1->Method1 Method2 Use Column Chromatography Impurity2->Method2 Method3 Consider Recrystallization or Precipitation Impurity2->Method3 G Problem Troubleshooting: Low Distillation Yield Cause1 Cause: Inefficient Fractionation Problem->Cause1 Cause2 Cause: Heating Rate Too High Problem->Cause2 Cause3 Cause: Poor Insulation Problem->Cause3 Solution1 Solution: Use a longer or more efficient column (e.g., Vigreux) Cause1->Solution1 Solution2 Solution: Reduce heating to achieve a slow, steady rate Cause2->Solution2 Solution3 Solution: Insulate column with glass wool or foil Cause3->Solution3

References

Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-Phenyl-1-cyclohexene. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during laboratory and scale-up production.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common two-step method involving a Grignard reaction followed by acid-catalyzed dehydration.

Grignard Reaction: Synthesis of 1-Phenylcyclohexanol (B105894)

Question 1: My Grignard reaction to form 1-phenylcyclohexanol has a very low yield or fails to initiate. What are the common causes?

Answer: Failure to initiate and low yields are the most common problems in Grignard reactions and are almost always related to the presence of water or impurities. Here are the key factors to check:

  • Reagent and Glassware Dryness: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying overnight, and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Quality: Anhydrous ether or tetrahydrofuran (B95107) (THF) is crucial. Using a freshly opened bottle or a properly dried and distilled solvent is essential.

  • Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activation can be achieved by:

    • Gently crushing the magnesium turnings with a glass rod (in the reaction flask before adding solvent) to expose a fresh surface.

    • Adding a small crystal of iodine, which will disappear as the reaction starts.

    • Adding a few drops of 1,2-dibromoethane (B42909) to the magnesium in ether.

  • Initiation Temperature: The reaction is exothermic. While some initial warming might be needed to start it, the reaction should be controlled to maintain a gentle reflux once initiated.

Question 2: I've isolated a significant amount of biphenyl (B1667301) as a byproduct. How can I minimize its formation?

Answer: Biphenyl is a common byproduct formed from the coupling of the Grignard reagent with unreacted bromobenzene (B47551). This is favored by high local concentrations of bromobenzene and elevated temperatures. To minimize this:

  • Slow Addition: Add the solution of bromobenzene in anhydrous ether dropwise to the magnesium suspension. This ensures that the bromobenzene reacts with the magnesium as it is added, keeping its concentration low.

  • Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Overheating can promote the biphenyl coupling side reaction.

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to promote the reaction between bromobenzene and the magnesium surface.

Question 3: My reaction mixture turned dark brown/black during the Grignard reagent formation. Is this normal?

Answer: A cloudy, grayish, or brownish appearance is normal as the phenylmagnesium bromide forms. However, a very dark or black color could indicate decomposition or side reactions, possibly due to impurities in the reagents or solvent, or overheating. If the yield is significantly impacted, review your reagent purity and temperature control procedures.

Dehydration of 1-Phenylcyclohexanol

Question 4: The yield of this compound is low after dehydration, and I have unreacted 1-phenylcyclohexanol remaining. What went wrong?

Answer: Incomplete dehydration is a common issue. Potential causes include:

  • Insufficient Acid Catalyst: Ensure the correct molar ratio of the acid catalyst is used.

  • Ineffective Water Removal: The dehydration is an equilibrium reaction. To drive it to completion, water must be removed as it is formed. Using a Dean-Stark trap is highly effective for this purpose, especially during scale-up.

  • Reaction Time and Temperature: The reaction may require a longer reflux time or a higher temperature to go to completion. Monitor the reaction by TLC or GC to determine the endpoint.

Question 5: My final product is a mixture of isomers. How can I improve the selectivity for this compound?

Answer: The acid-catalyzed dehydration of 1-phenylcyclohexanol proceeds via an E1 mechanism, involving a stable tertiary carbocation intermediate. Deprotonation can occur at an adjacent carbon, leading to different alkene isomers.

  • This compound (Endocyclic): This is the thermodynamically more stable and generally the major product due to the conjugated double bond.

  • (Phenylmethylene)cyclohexane (Exocyclic): This is the less stable, kinetic product.

To favor the formation of the more stable this compound, use conditions that allow for equilibrium to be reached, such as a longer reaction time at a moderate temperature. Stronger acids and higher temperatures can sometimes lead to more side products.

Question 6: The reaction mixture charred and turned black during dehydration. What caused this?

Answer: Charring is typically caused by using a strong, oxidizing acid like sulfuric acid at too high a temperature. To prevent this:

  • Use a Milder Acid: Phosphoric acid (85%) or p-toluenesulfonic acid (p-TsOH) are less oxidizing and less prone to causing charring.

  • Control Temperature: Use a heating mantle with a temperature controller and a sand or oil bath for uniform heating. Avoid localized overheating.

Data Presentation

The choice of acid catalyst can influence the yield and purity of the final product. The following table summarizes typical outcomes for the dehydration of 1-phenylcyclohexanol. Note: The values presented are representative and can vary based on specific reaction conditions such as temperature, reaction time, and scale.

Acid CatalystTypical ConcentrationTemperatureTypical Yield of this compoundCommon ByproductsNotes
Sulfuric Acid (H₂SO₄) ConcentratedModerate to High60-80%Isomeric alkenes, polymersProne to causing charring and side reactions if not carefully controlled.
Phosphoric Acid (H₃PO₄) 85%High (Reflux)70-90%Isomeric alkenesLess oxidizing than H₂SO₄, leading to less charring.
p-Toluenesulfonic Acid (p-TsOH) Catalytic amountHigh (Reflux with Dean-Stark)85-95%MinimalOften gives cleaner reactions and higher yields, especially when water is removed.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclohexanol via Grignard Reaction

Materials:

  • Magnesium turnings (1.2 eq)

  • Bromobenzene (1.1 eq)

  • Cyclohexanone (B45756) (1.0 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Iodine crystal (optional, for activation)

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Fit the condenser with a calcium chloride drying tube. Allow the apparatus to cool to room temperature under an inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings in the flask. If activation is needed, add a single crystal of iodine.

  • Grignard Reagent Formation: Add a small portion of anhydrous diethyl ether to the flask. Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small amount of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Cyclohexanone: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent while stirring.

  • Workup: Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude 1-phenylcyclohexanol can be purified by recrystallization from a suitable solvent (e.g., hexane).

Protocol 2: Acid-Catalyzed Dehydration of 1-Phenylcyclohexanol

Materials:

  • 1-Phenylcyclohexanol (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Apparatus Setup: To a round-bottom flask, add 1-phenylcyclohexanol and toluene. Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reaction: Add the catalytic amount of p-TsOH to the flask. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected or TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Visualizations

The following diagrams illustrate the key workflows and decision-making processes in the synthesis of this compound.

G start_end start_end process process reagents reagents product product start Start prep_grignard Prepare Phenylmagnesium Bromide (Grignard Reagent) start->prep_grignard react_ketone React Grignard Reagent with Cyclohexanone prep_grignard->react_ketone workup1 Aqueous Workup (NH4Cl solution) react_ketone->workup1 purify_alcohol Purify 1-Phenylcyclohexanol (Recrystallization) workup1->purify_alcohol dehydration Acid-Catalyzed Dehydration (e.g., with p-TsOH) purify_alcohol->dehydration workup2 Neutralization & Wash dehydration->workup2 purify_alkene Purify this compound (Vacuum Distillation) workup2->purify_alkene end Final Product purify_alkene->end reagents1 Bromobenzene, Mg, Anhydrous Ether reagents1->prep_grignard reagents2 Cyclohexanone reagents2->react_ketone reagents3 p-TsOH, Toluene reagents3->dehydration

Caption: Experimental workflow for the synthesis of this compound.

G problem problem decision decision solution solution check check start Grignard Reaction Fails to Initiate q1 Are all glassware and reagents scrupulously dry? start->q1 q2 Was the magnesium activated? q1->q2 Yes sol1 Flame-dry glassware under vacuum and cool under N2. Use fresh, dry reagents. q1->sol1 No q3 Is the solvent (ether/THF) anhydrous? q2->q3 Yes sol2 Activate Mg: - Crush turnings - Add iodine crystal - Add 1,2-dibromoethane q2->sol2 No sol3 Use a new, sealed bottle of anhydrous solvent or freshly distill the solvent. q3->sol3 No sol4 Apply gentle heat to start the reaction. q3->sol4 Yes

Caption: Troubleshooting decision tree for Grignard reaction initiation.

Validation & Comparative

A Comparative Spectroscopic Analysis: 1-Phenyl-1-cyclohexene vs. 1-Methyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the ¹H and ¹³C NMR spectral features of 1-Phenyl-1-cyclohexene, with a comparative look at 1-Methyl-1-cyclohexene, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a detailed examination of their distinct spectral characteristics, supported by experimental data and protocols, to aid in the structural elucidation and differentiation of these substituted cyclohexene (B86901) analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool in organic chemistry for determining the structure of molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed molecular fingerprint. This guide focuses on the comprehensive ¹H and ¹³C NMR spectral analysis of this compound and presents a comparative study with 1-Methyl-1-cyclohexene to highlight the influence of different substituents on the cyclohexene ring.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectra are indicative of the electronic environment of the nuclei. The presence of a phenyl group in this compound, with its aromatic ring currents, exerts a significant deshielding effect on the nearby protons and carbons compared to the methyl group in 1-Methyl-1-cyclohexene. This is evident in the downfield shifts observed for the vinylic proton and the carbons of the double bond.

This compound:
Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H7.17 - 7.35Multiplet5H
Vinylic-H6.10Triplet1H
Allylic-CH₂2.38Multiplet2H
Allylic-CH₂2.18Multiplet2H
CH₂1.75Multiplet2H
CH₂1.64Multiplet2H
Carbon (¹³C) Chemical Shift (δ, ppm)
C (quaternary, phenyl-attached)142.5
C (quaternary, vinylic)135.2
CH (vinylic)125.8
CH (phenyl)128.1
CH (phenyl)126.8
CH (phenyl)124.9
CH₂ (allylic)29.5
CH₂ (allylic)25.8
CH₂23.1
CH₂22.2
1-Methyl-1-cyclohexene (for comparison):
Proton (¹H) Chemical Shift (δ, ppm) Multiplicity Integration
Vinylic-H~5.38Triplet1H
Allylic-CH₂~1.96Multiplet2H
Allylic-CH₂~1.89Multiplet2H
CH₂~1.63Multiplet2H
Methyl-H~1.61Singlet3H
CH₂~1.54Multiplet2H
Carbon (¹³C) Chemical Shift (δ, ppm)
C (quaternary, vinylic)~133.7
CH (vinylic)~121.5
CH₂ (allylic)~30.1
CH₂ (allylic)~25.8
CH₂~23.0
CH₂~22.3
CH₃~23.5

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the neat liquid sample (this compound or 1-Methyl-1-cyclohexene).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

    • Integrate all signals.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 (or more, depending on sample concentration)

  • Processing:

    • Apply Fourier transform to the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

Visualization of Molecular Environments

The following diagram illustrates the distinct proton and carbon environments in this compound, which give rise to the observed NMR signals.

Caption: ¹H and ¹³C NMR active environments in this compound.

Comparative Discussion

The substitution of a methyl group with a phenyl group at the 1-position of the cyclohexene ring leads to several distinct changes in the NMR spectra:

  • ¹H NMR: The most significant difference is the appearance of signals in the aromatic region (7.17-7.35 ppm) for this compound, which are absent in the spectrum of 1-Methyl-1-cyclohexene. The vinylic proton in the phenyl-substituted compound is shifted downfield (6.10 ppm) compared to the methyl-substituted analog (~5.38 ppm) due to the deshielding effect of the aromatic ring. The methyl protons in 1-Methyl-1-cyclohexene appear as a characteristic sharp singlet around 1.61 ppm.

  • ¹³C NMR: The carbons of the phenyl group introduce a set of signals between ~125 and 143 ppm. The quaternary carbon of the double bond attached to the phenyl group (C1) is significantly deshielded (~142.5 ppm) compared to the corresponding carbon in the methyl analog (~133.7 ppm). Similarly, the vinylic carbon with a proton attached (C2) is also shifted downfield in the phenyl derivative. The chemical shifts of the aliphatic carbons in the cyclohexene ring are less affected but still show minor variations.

A Comparative Guide to the Synthetic Routes of 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common synthetic routes to 1-Phenyl-1-cyclohexene, a valuable intermediate in organic synthesis. The methodologies discussed include the Dehydration of 1-Phenylcyclohexanol (B105894), the Wittig Reaction, the Shapiro Reaction, and the Heck Reaction. This document presents a quantitative analysis of these methods, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most appropriate route for your research and development needs.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a direct comparison of their efficiency and reaction conditions.

ParameterDehydration of 1-PhenylcyclohexanolWittig ReactionShapiro ReactionHeck Reaction
Starting Materials Phenylmagnesium bromide, Cyclohexanone (B45756)Benzyltriphenylphosphonium (B107652) halide, CyclohexanoneCyclohexanone, Hydrazine, p-Toluenesulfonyl chloride, Organolithium reagentIodobenzene (B50100), Cyclohexene (B86901)
Overall Yield ~80-95%~60-75%~75-85%~80-99%
Reaction Steps 22 (including ylide preparation)21
Reaction Temperature Grignard: 0-35°C; Dehydration: RefluxYlide formation: RT; Reaction: RT to reflux-78°C to RT80-120°C
Reaction Time Grignard: 1-2h; Dehydration: 1-4hYlide formation: 1-2h; Reaction: 2-12h2-5h4-24h
Key Reagents Mg, H₃PO₄ or H₂SO₄Strong base (e.g., n-BuLi, NaH)Strong base (e.g., n-BuLi, LDA)Palladium catalyst, Base (e.g., NEt₃, NaOAc)
Advantages High overall yield, Readily available starting materialsGood control of double bond positionForms less substituted alkenes, Good yieldsHigh yield, One-step reaction
Disadvantages Two distinct reaction steps, Use of strong acidStoichiometric phosphine (B1218219) oxide byproductRequires strong base at low temperaturesUse of expensive palladium catalyst, Potential for side products

Experimental Protocols

Dehydration of 1-Phenylcyclohexanol

This two-step synthesis first involves the formation of 1-phenylcyclohexanol via a Grignard reaction, followed by acid-catalyzed dehydration.

Step 1: Synthesis of 1-Phenylcyclohexanol via Grignard Reaction

  • Materials: Magnesium turnings, Bromobenzene (B47551), Anhydrous diethyl ether, Cyclohexanone, Saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

    • Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.

    • Once the Grignard reagent has formed, cool the flask to 0°C and add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the ethereal layer, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude 1-phenylcyclohexanol.

  • Yield: Up to 99.6%[1].

Step 2: Acid-Catalyzed Dehydration to this compound

  • Materials: 1-Phenylcyclohexanol, 85% Phosphoric acid (or concentrated Sulfuric acid), Toluene, Sodium bicarbonate solution, Brine.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve 1-phenylcyclohexanol (1.0 eq) in toluene.

    • Add a catalytic amount of 85% phosphoric acid (or concentrated sulfuric acid).

    • Heat the mixture to reflux and collect the water azeotropically until no more water is formed (typically 1-4 hours).

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

  • Yield: Approximately 82% for the dehydration step[2].

Wittig Reaction

This route involves the reaction of a phosphorus ylide with cyclohexanone.

  • Materials: Benzyltriphenylphosphonium bromide, Strong base (e.g., n-butyllithium in THF), Cyclohexanone, Anhydrous diethyl ether.

  • Procedure:

    • Ylide Preparation: In a flame-dried flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0°C and add n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.

    • Stir the mixture at room temperature for 1-2 hours.

    • Wittig Reaction: Cool the ylide solution to 0°C and add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate this compound from the triphenylphosphine (B44618) oxide byproduct.

  • Yield: A similar Wittig reaction reports a yield of 70%[3].

Shapiro Reaction

This method converts cyclohexanone to the target alkene via a tosylhydrazone intermediate.

  • Materials: Cyclohexanone, p-Toluenesulfonylhydrazide, Methanol (B129727), Strong base (e.g., n-butyllithium in hexane), Anhydrous diethyl ether.

  • Procedure:

    • Tosylhydrazone Formation: In a flask, dissolve cyclohexanone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in methanol and stir at room temperature until the tosylhydrazone precipitates. Filter and dry the solid.

    • Alkene Formation: Suspend the dried tosylhydrazone (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere and cool to -78°C.

    • Add n-butyllithium (2.2 eq) dropwise and allow the mixture to slowly warm to room temperature.

    • After stirring for 1-2 hours at room temperature, quench the reaction with water.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by distillation or column chromatography.

  • Yield: A similar Shapiro reaction for a substituted cyclohexene reports a yield of 81%.

Heck Reaction

This palladium-catalyzed cross-coupling reaction provides a direct route to this compound.

  • Materials: Iodobenzene, Cyclohexene, Palladium(II) acetate (B1210297) (catalyst), Triethylamine (B128534) (base), Acetonitrile or DMF (solvent).

  • Procedure:

    • In a Schlenk flask under a nitrogen atmosphere, combine palladium(II) acetate (1-5 mol%), iodobenzene (1.0 eq), and the solvent.

    • Add cyclohexene (1.5 eq) and triethylamine (1.2 eq).

    • Heat the reaction mixture to 80-120°C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

    • Dilute the filtrate with an organic solvent (e.g., diethyl ether) and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

  • Yield: Up to 99% yield has been reported for this reaction.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes to this compound.

G cluster_dehydration Dehydration of 1-Phenylcyclohexanol cluster_wittig Wittig Reaction cluster_shapiro Shapiro Reaction cluster_heck Heck Reaction Phenylmagnesium bromide Phenylmagnesium bromide 1-Phenylcyclohexanol 1-Phenylcyclohexanol Phenylmagnesium bromide->1-Phenylcyclohexanol Grignard Reaction Cyclohexanone_D Cyclohexanone Cyclohexanone_D->1-Phenylcyclohexanol 1-Phenyl-1-cyclohexene_D This compound 1-Phenylcyclohexanol->1-Phenyl-1-cyclohexene_D Acid-catalyzed Dehydration Benzyltriphenylphosphonium halide Benzyltriphenylphosphonium halide Phosphorus Ylide Phosphorus Ylide Benzyltriphenylphosphonium halide->Phosphorus Ylide Base Cyclohexanone_W Cyclohexanone 1-Phenyl-1-cyclohexene_W This compound Cyclohexanone_W->1-Phenyl-1-cyclohexene_W Phosphorus Ylide->1-Phenyl-1-cyclohexene_W Cyclohexanone_S Cyclohexanone Tosylhydrazone Tosylhydrazone Cyclohexanone_S->Tosylhydrazone p-TsNHNH2 Vinyllithium Intermediate Vinyllithium Intermediate Tosylhydrazone->Vinyllithium Intermediate 2 eq. R-Li 1-Phenyl-1-cyclohexene_S This compound Vinyllithium Intermediate->1-Phenyl-1-cyclohexene_S H2O Quench Iodobenzene Iodobenzene 1-Phenyl-1-cyclohexene_H This compound Iodobenzene->1-Phenyl-1-cyclohexene_H Pd Catalyst, Base Cyclohexene Cyclohexene Cyclohexene->1-Phenyl-1-cyclohexene_H

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Guide to the Conformational Analysis of 1-Phenyl-1-cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of 1-phenyl-1-cyclohexene and its derivatives is of paramount importance in medicinal chemistry and materials science. The spatial arrangement of the phenyl and cyclohexene (B86901) rings dictates the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics. This guide provides a comparative overview of the conformational preferences of these derivatives, supported by experimental and computational data.

Conformational Preferences: A Comparative Overview

The dominant conformations of this compound derivatives are primarily investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. The cyclohexene ring typically adopts a half-chair conformation. The key conformational variable is the dihedral angle between the plane of the phenyl ring and the double bond of the cyclohexene ring.

Key Derivatives and Their Conformational Energies

The following table summarizes the calculated and experimental conformational free energy differences (ΔG°) between the most stable conformers for selected this compound derivatives. It is important to note that obtaining a comprehensive and directly comparable experimental dataset for a wide range of these derivatives is challenging. Therefore, some of the presented data are representative values based on available literature for structurally similar compounds.

DerivativeSubstituent(s)MethodΔG° (kcal/mol)Most Stable Conformation (Dihedral Angle)Reference
1 NoneQCISD/G-311G(2df,p)-Skewed (~30-40°)[1]
2 1-MethylExperimental (-100 °C)0.32 ± 0.04Axial Phenyl Favored[1]
3 1-MethylQCISD/G-311G(2df,p)1.0Axial Phenyl Favored[1]
4 4-tert-ButylNMR> 2.0Equatorial Phenyl Favored[2]
5 2'-Methyl (on phenyl)Computational~0.5Increased Skew AngleHypothetical
6 4'-Methoxy (on phenyl)Computational~0.2Planar-like FavoredHypothetical

Note: A positive ΔG° indicates that the conformer with the phenyl group in an axial-like orientation is more stable. The dihedral angle refers to the torsion between the phenyl ring and the C1=C2 bond of the cyclohexene ring.

Experimental and Computational Methodologies

A multi-faceted approach is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature (VT) NMR is a powerful technique to study conformational equilibria.[3][4] By analyzing the changes in chemical shifts and coupling constants at different temperatures, thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the conformational exchange can be determined.

Experimental Protocol: Variable-Temperature NMR

  • Sample Preparation: Dissolve a known concentration of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

  • Coalescence and Low-Temperature Limit: Continue cooling until significant spectral changes, such as peak broadening and eventual splitting (coalescence), are observed. The low-temperature limit is reached when the individual conformers are "frozen out" on the NMR timescale, resulting in sharp, distinct signals for each.

  • Data Analysis:

    • Measure the chemical shifts (δ) and coupling constants (J) for each conformer at the lowest temperature.

    • Determine the population ratio of the conformers at different temperatures by integrating the corresponding signals.

    • Calculate the equilibrium constant (K) at each temperature.

    • Use the van't Hoff equation (ln(K) = -ΔH°/RT + ΔS°/R) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the conformational equilibrium.

    • Calculate the Gibbs free energy difference (ΔG° = ΔH° - TΔS°) at a standard temperature.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine it using least-squares methods.

  • Analysis: Analyze the refined structure to determine bond lengths, bond angles, and torsional angles, which define the precise conformation of the molecule in the solid state.

Computational Chemistry

Computational modeling provides valuable insights into the relative energies of different conformers and the energy barriers between them.

Computational Protocol: Conformational Analysis

  • Conformational Search: Perform a systematic search of the conformational space to identify all low-energy conformers. This can be done using molecular mechanics (e.g., MMFF) or semi-empirical methods.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) or ab initio methods (e.g., MP2, QCISD).[1] Calculate the single-point energies at a higher level of theory for improved accuracy.

  • Frequency Analysis: Perform a frequency calculation for each optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Analysis: Compare the relative energies of the conformers to determine the most stable structures and the energy differences between them.

Visualization of the Conformational Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive conformational analysis of this compound derivatives.

Conformational_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound Derivative nmr Variable-Temperature NMR Spectroscopy synthesis->nmr Solution-state Conformation xray X-ray Crystallography synthesis->xray Solid-state Conformation conf_search Conformational Search (Molecular Mechanics) synthesis->conf_search Initial Structures data_analysis Determination of Thermodynamic Parameters & Conformational Preferences nmr->data_analysis xray->data_analysis optimization Geometry Optimization & Energy Calculation (DFT/ab initio) conf_search->optimization freq_analysis Frequency Analysis optimization->freq_analysis freq_analysis->data_analysis comparison Comparison of Experimental & Computational Results data_analysis->comparison

A logical workflow for the conformational analysis of this compound derivatives.

This integrated approach, combining experimental and computational techniques, provides a robust understanding of the conformational behavior of this compound derivatives, which is crucial for rational drug design and the development of new materials.

References

Isomerization of 1-Phenyl-1-cyclohexene: A Comparative Guide to Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective isomerization of 1-phenyl-1-cyclohexene to its endocyclic isomers, such as 3-phenyl-1-cyclohexene (B8703193) and 4-phenyl-1-cyclohexene, is a critical transformation in the synthesis of complex molecules and potential pharmaceutical candidates. This guide provides a comparative overview of different catalytic methods for this isomerization, presenting available experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.

The isomerization of this compound involves the migration of the double bond within the cyclohexene (B86901) ring, leading to the formation of more thermodynamically stable or synthetically useful isomers. The product distribution is highly dependent on the catalytic system employed, with acid catalysts and transition metal complexes being the most common choices.

Comparison of Catalytic Systems

The choice of catalyst is paramount in directing the isomerization of this compound towards a desired endocyclic isomer. While detailed quantitative data for a direct comparison of various catalysts for this specific reaction is not extensively documented in publicly available literature, we can infer performance from related transformations and general principles of alkene isomerization.

Catalyst TypeTypical CatalystsExpected Major Isomer(s)General Reaction ConditionsAdvantagesLimitations
Acid Catalysis H₂SO₄, p-TsOH, Solid Acids (e.g., Zeolites)Thermodynamic mixture, potentially favoring 3-phenyl-1-cyclohexene and 4-phenyl-1-cyclohexene.Elevated temperatures.Low cost, simple procedure.Often leads to a mixture of isomers, potential for side reactions (e.g., polymerization, rearrangement).
Transition Metal Catalysis Palladium (e.g., PdCl₂, Pd(OAc)₂), Rhodium (e.g., [Rh(COD)Cl]₂)Can offer higher selectivity depending on the metal and ligands.Generally milder conditions than acid catalysis.High selectivity, milder reaction conditions.Higher cost of catalysts, sensitivity to air and moisture.

Experimental Protocols

Acid-Catalyzed Isomerization (General Procedure)

This protocol describes a general approach to acid-catalyzed isomerization. The specific acid, solvent, temperature, and reaction time will require optimization for the desired product distribution.

Materials:

  • This compound

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, xylenes)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound in an anhydrous solvent in a round-bottom flask, add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the isomeric products.

Transition Metal-Catalyzed Isomerization (General Procedure)

This protocol provides a general framework for transition metal-catalyzed isomerization. The choice of metal precursor, ligand, solvent, and temperature is crucial for achieving high selectivity and yield.

Materials:

  • This compound

  • Transition metal catalyst (e.g., PdCl₂, [Rh(COD)Cl]₂)

  • Ligand (if required)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Inert gas atmosphere (e.g., nitrogen, argon)

  • Schlenk flask or similar apparatus for inert atmosphere reactions

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the transition metal catalyst and any ligand in the anhydrous, degassed solvent.

  • Add this compound to the catalyst solution.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the isomers.

Logical Workflow and Signaling Pathways

The isomerization process can be visualized as a series of steps from the starting material to the final products, influenced by the chosen catalytic pathway.

Isomerization_Workflow cluster_start Starting Material cluster_catalysis Catalytic Method cluster_products Endocyclic Isomers 1_Phenyl_1_cyclohexene This compound Acid_Catalysis Acid Catalysis 1_Phenyl_1_cyclohexene->Acid_Catalysis H+ Transition_Metal_Catalysis Transition Metal Catalysis 1_Phenyl_1_cyclohexene->Transition_Metal_Catalysis [M] 3_Phenyl_1_cyclohexene 3-Phenyl-1-cyclohexene Acid_Catalysis->3_Phenyl_1_cyclohexene 4_Phenyl_1_cyclohexene 4-Phenyl-1-cyclohexene Acid_Catalysis->4_Phenyl_1_cyclohexene Other_Isomers Other Isomers/Byproducts Acid_Catalysis->Other_Isomers Transition_Metal_Catalysis->3_Phenyl_1_cyclohexene Selective Transition_Metal_Catalysis->4_Phenyl_1_cyclohexene Selective

Caption: Catalytic pathways for the isomerization of this compound.

The acid-catalyzed pathway generally proceeds through a carbocation intermediate, which can lead to a mixture of products. In contrast, transition metal catalysis can offer more selective pathways, often involving metal-hydride addition-elimination or π-allyl intermediates, allowing for greater control over the product distribution.

Acid_Catalysis_Mechanism Start This compound Protonation Protonation Start->Protonation Carbocation Tertiary Carbocation Protonation->Carbocation Hydride_Shift 1,2-Hydride Shift Carbocation->Hydride_Shift Secondary_Carbocation_1 Secondary Carbocation (C3) Hydride_Shift->Secondary_Carbocation_1 Secondary_Carbocation_2 Secondary Carbocation (C4) Hydride_Shift->Secondary_Carbocation_2 Deprotonation_1 Deprotonation Secondary_Carbocation_1->Deprotonation_1 Deprotonation_2 Deprotonation Secondary_Carbocation_2->Deprotonation_2 Product_1 3-Phenyl-1-cyclohexene Deprotonation_1->Product_1 Product_2 4-Phenyl-1-cyclohexene Deprotonation_2->Product_2

Caption: Proposed mechanism for acid-catalyzed isomerization.

Further research is required to obtain detailed quantitative data for the various catalytic systems to enable a more rigorous comparison. The provided protocols offer a starting point for the experimental investigation of the isomerization of this compound. The choice of the optimal method will depend on the desired product selectivity, cost considerations, and the scale of the reaction.

Unveiling the Structural Nuances of 1-Phenyl-1-cyclohexene: A Comparative Guide to DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility and electronic properties of phenyl-substituted cyclic scaffolds are of paramount importance in medicinal chemistry and materials science. 1-Phenyl-1-cyclohexene, with its blend of a flexible cyclohexene (B86901) ring and a rigid phenyl group, presents a compelling case for detailed structural analysis. Density Functional Theory (DFT) calculations offer a powerful, non-experimental avenue to probe the geometric and energetic landscapes of such molecules. This guide provides a comparative overview of DFT methodologies applicable to this compound, supported by data from analogous systems, and outlines a robust computational protocol for its structural elucidation.

Comparison of Theoretical Methods for Phenyl-Substituted Cyclohexanes

Table 1: Comparison of Calculated Conformational Free Energy Differences (ΔG°) for Phenylcyclohexane (B48628) (Axial vs. Equatorial Phenyl Group)

Level of TheoryBasis SetΔG° (kcal/mol)
HF6-31G*3.4
B3LYP6-311G 2.9
MP26-311G3.1
QCISD6-311G**3.0
Experimental 2.87 ± 0.06

Data adapted from Wiberg, K. B., et al. J. Org. Chem. 2000, 65 (4), 1181–1187.

The data clearly indicates that while all methods predict the equatorial conformation to be more stable, the B3LYP functional with a triple-zeta basis set (6-311G**) provides a result in close agreement with experimental values. This suggests that a similar level of theory would be a suitable starting point for investigating this compound.

Proposed DFT Calculation Protocol for this compound

The following section outlines a detailed methodology for performing DFT calculations to determine the stable conformers and geometric parameters of this compound.

Initial Structure Generation and Conformational Search

The first step involves generating an initial 3D structure of this compound. Due to the rotational freedom around the C-C single bond connecting the phenyl and cyclohexene rings, and the inherent flexibility of the cyclohexene ring, a thorough conformational search is crucial. This can be achieved using molecular mechanics methods (e.g., with the MMFF94 force field) to explore the potential energy surface and identify low-energy conformers. The primary degrees of freedom to consider are the dihedral angle between the phenyl and cyclohexene rings and the half-chair and boat conformations of the cyclohexene ring.

Geometry Optimization

The low-energy conformers identified from the molecular mechanics search should then be subjected to geometry optimization using DFT. Based on the performance with analogous systems, the B3LYP functional with the 6-31G(d,p) or a larger 6-311+G(d,p) basis set is recommended. The latter includes diffuse functions, which can be important for accurately describing the π-system of the phenyl ring. The optimization calculations should be performed without any symmetry constraints to allow the molecule to find its true energy minimum.

Frequency Calculations

To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure on the potential energy surface. These calculations also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), which is necessary for accurate energy comparisons between conformers.

Final Energy Calculations

For a more accurate determination of the relative energies of the conformers, single-point energy calculations can be performed on the B3LYP-optimized geometries using a higher level of theory, such as a larger basis set (e.g., aug-cc-pVTZ) or a different functional (e.g., M06-2X, which is often better for non-covalent interactions).

Mandatory Visualizations

To aid in the conceptualization of the computational workflow and the structural relationships within this compound, the following diagrams are provided.

DFT_Workflow A 1. Initial 3D Structure Generation B 2. Molecular Mechanics Conformational Search (e.g., MMFF94) A->B C 3. Selection of Low-Energy Conformers B->C D 4. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) C->D E 5. Vibrational Frequency Analysis D->E F 6. Confirmation of True Minima (No Imaginary Frequencies) E->F G 7. Final Single-Point Energy Calculation (e.g., M06-2X/aug-cc-pVTZ) F->G H 8. Analysis of Structural Parameters (Bond Lengths, Angles, Dihedrals) G->H

Caption: A typical workflow for DFT calculations on this compound.

Conformational_Isomers cluster_ring Cyclohexene Ring Conformations cluster_phenyl Phenyl Ring Rotation Half-Chair_1 Half-Chair_1 Boat Boat Half-Chair_1->Boat Transition State Overall_Conformer Overall Molecular Conformation Half-Chair_1->Overall_Conformer Half-Chair_2 Half-Chair_2 Boat->Half-Chair_2 Transition State Planar_Dihedral Planar_Dihedral Perpendicular_Dihedral Perpendicular_Dihedral Planar_Dihedral->Perpendicular_Dihedral Rotational Barrier Planar_Dihedral->Overall_Conformer

Caption: Logical relationship of conformational variables in this compound.

Data Presentation: Anticipated Structural Parameters

While experimental data is lacking, DFT calculations would provide a wealth of quantitative structural information. The following table illustrates the type of data that would be generated and should be tabulated for a comprehensive comparison of different conformers or with data from analogous molecules.

Table 2: Hypothetical DFT-Calculated Structural Parameters for a Low-Energy Conformer of this compound (B3LYP/6-311+G(d,p))

ParameterValue
Bond Lengths (Å)
C(1)-C(2) (cyclohexene)e.g., 1.34
C(1)-C(phenyl)e.g., 1.48
Bond Angles (degrees)
C(6)-C(1)-C(2)e.g., 122.5
C(2)-C(1)-C(phenyl)e.g., 120.0
Dihedral Angles (degrees)
C(6)-C(1)-C(2)-C(3)e.g., -10.5
C(2)-C(1)-C(phenyl)-C(ortho)e.g., 45.0
Relative Energy (kcal/mol) 0.00 (Reference)

Conclusion

In the absence of direct experimental data for this compound, DFT calculations stand as the most viable method for a detailed structural investigation. By leveraging insights from analogous systems and employing a rigorous computational protocol as outlined in this guide, researchers can obtain reliable predictions of its geometric parameters and conformational preferences. The proposed workflow, combining conformational searching with high-level DFT calculations, provides a clear path to understanding the intricate structural landscape of this important molecular scaffold. The resulting data will be invaluable for applications in drug design, where precise molecular shape and electronic properties are critical for biological activity.

A Comparative Guide to the Mechanistic Investigation of 1-Phenyl-1-cyclohexene Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various methods for the oxidation of 1-phenyl-1-cyclohexene, a key transformation in organic synthesis. The document outlines the performance of different oxidative pathways—epoxidation, allylic oxidation, ozonolysis, and photo-oxygenation—supported by experimental data from peer-reviewed literature. Detailed experimental protocols and mechanistic diagrams are provided to facilitate replication and further investigation.

Comparative Performance of Oxidation Methods

The choice of an oxidation method for this compound significantly influences product distribution and yield. Below is a summary of quantitative data from various studies, offering a direct comparison of the efficacy of different approaches.

Oxidation MethodReagents/CatalystSolventTime (h)Conversion (%)Product(s)Yield (%)SelectivityReference
Photo-oxygenation Methylene (B1212753) Blue, O₂Acetonitrile0.01472Allylic Hydroperoxide, Endoperoxide-AHP/EPO ratio: 1.5Visible light-mediated photo-oxygenation of arylcyclohexenes
Epoxidation m-CPBADichloromethane (B109758)3>951-phenyl-1,2-epoxycyclohexane~75 (typical)High for epoxideOvercoming low yields in the epoxidation of cyclohexene (B86901) derivatives
Allylic Oxidation SeO₂, t-BuOOHDichloromethane19-2-Phenyl-2-cyclohexen-1-olHigh (general)RegioselectiveAllylic and Benzylic Oxidation
Ozonolysis (Reductive) O₃, then DMSMethanol (B129727)/-78°C-Complete6-Oxo-6-phenylhexanalHigh (general)-Alkene Reactions: Ozonolysis
Catalytic Epoxidation V-based MOF, H₂O₂Acetonitrile0.7538-43Epoxide, trans-diol-75-80 (total)Cyclohexene Epoxidation with H2O2 in the Vapor and Liquid Phases over a Vanadium-based Metal-Organic Framework

Note: Data for epoxidation, allylic oxidation, and ozonolysis are based on general procedures for similar substrates, as specific quantitative data for this compound was not available in a comparative context. The photo-oxygenation data is specific to a substituted this compound derivative.

Mechanistic Pathways and Experimental Workflows

The oxidation of this compound can proceed through several distinct mechanistic pathways, each yielding different products. The choice of reagents and reaction conditions dictates the favored pathway.

Epoxidation

Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.[1] The reaction proceeds via a concerted mechanism.[2]

Epoxidation This compound This compound Transition State Transition State This compound->Transition State m-CPBA 1-Phenylcyclohexene oxide 1-Phenylcyclohexene oxide Transition State->1-Phenylcyclohexene oxide m-Chlorobenzoic acid m-Chlorobenzoic acid Transition State->m-Chlorobenzoic acid m-CPBA m-CPBA m-CPBA->Transition State

Caption: Epoxidation of this compound with m-CPBA.

Allylic Oxidation

Allylic oxidation introduces an oxygen functional group at the carbon atom adjacent to the double bond. A common reagent system for this is selenium dioxide (SeO₂) with tert-butyl hydroperoxide (t-BuOOH).[3][4] The reaction proceeds through an ene reaction followed by a[3][5]-sigmatropic rearrangement.[6]

Allylic_Oxidation This compound This compound Ene Reaction Intermediate Ene Reaction Intermediate This compound->Ene Reaction Intermediate SeO2 [2,3]-Sigmatropic Rearrangement [2,3]-Sigmatropic Rearrangement Ene Reaction Intermediate->[2,3]-Sigmatropic Rearrangement Allylic Selenate Ester Allylic Selenate Ester [2,3]-Sigmatropic Rearrangement->Allylic Selenate Ester 2-Phenyl-2-cyclohexen-1-ol 2-Phenyl-2-cyclohexen-1-ol Allylic Selenate Ester->2-Phenyl-2-cyclohexen-1-ol Hydrolysis

Caption: Allylic oxidation of this compound with SeO₂.

Ozonolysis

Ozonolysis cleaves the double bond, typically leading to the formation of aldehydes, ketones, or carboxylic acids, depending on the workup conditions.[7] A reductive workup, for instance with dimethyl sulfide (B99878) (DMS), yields aldehydes and ketones.[8][9] The reaction proceeds via the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[10]

Ozonolysis This compound This compound Molozonide Molozonide This compound->Molozonide O3 Ozonide Ozonide Molozonide->Ozonide 6-Oxo-6-phenylhexanal 6-Oxo-6-phenylhexanal Ozonide->6-Oxo-6-phenylhexanal DMS (Reductive Workup)

Caption: Ozonolysis of this compound with reductive workup.

Photo-oxygenation

Visible light-mediated photo-oxygenation, using a sensitizer (B1316253) like methylene blue and molecular oxygen, can lead to the formation of allylic hydroperoxides and endoperoxides. This reaction proceeds via the generation of singlet oxygen.

Photo_oxygenation Methylene Blue Methylene Blue Excited Methylene Blue Excited Methylene Blue Methylene Blue->Excited Methylene Blue Visible Light Excited Methylene Blue->Methylene Blue ³O₂ → ¹O₂ This compound This compound Allylic Hydroperoxide Allylic Hydroperoxide This compound->Allylic Hydroperoxide ¹O₂ (Ene Reaction) Endoperoxide Endoperoxide This compound->Endoperoxide ¹O₂ ([4+2] Cycloaddition)

Caption: Photo-oxygenation of this compound.

Detailed Experimental Protocols

Protocol 1: Epoxidation of this compound with m-CPBA

This protocol is adapted from a general procedure for the epoxidation of cyclohexene derivatives.[11]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-phenylcyclohexene oxide.

  • The product can be further purified by flash column chromatography if necessary.

Protocol 2: Allylic Oxidation of this compound with SeO₂ and t-BuOOH

This protocol is based on a general method for the allylic oxidation of alkenes.[3]

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt% in H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Water

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane, add selenium dioxide (catalytic amount, e.g., 5 mol%).

  • Add tert-butyl hydroperoxide (2.0 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate 2-phenyl-2-cyclohexen-1-ol.

Protocol 3: Ozonolysis of this compound with Reductive Workup

This is a general procedure for the ozonolysis of alkenes.[7]

Materials:

  • This compound

  • Methanol (CH₃OH)

  • Ozone (O₃)

  • Dimethyl sulfide (DMS)

  • Ozonolysis apparatus, dry ice/acetone bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a flask suitable for ozonolysis.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating the presence of excess ozone.

  • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (1.5 eq) dropwise to the cold solution.

  • Allow the reaction mixture to warm slowly to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure.

  • The crude 6-oxo-6-phenylhexanal can be purified by distillation or column chromatography.

References

Unveiling Molecular Architectures: A Comparative Guide to the Characterization of 1-Phenyl-1-cyclohexene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern chemistry, dictating its physical, chemical, and biological properties. For reaction products derived from 1-phenyl-1-cyclohexene, a versatile building block in organic synthesis, determining the exact stereochemistry and solid-state conformation is paramount for applications in drug discovery and materials science. Single-crystal X-ray crystallography stands as the definitive method for elucidating these structures with atomic-level precision. This guide provides a comparative analysis of X-ray crystallography alongside common spectroscopic techniques for the characterization of key reaction products of this compound: the epoxide, the diol, and the dibromide.

At a Glance: Comparing Characterization Techniques

The selection of an analytical technique hinges on the specific information required. While spectroscopic methods provide valuable insights into connectivity and functional groups, X-ray crystallography offers an unparalleled, unambiguous determination of the complete molecular structure in the solid state.

Characterization MethodInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, torsion angles, stereochemistry, crystal packing, absolute configuration.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to obtain. Provides solid-state conformation which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemical relationships (NOE), solution-state conformation, sample purity.Non-destructive, provides detailed information about the molecular framework in solution.Structure elucidation can be complex for novel compounds; does not provide bond lengths or angles directly.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., O-H, C-O).Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on stereochemistry or connectivity.

X-ray Crystallography Data for Representative Cyclohexane Derivatives

The following table presents representative crystallographic data for a non-phenylated analog of a this compound reaction product, illustrating the type of quantitative information obtained from a single-crystal X-ray diffraction experiment.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
trans-1,2-Dibromocyclohexane (B146542)MonoclinicP2₁/c6.2110.7511.5290107.590

Note: Data for trans-1,2-dibromocyclohexane is presented as a representative example due to the lack of available data for trans-1,2-dibromo-1-phenylcyclohexane in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key reactions of this compound and the subsequent characterization of the products.

Synthesis of (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol

This procedure is adapted from a Sharpless asymmetric dihydroxylation reaction.

Materials:

Procedure:

  • To a 3-L flask equipped with a mechanical stirrer, add water (375 mL).

  • While stirring, add potassium ferricyanide (247 g, 0.75 mol), anhydrous potassium carbonate (104 g, 0.75 mol), methanesulfonamide (23.8 g, 0.25 mol), potassium osmate dihydrate (46.1 mg, 0.125 mmol), and (DHQD)₂PHAL (486.9 mg, 0.625 mmol).

  • Add this compound (39.55 g, 0.25 mol) and tert-butyl alcohol (250 mL).

  • Stir the slurry vigorously for 2 days.

  • After the reaction is complete, add ethyl acetate (250 mL) to dissolve the product.

  • Filter the mixture and wash the filter cake with ethyl acetate.

  • Separate the organic phase and wash it with 2 M KOH (2 x 50 mL).

  • Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield the crude diol.

General Procedure for Bromination of an Alkene

Materials:

Procedure:

  • Dissolve the alkene in a suitable solvent like dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise with stirring.

  • Continue the addition until a faint orange color persists, indicating the consumption of the alkene.

  • Wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove excess bromine.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the dibrominated product.

General Procedure for Epoxidation of an Alkene

Materials:

  • Alkene (e.g., this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the alkene in dichloromethane in a round-bottom flask.

  • Add m-CPBA portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the resulting meta-chlorobenzoic acid.

  • Separate the organic layer, dry it over an anhydrous salt, and evaporate the solvent to yield the epoxide.

X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals of the purified reaction product. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves irradiating the crystal with monochromatic X-rays and recording the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods and refined to obtain the final atomic coordinates and geometric parameters.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography start This compound reaction Reaction (e.g., Dihydroxylation) start->reaction product Crude Product reaction->product purification Purification (e.g., Recrystallization) product->purification pure_product Purified Product purification->pure_product nmr NMR pure_product->nmr crystal_growth Crystal Growth pure_product->crystal_growth ir IR ms MS data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure structure_solution->final_structure

Caption: Experimental workflow for synthesis and characterization.

characterization_comparison cluster_methods Characterization Methods cluster_info Information Obtained product Reaction Product xray X-ray Crystallography product->xray nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure 3D Structure (Bond lengths, angles) xray->structure connectivity Connectivity Stereochemistry (solution) nmr->connectivity functional_groups Functional Groups ir->functional_groups molecular_weight Molecular Weight Formula ms->molecular_weight

Caption: Comparison of characterization techniques.

Safety Operating Guide

Proper Disposal of 1-Phenyl-1-cyclohexene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Phenyl-1-cyclohexene, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible liquid that can cause skin and eye irritation and is very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4][5][6]

  • Hand Protection: Use appropriate chemical-resistant gloves.[6]

  • Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed.[5][7]

Handling and Storage:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[3][7]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[4][5][8]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • Incompatible with oxidizing agents.[4][5]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management contractor. Do not pour this compound down the drain or dispose of it with regular trash. [1][9][10]

Step 1: Waste Collection and Segregation
  • Designated Waste Container:

    • Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be made of a compatible material and have a tightly fitting cap.[9][11]

    • The original product container is often a suitable choice for waste collection.[9]

    • Label the container clearly as "Hazardous Waste" and list "this compound" and any other constituents.

  • Segregation:

    • Do not mix this compound waste with other incompatible waste streams. It is generally categorized as a non-halogenated organic solvent.[12]

Step 2: Handling Spills and Contaminated Materials

In the event of a spill, follow these procedures for cleanup and disposal:

  • Contain the Spill: Ensure adequate ventilation and wear appropriate PPE.[4][5][8]

  • Absorb the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder to soak up the spilled liquid.[4][5][8]

  • Collect and Containerize: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[4][5]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Contaminated Materials: Any materials used for cleanup, such as gloves, paper towels, and absorbent pads, must also be placed in the hazardous waste container for proper disposal.[10]

Step 3: Disposal of Empty Containers

Empty containers that once held this compound must be handled as hazardous waste unless properly decontaminated.[1]

  • Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[9]

  • Collect Rinsate: The solvent rinsate from the cleaning process must be collected and disposed of as hazardous waste.[9]

  • Deface Label: Before disposing of the rinsed container in regular waste, completely deface or remove the original label.[9]

Step 4: Arranging for Professional Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the disposal of hazardous waste.[10][13]

  • Follow Institutional Protocols: Adhere to your organization's specific procedures for hazardous waste pickup, including any required forms or labeling.

  • Licensed Waste Carrier: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[1][8]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following physical and chemical properties of this compound are relevant for its safe handling and storage prior to disposal.

PropertyValue
Molecular Formula C₁₂H₁₄
Molecular Weight 158.24 g/mol
Flash Point 103 °C (217.4 °F) - closed cup[4][5]
Boiling Point 251-253 °C[4][5]
Melting Point -11 °C[4][5]
Density 0.994 g/mL at 25 °C
Storage Class 10 - Combustible liquids

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid this compound (Pure or in Solution) waste_type->liquid_waste Liquid solid_waste Contaminated Solids (Absorbents, Gloves, etc.) waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in a Labeled, Compatible Hazardous Waste Container liquid_waste->collect_liquid collect_solid Place in a Sealed and Labeled Hazardous Waste Container solid_waste->collect_solid rinse_decision Triple Rinse with Appropriate Solvent? empty_container->rinse_decision store_waste Store Waste in Designated Secondary Containment Area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_decision->collect_rinsate Yes dispose_unrinsed Treat as Hazardous Waste rinse_decision->dispose_unrinsed No dispose_rinsed Deface Label and Dispose of Container as Non-Hazardous Waste collect_rinsate->dispose_rinsed dispose_rinsed->store_waste dispose_unrinsed->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Phenyl-1-cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Phenyl-1-cyclohexene

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of this compound (CAS No. 771-98-2). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe handling and minimize exposure risks.

Hazard Identification and Risk Assessment

This compound is a combustible liquid that poses several health risks. Understanding these hazards is the first step toward safe handling.

  • Acute Health Effects: The compound is harmful if swallowed and may cause respiratory irritation.[1][2] It is also known to cause skin and serious eye irritation.[1][3]

  • Physical Hazards: It is a combustible liquid with a flash point of 103 °C (217.4 °F).[4][5][6]

  • Chronic Health Effects: The toxicological properties have not been fully investigated, so it is prudent to minimize exposure.[7]

  • Environmental Hazards: It is very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended equipment for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications and Best Practices
Respiratory Air-purifying respirator with organic vapor cartridgesRequired when working outside of a fume hood or if ventilation is inadequate. Ensure a proper fit test has been conducted. A dust mask (N95) may be suitable for some applications but a respirator is preferred for vapors.
Eye and Face Chemical safety goggles or a face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4][6] A face shield should be worn over goggles when there is a significant splash hazard.
Skin and Body Chemical-resistant lab coat or coverallsWear a long-sleeved lab coat to protect from incidental contact. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended.
Hands Chemically resistant glovesNitrile or neoprene gloves are recommended. For prolonged contact, consider heavier-duty gloves. Always inspect gloves for tears or holes before use and change them immediately if contaminated.[8]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Step-by-Step Operational Plan
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors.[9] Ensure proper ventilation, with a typical rate of 10 air changes per hour.[2]

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the chemical to prevent cross-contamination.

  • Handling:

    • Avoid direct contact with skin and eyes.[4][6]

    • Do not breathe in vapors or mists.[4][6]

    • Keep the container tightly closed when not in use.[4][6][9]

    • Keep away from heat, open flames, and oxidizing agents.[3][4][6]

  • Emergency Procedures (Spills):

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.[4][6]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[4][6]

    • Collect the absorbed material into a suitable, closed container for disposal.[4][6]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Seek medical attention if irritation persists.[3]

    • Skin Contact: Wash off immediately with soap and plenty of water.[9] Remove contaminated clothing and wash it before reuse.[4][6]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]

    • Ingestion: Do NOT induce vomiting.[4][6] Rinse mouth with water and drink plenty of water.[4][6][9] Never give anything by mouth to an unconscious person and seek immediate medical assistance.[4][6][9]

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Unused this compound and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent materials, and paper towels, must be placed in a sealed, labeled container for hazardous waste disposal.

  • Disposal Protocol: Dispose of all waste through an approved waste disposal plant, following all local, regional, and national regulations.[2][3] Do not allow the product to enter drains.[3][9]

Safe Handling Workflow for this compound

prep Preparation - Verify fume hood function - Assemble all materials - Don appropriate PPE handling Handling - Work within fume hood - Keep container closed - Avoid generating aerosols prep->handling cleanup Post-Handling & Cleanup - Decontaminate work surfaces - Remove PPE correctly handling->cleanup emergency Emergency Response (Spill or Exposure) handling->emergency disposal Waste Disposal - Segregate liquid & solid waste - Use sealed, labeled containers - Follow institutional protocols cleanup->disposal spill Spill Containment - Evacuate area - Absorb with inert material - Collect for disposal emergency->spill Spill exposure First Aid - Skin: Wash with soap/water - Eyes: Rinse for 15 min - Inhalation: Move to fresh air - Ingestion: Seek medical aid emergency->exposure Exposure

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.